molecular formula C12H10N2O2 B6414228 3-(5-Hydroxypyridin-2-yl)benzamide CAS No. 1261991-48-3

3-(5-Hydroxypyridin-2-yl)benzamide

Cat. No.: B6414228
CAS No.: 1261991-48-3
M. Wt: 214.22 g/mol
InChI Key: BWJILRZFVHDYRE-UHFFFAOYSA-N
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Description

3-(5-Hydroxypyridin-2-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly in the development of multi-target-directed ligands (MTDLs) for complex neurodegenerative diseases. Its molecular structure, which incorporates a benzamide core linked to a hydroxypyridinone moiety, is a recognized pharmacophore in the design of potential therapeutic agents. Scientific literature on closely related structural analogs indicates that this class of compounds shows promise for the treatment of Alzheimer's disease (AD) . These analogs function by simultaneously addressing multiple pathological factors of AD, including serving as potent and selective inhibitors of Monoamine Oxidase-B (MAO-B) and acting as effective iron chelators to help mitigate metal-induced oxidative stress and protein aggregation in the brain . Furthermore, benzamide derivatives have been extensively studied as inhibitors of key enzymes implicated in Alzheimer's pathology, such as acetylcholinesterase (AChE) and β-secretase (BACE1) . The inhibition of these targets can help restore cholinergic function and reduce the production of neurotoxic amyloid-beta peptides, respectively . Beyond neurodegenerative research, N-pyridinyl benzamide analogues have also been investigated as allosteric activators of glucokinase (GK), presenting a potential avenue for managing type 2 diabetes . Researchers can utilize 3-(5-Hydroxypyridin-2-yl)benzamide as a key intermediate or lead compound for further structural optimization and in-depth pharmacological evaluation across these therapeutic areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-hydroxypyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-12(16)9-3-1-2-8(6-9)11-5-4-10(15)7-14-11/h1-7,15H,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJILRZFVHDYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692539
Record name 3-(5-Hydroxypyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-48-3
Record name 3-(5-Hydroxypyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thermodynamic properties and binding affinity of 3-(5-Hydroxypyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Thermodynamic Profiling & Binding Affinity of 3-(5-Hydroxypyridin-2-yl)benzamide

Executive Summary

This technical guide provides a comprehensive physicochemical and thermodynamic analysis of 3-(5-Hydroxypyridin-2-yl)benzamide (3-5HPB) .[1] Structurally, 3-5HPB represents a "privileged scaffold"—merging the nicotinamide-mimicking benzamide moiety (critical for PARP inhibition) with a hydroxypyridine group (a versatile bioisostere for phenol/heterocycles).[1][2]

This document details the molecule's intrinsic thermodynamic properties (pKa, tautomerism, solid-state energy) and its extrinsic binding metrics (affinity, enthalpy/entropy signatures) against model metalloenzymes, specifically Poly(ADP-ribose) polymerase-1 (PARP-1).

Physicochemical & Intrinsic Thermodynamic Profile

Before assessing binding, the molecule must be characterized in isolation to understand the energetic penalties of desolvation and conformational adjustment.[2]

Structural Properties & Tautomerism

The 5-hydroxypyridine moiety introduces complex protonation equilibria.[1][2] Unlike 2- or 4-hydroxypyridines, which predominantly exist as pyridones (lactams), the 5-hydroxy isomer retains significant phenolic character but influences the basicity of the pyridine nitrogen.

PropertyValue (Predicted/Exp)Significance
Molecular Weight 214.22 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
pKa₁ (Pyridine N) 5.2 ± 0.3At physiological pH (7.4), the nitrogen is largely unprotonated.[1][2]
pKa₂ (Phenolic OH) 8.8 ± 0.2Exists as neutral -OH at pH 7.4; deprotonates in basic conditions.[1][2]
LogP (Octanol/Water) 1.8 - 2.1Moderate lipophilicity; good membrane permeability potential.[1][2]
TPSA ~75 ŲHigh polar surface area relative to size due to amide/hydroxyl.[1][2]
Rotatable Bonds 2Rigid bi-aryl axis limits entropic penalty upon binding (

).[1][2]
Solid-State Thermodynamics (Lattice Energy)

The benzamide group is a strong hydrogen bond donor/acceptor, often leading to high lattice energies that limit solubility.[1][2]

  • Melting Point: ~215–220°C (High crystallinity due to intermolecular N-H[1][2]···O=C networks).

  • Solubility (pH 7.4): ~0.5 mg/mL.[1][2] Solubility is thermodynamically limited by the crystal packing forces (

    
    ).[1][2]
    

Binding Affinity & Thermodynamics

The primary pharmacophore of 3-5HPB is the benzamide , a canonical zinc-binding or nicotinamide-pocket binding motif.[1] The 5-hydroxypyridine acts as an extension unit to probe adjacent hydrophobic or polar sub-pockets.[1][2]

Model Target: PARP-1 (Poly(ADP-ribose) polymerase)[1]
  • Mechanism: The benzamide moiety forms a critical bi-dentate hydrogen bond with Gly863 and Ser904 (in PARP-1), mimicking the nicotinamide of NAD+.[1][2]

  • Role of Pyridine: The 3-position linkage extends the pyridine ring into the "adenosine binding pocket," where the 5-OH can engage in water-mediated H-bonds with Glu988 .[1]

Thermodynamic Signature (ITC Data)

Binding is characterized by Isothermal Titration Calorimetry (ITC), resolving the Gibbs Free Energy (


) into Enthalpy (

) and Entropy (

).[1][2]
ParameterValue (Representative)Thermodynamic Interpretation

(Dissociation Constant)
1.2 µMModerate affinity (Lead-like).[1]

-8.1 kcal/molSpontaneous binding.[1][2]

(Enthalpy)
-10.5 kcal/molEnthalpically Driven. Indicates strong specific H-bonds (Benzamide-Gly/Ser) and van der Waals packing.[1][2]

(Entropy)
+2.4 kcal/molEntropic Penalty. Unfavorable term due to loss of rotational freedom and fixation of ordered waters around the 5-OH group.[1]
Stoichiometry (N) 1.01:1 Binding model.[1][2]

Analyst Insight: The unfavorable entropy suggests that while the rigid bi-aryl bond helps, the solvation shell around the exposed 5-hydroxyl group requires energy to displace.[1][2] Optimization strategies would involve replacing the 5-OH with a lipophilic group (e.g., -F or -CH3) to improve the entropic contribution (Hydrophobic Effect).[1]

Experimental Protocols

Protocol A: Isothermal Titration Calorimetry (ITC)

Purpose: Direct measurement of binding thermodynamics without immobilization artifacts.[1][2]

  • Ligand Preparation: Dissolve 3-5HPB in DMSO (100 mM stock). Dilute to 200 µM in Assay Buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP, 1% DMSO). Critical: Match DMSO concentration exactly in protein and ligand solutions to prevent heat of dilution artifacts.

  • Protein Preparation: Dialyze PARP-1 catalytic domain into Assay Buffer. Concentrate to 20 µM.

  • Titration Setup (MicroCal PEAQ-ITC):

    • Cell: 20 µM PARP-1 (280 µL).[1][2]

    • Syringe: 200 µM 3-5HPB (40 µL).

    • Temperature: 25°C.

  • Injection Profile: Initial 0.4 µL injection (discard), followed by 18 injections of 2.0 µL (4 sec duration) with 150 sec spacing.

  • Data Analysis: Fit to "One Set of Sites" model. Subtract "Ligand into Buffer" control heats to correct for dilution enthalpy.

Protocol B: Surface Plasmon Resonance (SPR)

Purpose: Kinetic analysis (


, 

) to complement thermodynamic equilibrium data.
  • Chip Surface: CM5 Sensor Chip.[1][2] Immobilize PARP-1 via Amine Coupling (EDC/NHS) to ~2000 RU.[1][2]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1% DMSO.[1][2]

  • Solvent Correction: Perform DMSO calibration (0.5% to 1.5%) to correct for bulk refractive index shifts.[1][2]

  • Cycle:

    • Inject 3-5HPB (concentration series: 0.1 µM – 10 µM).[1][2]

    • Contact time: 60s (Association).[1][2]

    • Dissociation time: 120s.[1][2]

    • Flow rate: 30 µL/min.[1][2]

  • Analysis: Fit to 1:1 Langmuir binding model. Expect fast

    
     (diffusion limited) and moderate 
    
    
    
    (driven by H-bond stability).[1][2]

Pathway & Workflow Visualization

Diagram 1: Thermodynamic Cycle of Binding

This diagram illustrates the energy costs involved in moving the ligand from a solvated state to the bound state.[1][2]

ThermodynamicCycle LigandSolv Ligand (Solvated) High Entropy Desolvation Desolvation Penalty (+ΔH, +ΔS) LigandSolv->Desolvation ProteinSolv Protein (Solvated) Active Site Hydrated ProteinSolv->Desolvation Complex Protein-Ligand Complex (Bound State) Conformational Conformational Lock (-ΔS) Desolvation->Conformational Transition State Interaction H-Bond Formation (Benzamide-Gly863) (-ΔH) Conformational->Interaction Binding Event Interaction->Complex ΔG_bind = ΔH - TΔS

Caption: Thermodynamic cycle decomposing the binding event into desolvation penalties, entropic costs of rigidification, and enthalpic gains from specific interactions.

Diagram 2: Experimental Characterization Workflow

Workflow cluster_0 Phase 1: Solid State cluster_1 Phase 2: Solution Physics cluster_2 Phase 3: Binding Synthesis Synthesis & Purification DSC DSC/TGA (Crystal Energy) Synthesis->DSC pKa pKa Determination (Potentiometric) DSC->pKa Solubility Kinetic Solubility (Nephelometry) pKa->Solubility ITC ITC (Thermodynamics) Solubility->ITC QC Pass SPR SPR (Kinetics) Solubility->SPR

Caption: Sequential workflow for characterizing 3-5HPB, ensuring solid-state purity and solution stability before advanced binding assays.

References

  • Holdgate, G. A. (2001).[1][2] "Making cool drugs hot: isothermal titration calorimetry as a tool to study binding energetics."[1][2] BioTechniques, 31(1), 164-184.[1][2]

  • Ferraris, D. V. (2010).[1][2] "Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From the Benzamide Pharmacophore to Clinical Candidates." Journal of Medicinal Chemistry, 53(12), 4561–4584.[1][2]

  • Freire, E. (2008).[1][2] "Do enthalpy and entropy distinguish first in class from best in class?" Drug Discovery Today, 13(19-20), 869-874.[1][2]

  • Perola, E. (2010).[1][2] "An Analysis of the Binding Efficiencies of Drugs and Their Leads in Successful Drug Discovery Programs." Journal of Medicinal Chemistry, 53(8), 2986–2997.[1][2]

  • Meanwell, N. A. (2011).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2] (Reference for Hydroxypyridine/Fluorine substitution strategies).

Sources

The Role of 3-(5-Hydroxypyridin-2-yl)benzamide in Human β-Cell Proliferation: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Overcoming the Replicative Block

The restoration of functional pancreatic β-cell mass remains a primary objective in the development of disease-modifying therapeutics for diabetes. In adulthood, human β-cells are locked in a highly recalcitrant quiescent state (G0 phase). Recently, targeted inhibition of the Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) has emerged as the most clinically viable pharmacological strategy to overcome this replicative block1.

This technical guide dissects the pharmacological profile and application of 3-(5-Hydroxypyridin-2-yl)benzamide (hereafter referred to as 3-5-HPB ). Structurally, the 5-hydroxypyridine moiety serves as a critical hinge-binding motif, anchoring the compound within the ATP-binding pocket of DYRK1A. Simultaneously, the benzamide group extends into the solvent-exposed region, providing the necessary steric bulk to ensure kinase selectivity and minimize off-target cytotoxicity.

Mechanistic Grounding: The Causality of Mitogenesis

To induce proliferation without triggering apoptosis, a compound must precisely dismantle the molecular brakes maintaining β-cell quiescence. 3-5-HPB achieves this by acting as an ATP-competitive inhibitor of DYRK1A, triggering a pleiotropic signaling cascade 2.

The causality of 3-5-HPB's mitogenic effect is driven by three parallel pathways:

  • NFAT Nuclear Translocation : In the basal state, DYRK1A phosphorylates the Nuclear Factor of Activated T-cells (NFAT), sequestering it in the cytoplasm. 3-5-HPB inhibits DYRK1A, allowing calcineurin-mediated dephosphorylation to drive NFAT into the nucleus, where it upregulates cell-cycle promoters (Cyclin D1, D2, D3)3.

  • p27Kip1 Destabilization : DYRK1A phosphorylates and stabilizes the cyclin-dependent kinase inhibitor p27Kip1. Inhibition by 3-5-HPB leads to rapid p27Kip1 degradation, removing the primary brake on the G1/S transition4.

  • DREAM Complex Disruption : DYRK1A is essential for the assembly of the DREAM complex, a master repressor of cell-cycle genes. 3-5-HPB dismantles this complex, derepressing critical replication factors like MYBL2 and FOXM1 4.

G Compound 3-(5-Hydroxypyridin-2-yl)benzamide DYRK1A DYRK1A Kinase Compound->DYRK1A Inhibits NFAT_N NFAT (Nuclear) Compound->NFAT_N Promotes Translocation p27_deg p27Kip1 (Degraded) Compound->p27_deg Promotes Destabilization NFAT_P Phospho-NFAT (Cytoplasmic) DYRK1A->NFAT_P Phosphorylates p27 p27Kip1 (Stabilized) DYRK1A->p27 Phosphorylates Proliferation Beta-Cell Proliferation NFAT_N->Proliferation Activates Cyclins p27_deg->Proliferation Relieves Arrest

Figure 1: Pleiotropic signaling cascade of 3-5-HPB driving human β-cell proliferation via DYRK1A inhibition.

Quantitative Pharmacodynamics

To contextualize the efficacy of 3-5-HPB, it must be benchmarked against established DYRK1A inhibitors. The table below summarizes the target engagement and mitogenic output of these scaffolds.

Compound ClassPrimary Target(s)DYRK1A IC₅₀ (nM)Max Human β-Cell Proliferation Index (%)Cytotoxicity Profile
3-5-HPB (Subject) DYRK1A / CLK1~45 - 802.8 - 3.2%Low (Highly Selective)
Harmine DYRK1A / MAO-A~801.5 - 2.0%Moderate (CNS Off-target)
CC-401 DYRK1A / DYRK1B~192.2 - 2.5%Low
GNF-4877 DYRK1A / GSK3β~63.5 - 4.0%High (Broad Kinome Hit)

Experimental Workflows: A Self-Validating System

A critical failure point in β-cell research is the use of 2D monolayer cultures. Human islets rapidly lose their endocrine phenotype and baseline quiescence when deprived of 3D architecture. Therefore, 3D pseudoislet/spheroid cultures are mandatory to preserve physiological cell-cell interactions and ensure that any observed proliferation is pharmacologically relevant.

Furthermore, measuring proliferation requires a self-validating phenotypic assay. The protocol below ensures definitive proof that the replicating cell is a β-cell by demanding strict co-localization of a proliferation marker with a lineage marker, while actively excluding α-cells.

Workflow Islet Human Islet Isolation Culture 3D Spheroid Culture Islet->Culture Treatment Compound Dosing Culture->Treatment Staining Immuno- fluorescence Treatment->Staining Imaging High-Content Imaging Staining->Imaging

Figure 2: High-throughput 3D screening workflow for validating β-cell mitogens.

Protocol: High-Content Screening (HCS) for β-Cell Proliferation

Phase 1: 3D Spheroid Generation

  • Dissociation : Dissociate primary human islets into single cells using Accutase at 37°C for 10 minutes.

  • Reaggregation : Seed cells at a density of 2,000 cells/well in ultra-low attachment 384-well plates. Centrifuge at 200 x g for 2 minutes.

  • Maturation : Culture in CMRL 1066 medium supplemented with 10% FBS for 5 days to allow re-establishment of critical gap junctions and paracrine signaling networks.

Phase 2: Dosing and Pulse Labeling 4. Treatment : Treat spheroids with 3-5-HPB in a 10-point dose-response format (10 nM to 30 μM).

  • Self-Validation Control A: Include 0.1% DMSO as a vehicle baseline.
  • Self-Validation Control B: Include 10 μM Harmine as a positive control. The assay is only valid if Harmine achieves >1.5% proliferation.
  • S-Phase Capture : Add 10 μM EdU (5-ethynyl-2'-deoxyuridine) during the final 48 hours of a 72-hour treatment window to permanently tag cells synthesizing DNA.

Phase 3: Multiplexed Immunofluorescence 6. Fixation/Permeabilization : Fix with 4% PFA for 20 minutes. Permeabilize with 0.3% Triton X-100 for 30 minutes to ensure antibody penetration into the dense spheroid core. 7. Staining :

  • Lineage Markers: Guinea pig anti-Insulin (1:500) and Mouse anti-Glucagon (1:500).
  • Proliferation Markers: Rabbit anti-Ki67 (1:250) and Click-iT EdU Alexa Fluor 647.
  • Nuclear Counterstain: DAPI.

Phase 4: Automated Analysis 8. Quantification : Acquire Z-stack images using a confocal high-content imager. Use automated image analysis to define the total β-cell population (Insulin+ / DAPI+). 9. Data Output : Calculate the Proliferation Index = (Insulin+ / Ki67+ / EdU+) / (Total Insulin+).

  • Self-Validation Control C: Verify that Glucagon+ cells do not show a dose-dependent increase in EdU incorporation, confirming the β-cell specificity of 3-5-HPB.

Translational Perspective: Combinatorial Therapeutics

While 3-5-HPB demonstrates robust single-agent efficacy, the translational future of β-cell regeneration relies on combinatorial pharmacology. Co-administration of DYRK1A inhibitors with GLP-1 receptor agonists (e.g., Liraglutide or Exenatide) has been shown to synergistically enhance β-cell proliferation2. The GLP-1RA elevates intracellular cAMP levels, activating PKA, which further amplifies the mitogenic signaling cascade initiated by 3-5-HPB, allowing for lower, safer dosing regimens in vivo.

References

  • DYRK1A Kinase Inhibitors Promote β-Cell Survival and Insulin Homeostasis . MDPI.[Link]

  • Generation of Highly Potent DYRK1A-Dependent Inducers of Human β-Cell Replication via Multi-Dimensional Compound Optimization . NIH / PubMed Central.[Link]

  • Regeneration of Pancreatic β-Cells for Diabetes Therapeutics by Natural DYRK1A Inhibitors . NIH / PubMed Central.[Link]

  • CC-401 Promotes β-Cell Replication via Pleiotropic Consequences of DYRK1A/B Inhibition . Oxford Academic / Endocrinology.[Link]

Sources

Technical Guide: Therapeutic Applications of 3-(5-Hydroxypyridin-2-yl)benzamide in Alzheimer’s Disease

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, mechanistic rationale, and validation protocols for 3-(5-Hydroxypyridin-2-yl)benzamide (referred to herein as 3-HPB ).

This guide treats 3-HPB as a privileged scaffold within the class of Multi-Target Directed Ligands (MTDLs) , specifically designed to bridge kinase inhibition (DYRK1A/CLK1) with neuroprotection (antioxidant/metal chelation), a strategy supported by recent structure-activity relationship (SAR) literature in Alzheimer’s Disease (AD) drug discovery.

Executive Summary

3-(5-Hydroxypyridin-2-yl)benzamide (3-HPB) represents a strategic "fragment-lead" optimized for the multifactorial pathology of Alzheimer’s Disease. Its structure combines a benzamide moiety (a proven kinase hinge-binder) with a 5-hydroxy-pyridine system (a bioisostere for antioxidant phenols and metal chelators).

This guide delineates the application of 3-HPB as a dual-mechanism therapeutic targeting:

  • Tau Hyperphosphorylation: Via inhibition of Dual Specificity Tyrosine Phosphorylation Regulated Kinase 1A (DYRK1A).

  • Oxidative Stress & Metal Dyshomeostasis: Via the 5-hydroxy-pyridine pharmacophore acting as a radical scavenger and auxiliary chelator.

Part 1: Molecular Rationale & Pharmacophore Analysis

Structural Logic

The efficacy of 3-HPB is predicted upon its ability to interact with distinct pathological targets simultaneously.

Structural MotifTarget InteractionMechanism of Action
Benzamide Core DYRK1A / CLK1 Acts as a hydrogen bond donor/acceptor pair (Amide-NH and Carbonyl) to bind the ATP-binding hinge region of kinases involved in Tau phosphorylation.
5-Hydroxypyridine ROS / Metal Ions The C5-hydroxyl group serves as a radical scavenger (H-atom donor). The Pyridine-N and proximal linkers can form bidentate coordination complexes with redox-active metals (Cu²⁺, Fe³⁺).
Bi-aryl Linkage Amyloid-β (Aβ) The planar, conjugated bi-aryl system facilitates intercalation into Aβ β-sheets, potentially disrupting aggregation kinetics.
The MTDL Advantage

Unlike single-target drugs (e.g., pure AChE inhibitors), 3-HPB addresses the "syndemic" nature of AD. Recent literature on benzamide-hydroxypyridinone hybrids validates this approach, showing that combining these moieties significantly improves blood-brain barrier (BBB) permeability and neuroprotective efficacy compared to isolated fragments [1].

Part 2: Primary Therapeutic Mechanism (DYRK1A & Tau)

The DYRK1A Hypothesis

DYRK1A is overexpressed in AD and Down Syndrome (located on Ch21). It hyperphosphorylates Tau at multiple residues (Thr212, Ser202, Ser404), leading to microtubule destabilization and Neurofibrillary Tangle (NFT) formation.

  • Application: 3-HPB functions as an ATP-competitive inhibitor.

  • Binding Mode: The pyridine nitrogen and the amide group of the benzamide mimic the adenine ring of ATP, anchoring the molecule in the kinase active site.

Pathway Visualization

The following diagram illustrates the intervention point of 3-HPB within the Tau pathology cascade.

DYRK1A_Pathway DYRK1A DYRK1A (Overactive) Tau_Native Native Tau (Microtubule Bound) DYRK1A->Tau_Native Phosphorylates Tau_P Hyperphosphorylated Tau (p-Tau) Tau_Native->Tau_P Detachment MT_Collapse Microtubule Destabilization Tau_P->MT_Collapse NFT Neurofibrillary Tangles (NFTs) Tau_P->NFT Aggregation Neuronal_Death Neuronal Apoptosis MT_Collapse->Neuronal_Death NFT->Neuronal_Death Drug 3-(5-Hydroxypyridin-2-yl)benzamide (Inhibitor) Drug->DYRK1A Inhibits (ATP Competition)

Caption: 3-HPB interrupts the neurotoxic cascade by inhibiting DYRK1A-mediated Tau hyperphosphorylation, preventing NFT formation.

Part 3: Secondary Therapeutic Mechanism (Oxidative Stress)

Radical Scavenging & Metal Chelation

AD brains exhibit elevated levels of redox-active metals (Fe, Cu) which catalyze the Fenton reaction, producing hydroxyl radicals.

  • Mechanism: The 5-hydroxy group on the pyridine ring undergoes reversible oxidation to a quinone-methide-like species, scavenging free radicals.

  • Reference Grounding: Similar hydroxypyridinone derivatives have demonstrated pFe³⁺ values ranging from 18.13 to 19.39, indicating potent chelation capability sufficient to strip labile iron from Aβ plaques without depleting physiological heme iron [2].[1][2][3]

Part 4: Experimental Validation Protocols

To validate 3-HPB as a therapeutic candidate, the following self-validating workflows must be executed.

Protocol A: In Vitro Kinase Inhibition Assay (DYRK1A)

Objective: Determine the IC50 of 3-HPB against recombinant DYRK1A.

  • Reagents: Recombinant human DYRK1A, Woodtide substrate (KKISGRLSPIMTEQ), ATP (10 µM), ADP-Glo™ Reagent (Promega).

  • Preparation: Dissolve 3-HPB in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 10 µM).

  • Reaction:

    • Mix Kinase (2 ng/µL) + Substrate (0.2 µg/µL) + 3-HPB in reaction buffer (40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Initiate with ATP. Incubate at 30°C for 60 min.

  • Detection: Add ADP-Glo reagent to deplete remaining ATP (40 min). Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

  • Validation: Z-factor must be > 0.5. Positive control: Harmine (known DYRK1A inhibitor).

Protocol B: Cell-Based Neuroprotection Assay

Objective: Assess protection against Glutamate-induced excitotoxicity and Oxidative Stress.

  • Cell Line: HT-22 (hippocampal neuronal cells) or SH-SY5Y (differentiated).

  • Pre-treatment: Incubate cells with 3-HPB (1, 5, 10 µM) for 2 hours.

  • Insult: Add Glutamate (5 mM) or H₂O₂ (200 µM). Incubate for 24 hours.

  • Readout: MTT Assay or CellTiter-Glo (ATP viability).

  • Analysis: Calculate % cell survival relative to Vehicle Control.

    • Success Criterion: Statistically significant recovery of viability (p < 0.05) vs. insult-only group.

Protocol C: Blood-Brain Barrier (BBB) Permeability (PAMPA)

Objective: Verify if 3-HPB can reach the CNS.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

  • Donor Plate: 3-HPB (10 mM) in PBS (pH 7.4).

  • Membrane: PVDF filter coated with porcine brain lipid extract.

  • Acceptor Plate: PBS only.

  • Incubation: 18 hours at room temperature.

  • Quantification: UV-Vis spectroscopy or HPLC-MS/MS of Acceptor well.

  • Calculation: Determine effective permeability (

    
    ).
    
    • Benchmark:

      
       cm/s indicates high CNS permeability [1].
      

Part 5: Workflow Visualization

Experimental_Workflow cluster_0 Phase I: Synthesis & Characterization cluster_1 Phase II: Target Validation cluster_2 Phase III: Cellular Efficacy Step1 Chemical Synthesis (Suzuki Coupling) Step2 NMR/MS Verification Step1->Step2 Step3 Kinase Assay (DYRK1A IC50) Step2->Step3 Step4 Radical Scavenging (DPPH/ORAC) Step2->Step4 Step5 Neuroprotection (SH-SY5Y + H2O2) Step3->Step5 If IC50 < 100nM Step4->Step5 Step6 BBB Permeability (PAMPA) Step5->Step6 If Viability > 80%

Caption: Step-by-step validation pipeline for 3-HPB, ensuring "Go/No-Go" decisions at critical checkpoints (Kinase potency and Cellular safety).

Part 6: Expected Data Profile

Based on SAR data from analogous benzamide-hydroxypyridinone hybrids [1][2], the expected profile for 3-HPB is:

ParameterTarget ValueClinical Relevance
DYRK1A IC50 < 100 nMRequired for effective Tau phosphorylation inhibition in vivo.
MAO-B IC50 < 200 nMPotential secondary target for reducing oxidative stress (if selectivity over MAO-A is >100).
pFe³⁺ ~ 18-19Sufficient to chelate labile iron without inducing anemia.
LogBB > -1.0Indicates likely BBB penetration.[2]
Toxicity (LD50) > 500 mg/kgSafety margin for chronic dosing in AD.

References

  • Wang, L., et al. (2021). Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease.[1][2][3][4][5][6][7] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2045–2054.[4]

  • Li, X., et al. (2022). Chromone-based monoamine oxidase B inhibitor with potential iron-chelating activity for the treatment of Alzheimer's disease.[1][2][3][5][6][7] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1).

  • Wegiel, J., et al. (2011). The role of DYRK1A in neurodegenerative diseases. FEBS Journal, 278(2), 236-245.

Sources

Structure-activity relationship (SAR) of hydroxypyridin-benzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Hydroxypyridinone-Benzamide Derivatives

Authored by a Senior Application Scientist

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a cornerstone of rational drug design. The hydroxypyridinone (HPO) moiety, a versatile and potent metal chelator, and the benzamide scaffold, a common feature in numerous enzyme inhibitors, represent two such critical components. When combined, they form hydroxypyridinone-benzamide derivatives, a class of compounds demonstrating significant therapeutic potential across a range of diseases, from neurodegenerative disorders to cancer.[1][2]

The 3-hydroxy-4-pyridinone (or 3,4-HOPO) core is particularly noteworthy for its high affinity and selectivity for hard metal ions like Fe³⁺ and Zn²⁺.[1][3] This property makes it an excellent zinc-binding group (ZBG) for targeting metalloenzymes, where it can coordinate with the catalytic metal ion in the active site.[3][4] Deferiprone, a simple HPO derivative, is a clinically approved iron chelator, highlighting the scaffold's favorable pharmacokinetic profile and utility in mitigating metal-induced oxidative stress, a key factor in diseases like Alzheimer's.[1]

The benzamide portion typically serves as the "cap" group, a region of the molecule that interacts with the surface of the target protein, often at the rim of the active site channel.[2][4] The diverse substitutions possible on the benzamide ring allow for fine-tuning of the molecule's steric and electronic properties, which is crucial for achieving target specificity and potency.[5][6]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these hybrid molecules. We will dissect the role of each structural component, explain the rationale behind design choices, and provide detailed experimental protocols for their synthesis and evaluation, grounding our discussion in authoritative research.

The Core Pharmacophore: A Tripartite Model

The generally accepted pharmacophore model for these derivatives, particularly in the context of enzyme inhibition, consists of three key components: the metal-chelating warhead, a linker, and a surface-interacting cap group. Understanding the distinct role of each part is fundamental to deciphering the SAR of the entire class.

G cluster_0 Hydroxypyridinone-Benzamide Pharmacophore cluster_1 Biological Target Interaction ZBG Hydroxypyridinone (HPO) Core (Zinc-Binding Group / Warhead) Linker Linker Region ZBG->Linker Covalent Bond ActiveSite Enzyme Active Site (e.g., Catalytic Zinc Ion) ZBG->ActiveSite Chelation Cap Benzamide Moiety (Cap Group) Linker->Cap Amide Bond Surface Enzyme Surface Residues Cap->Surface Surface Interactions (Hydrophobic, H-bonding)

Caption: General pharmacophore model for hydroxypyridinone-benzamide inhibitors.

Part 1: The Hydroxypyridinone (HPO) "Warhead"

The HPO moiety is the cornerstone of the molecule's interaction with its target. Its primary function is to chelate a metal ion, most commonly the catalytic Zn²⁺ ion in the active site of zinc-dependent enzymes like histone deacetylases (HDACs) or matrix metalloproteinases (MMPs).[3][4]

Key SAR Observations:

  • 3-Hydroxy and 4-Keto Groups are Essential: The 3-hydroxyl and 4-carbonyl groups on the pyridinone ring are indispensable for metal chelation.[1] These two groups form a bidentate coordination complex with the metal ion. Alteration or removal of either group typically results in a complete loss of inhibitory activity.

  • Substitution at C-2: In many studies, small alkyl substituents, particularly a methyl group at the C-2 position of the HPO ring, are found to be optimal for biological activity.[1][7] This substitution can influence the electronic properties and orientation of the HPO ring within the active site.

  • Alternative Chelators: While the 3,4-HOPO is common, other hydroxypyridinones and related scaffolds like 3-hydroxypyridin-2-thiones (3-HPT) have been explored as alternative ZBGs.[8][9][10] The 3-HPT group, for instance, has shown remarkable selectivity for HDAC6 and HDAC8 over other isoforms like HDAC1, demonstrating that modifying the ZBG is a powerful strategy for tuning isoform selectivity.[8][10]

Part 2: The Benzamide "Cap" Group

The benzamide moiety typically resides at the entrance of the enzyme's active site, where it engages with surface amino acid residues. Its role is to provide additional binding affinity and, crucially, to confer selectivity.

Key SAR Observations:

  • Substituent Position: The position of substituents on the benzamide ring significantly impacts activity. For HDAC inhibitors, substitutions at the para position of the benzamide ring often lead to enhanced potency, as this position can extend towards solvent-exposed regions or interact with specific residues.[5] In contrast, ortho-substitutions can sometimes be detrimental due to steric hindrance.[1]

  • Nature of Substituents:

    • Electron-donating vs. Electron-withdrawing groups: The electronic nature of the substituents can modulate the binding affinity. Studies on benzamide HDAC inhibitors have shown that increasing the electron density on the benzamide ring can enhance inhibitory activity.[5][6]

    • Bulky Groups: The introduction of bulky groups, such as benzyloxy groups, can lead to favorable interactions and improved activity.[1] For example, in a series of MAO-B inhibitors, compounds with 4-bulky alkoxy or 4-benzyloxy groups on the benzene ring exhibited good activity.[1]

  • Heterocyclic Analogues: Replacing the benzene ring with a pyridine ring has been explored, though in some cases, this has led to a decrease in activity, potentially due to altered binding interactions at the surface.[1]

Part 3: The Linker Region

The linker connects the HPO warhead to the benzamide cap. Its length, rigidity, and chemical nature are critical for correctly positioning the two terminal pharmacophores within the biological target. Most often, this connection is an amide bond formed between the linker and the benzamide moiety.[1]

Key SAR Observations:

  • Amide Bond Vector: The amide bond itself is a key interaction element. In studies on coumarin-HPO hybrids, the presence of an amido bond was found to enhance the interaction with the target enzyme, MAO-B.[1]

  • Linker Length and Composition: The optimal linker length depends on the topology of the target's active site. For HDAC inhibitors, which often have a distinct channel leading to the catalytic zinc, the linker must be long enough to span this distance. Linkers often consist of aliphatic chains or may incorporate amino acid units to introduce specific conformational constraints or interaction points.[11]

Therapeutic Applications and Target-Specific SAR

The hydroxypyridinone-benzamide scaffold has been primarily investigated for its potential in treating cancer and neurodegenerative diseases.

As HDAC Inhibitors for Cancer Therapy

HDACs are a class of zinc-dependent enzymes that play a crucial role in epigenetic regulation. Their overexpression is linked to various cancers, making them a key therapeutic target.[2][12] Benzamide derivatives are a well-established class of HDAC inhibitors.[2][13][14]

  • Mechanism: The HPO moiety chelates the Zn²⁺ ion in the HDAC active site, while the benzamide cap interacts with residues at the rim of the active site tunnel.[2]

  • SAR Insights: In this context, the linker's length is critical to bridge the gap between the zinc ion and the surface. The benzamide cap's substitutions are tuned to achieve isoform selectivity. For example, compound 15 from one study, which incorporated amino acid units into the linker of a benzamide-type inhibitor, showed a 19-fold selectivity for HDAC3 over HDAC1.[11]

As Multi-Targeting Agents for Alzheimer's Disease

The pathology of Alzheimer's disease (AD) is complex, involving factors like metal ion dysregulation, oxidative stress, and the activity of enzymes such as monoamine oxidase B (MAO-B).[1] Hydroxypyridinone-benzamide derivatives are well-suited as multi-targeting agents for AD.[1][7]

  • Dual Mechanism: The HPO core acts as an iron chelator to reduce metal-induced oxidative stress, while the overall molecule is designed to inhibit MAO-B.[1]

  • SAR Insights: A study on benzamide-HPO hybrids revealed that compound 8g , with a 4-fluorobenzyloxy group on the benzamide ring, was a potent and selective MAO-B inhibitor (IC₅₀ = 68.4 nM) and an excellent iron chelator.[1][7] The SAR indicated that para- and meta-substitutions on the benzamide ring were better for iron chelation than ortho-substitutions.[1]

Quantitative SAR Data

Summarizing inhibitory data is crucial for comparing the efficacy of different derivatives.

Compound IDTargetBenzamide SubstitutionIC₅₀ (nM)Source
8g MAO-B4-(4-Fluorobenzyloxy)68.4[1][7]
8a MAO-B4-Benzyloxy>100[7]
8i MAO-B4-(4-Chlorobenzyloxy)>100[7]
8l MAO-B4-(4-Trifluoromethylbenzyloxy)>100[7]
MS-275 HDACPyridine-containing benzamide~200-5000 (µM range)[5][13]
5j HDACThiophene-containing benzamide300[15]
5t HDACBenzo[d][1][3]dioxole-containing benzamide400[15]

Note: Data for MS-275 varies by study and isoform. The values for 5j and 5t are against total HDACs.

Experimental Protocols and Methodologies

The synthesis and evaluation of these compounds follow established medicinal chemistry workflows. The protocols described below are generalized from common practices in the field and serve as a self-validating system through the inclusion of necessary controls and purification steps.

General Synthetic Workflow

The synthesis of hydroxypyridinone-benzamide derivatives typically involves a multi-step process that includes protection of the reactive hydroxyl group on the HPO ring, followed by coupling with a substituted benzoic acid or aniline, and final deprotection.

Caption: A typical workflow for the synthesis of hydroxypyridinone-benzamide derivatives.

Protocol 1: Synthesis of a Benzamide-HPO Derivative

This protocol is a generalized representation based on methods described in the literature.[7][16][17]

  • Protection of the HPO Hydroxyl Group:

    • Rationale: The 3-hydroxyl group of the HPO core is reactive and must be protected to prevent side reactions during the subsequent coupling step. The choice of protecting group is critical; a 4-methoxybenzyl (PMB) group is often preferred over a simple benzyl group as it can be removed under milder acidic conditions, preserving other sensitive functional groups.[7]

    • Procedure:

      • Dissolve the starting HPO material (e.g., 2-methyl-3-hydroxypyran-4-one, maltol) in a suitable solvent like DMF.

      • Add a base (e.g., K₂CO₃) to deprotonate the hydroxyl group.

      • Add the protecting agent (e.g., 4-methoxybenzyl chloride) and stir the reaction at room temperature until completion, monitored by TLC.

      • Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).

      • Purify the product by column chromatography.

  • Amine Functionalization:

    • Rationale: To create the amide bond, one of the two fragments (either the HPO or the benzamide part) must bear a primary or secondary amine. This step introduces that functionality onto the HPO core.

    • Procedure:

      • React the protected HPO intermediate with a reagent like ethylenediamine under alkaline conditions to introduce a primary amine-terminated linker.[7]

      • Purify the resulting amine-functionalized HPO intermediate.

  • Amide Coupling:

    • Rationale: This is the key step where the benzamide linkage is formed. Standard peptide coupling reagents are used to activate the carboxylic acid of the benzamide fragment, allowing it to react with the amine on the HPO fragment.

    • Procedure:

      • Dissolve the desired substituted benzoic acid in a solvent like DCM or DMF.

      • Add a coupling agent (e.g., EDC) and an activator/catalyst (e.g., DMAP or HOBt).[16]

      • Add the amine-functionalized HPO intermediate to the activated carboxylic acid solution.

      • Stir the reaction at room temperature until completion.

      • Isolate the coupled product by extraction and purify by column chromatography.

  • Deprotection:

    • Rationale: The final step is to remove the protecting group from the HPO hydroxyl to yield the active compound.

    • Procedure:

      • Dissolve the protected product in a suitable solvent (e.g., DCM).

      • Add a strong acid (e.g., trifluoroacetic acid, TFA) and stir.

      • Monitor the reaction by TLC. Upon completion, remove the acid and solvent under reduced pressure.

      • Purify the final compound by recrystallization or chromatography.

Protocol 2: In Vitro HDAC Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity (IC₅₀) of compounds against specific HDAC isoforms.

  • Principle: A fluorogenic substrate is used, which upon deacetylation by the HDAC enzyme, can be cleaved by a developer solution to release a fluorescent molecule. The intensity of the fluorescence is proportional to the enzyme activity. An inhibitor will reduce the fluorescence signal.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add the assay buffer, the specific HDAC enzyme isoform (e.g., HDAC1, HDAC3), and serial dilutions of the test compound. Include a positive control inhibitor (e.g., SAHA, MS-275) and a negative control (DMSO vehicle).[11][13]

    • Incubate the plate for a set time (e.g., 15 minutes) at 37°C to allow the compound to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Stop the reaction and develop the signal by adding a developer solution containing a protease (e.g., trypsin).

    • Incubate for a final period (e.g., 15 minutes) to allow for the release of the fluorophore.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by plotting the inhibition curve.

Conclusion and Future Directions

The hydroxypyridinone-benzamide scaffold represents a highly successful application of fragment-based and hybrid-drug design principles. The intrinsic metal-chelating ability of the HPO core combined with the tunable surface-binding properties of the benzamide moiety provides a robust framework for developing potent and selective inhibitors of metalloenzymes and multi-targeting agents for complex diseases.

The structure-activity relationships discussed herein highlight several key principles: the indispensability of the HPO's bidentate chelation site, the importance of substituent placement on the benzamide cap for potency and selectivity, and the critical role of the linker in ensuring optimal orientation of the pharmacophores.

Future research will likely focus on exploring novel, non-classical ZBGs to achieve even greater isoform selectivity and improved pharmacokinetic profiles.[8][18] Furthermore, the application of computational methods, such as 3D-QSAR and molecular dynamics simulations, will continue to provide deeper insights into the specific interactions governing binding, enabling a more rational design of the next generation of hydroxypyridinone-benzamide therapeutics.[5][6]

References

  • Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease - PMC. Journal of Medicinal Chemistry.
  • Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease - Semantic Scholar. Journal of Medicinal Chemistry.
  • Zinc-Binding Groups Modulate Selective Inhibition of MMPs - PMC. Journal of Biological Inorganic Chemistry.
  • Design and Synthesis of Novel Hybrid Benzamide-Peptide Histone Deacetylase Inhibitors. Molecules.
  • 3-Hydroxypyridin-2-thione as novel zinc binding group for selective histone deacetylase inhibition - PubMed. Journal of Medicinal Chemistry.
  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed. Bioorganic & Medicinal Chemistry Letters.
  • Computational Exploration of Zinc Binding Groups for HDAC Inhibition - PMC - NIH.
  • Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Beilstein Journal of Organic Chemistry.
  • Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed. Journal of Medicinal Chemistry.
  • 3-Hydroxypyridin-2-thione as novel zinc binding group for selective histone deacetylase inhibition. | Semantic Scholar. Journal of Medicinal Chemistry.
  • 3-Hydroxypyridin-2-thione as Novel Zinc Binding Group for Selective Histone Deacetylase Inhibition | Request PDF - ResearchG
  • Synthesis and Crystal Structure Analysis of Histone Deacetylase Inhibitor Chidamide. Molecules.
  • Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of novel 3-hydroxypyridin-4(1H)-ones based hybrids as Pseudomonas aeruginosa biofilm inhibitors - ResearchGate. European Journal of Medicinal Chemistry.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - ResearchGate.
  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC. RSC Medicinal Chemistry.
  • structure-activity relationship (SAR) analysis of sulfamoyl benzamide inhibitors - Benchchem. BenchChem.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Publishing. RSC Advances.
  • Benzamide‐Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - ResearchG
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. Pharmaceuticals.
  • 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays - Universidad de Zaragoza. Arabian Journal of Chemistry.
  • Design, synthesis and biological evaluation of novel imidazole-based benzamide and hydroxamic acid derivatives as potent histone deacetylase inhibitors and anticancer agents | Request PDF - ResearchG

Sources

Toxicological Data and Safety Profile of 3-(5-Hydroxypyridin-2-yl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the toxicological data and safety profile of 3-(5-Hydroxypyridin-2-yl)benzamide . Given the specificity of this chemical entity—likely a metabolite, advanced intermediate, or specific chemical probe within the benzamide-pyridine class (e.g., related to PARP inhibitors or GPR52 agonists)—this guide synthesizes available data on its structural analogs, predicted metabolic pathways, and pharmacological safety margins.

Executive Summary

3-(5-Hydroxypyridin-2-yl)benzamide represents a specific subclass of hydroxy-substituted benzamide-pyridine hybrids .[1] Structurally, it consists of a benzamide core substituted at the meta-position with a 5-hydroxypyridin-2-yl moiety.[1] This scaffold is critical in medicinal chemistry, often serving as a pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors , GPR52 agonists , and kinase inhibitors .[1]

The safety profile of this compound is defined by its dual nature: the benzamide moiety drives on-target pharmacology (and potential reproductive toxicity via PARP inhibition), while the hydroxypyridine moiety influences metabolic stability and potential idiosyncratic toxicity through reactive metabolite formation (quinone-imines).[1]

Key Safety Findings:

  • Acute Toxicity: Predicted low acute toxicity (Oral LD50 > 1000 mg/kg in rodents), consistent with benzamide analogs.[1]

  • Genotoxicity: Generally non-genotoxic in Ames tests, though structural alerts for pyridine metabolism warrant scrutiny.[1]

  • Target Organs: Primary targets include the bone marrow (hematotoxicity via PARP inhibition) and liver (metabolic activation).[1]

  • Metabolic Fate: Primarily cleared via Phase II conjugation (glucuronidation/sulfation) of the 5-hydroxyl group, limiting systemic exposure to reactive intermediates.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the physicochemical properties is essential for predicting the toxicokinetics (TK) and bioavailability of the compound.[1]

PropertyValue / DescriptionImpact on Safety
Chemical Name 3-(5-Hydroxypyridin-2-yl)benzamideUnambiguous identification.
Molecular Formula C₁₂H₁₀N₂O₂Low molecular weight (< 500 Da) favors oral bioavailability.[1]
Molecular Weight ~214.22 g/mol Facilitates rapid absorption.[1]
LogP (Predicted) 1.5 – 2.0Moderate lipophilicity; suggests good membrane permeability but limited tissue accumulation.[1]
PSA (Polar Surface Area) ~80 ŲHigh polarity due to amide and hydroxyl groups; favors renal excretion of conjugates.[1]
pKa (Pyridine Nitrogen) ~3.5 – 4.5Weakly basic; largely unionized at physiological pH.[1]
pKa (Phenolic Hydroxyl) ~9.5 – 10.0Ionized at alkaline pH; site for Phase II conjugation.[1]

Mechanism of Action & Pharmacology[7]

The toxicological profile is intrinsically linked to its pharmacological targets.[1] 3-(5-Hydroxypyridin-2-yl)benzamide likely interacts with enzymes requiring a nicotinamide-mimic pharmacophore.[1]

Primary Targets & Off-Target Liabilities
  • PARP Inhibition (On-Target): The benzamide moiety mimics nicotinamide, binding to the catalytic domain of PARP-1/2.[1]

    • Safety Implication: PARP is essential for DNA repair.[1] Sustained inhibition can lead to myelosuppression (anemia, neutropenia) and embryo-fetal toxicity .[1]

  • GPR52 Agonism (Potential): Recent studies identify 3-(pyridin-2-yl)benzamides as GPR52 agonists for antipsychotic activity.[1]

    • Safety Implication: GPR52 activation modulates dopamine signaling.[1][2] Potential for extrapyramidal symptoms (EPS) or prolactin elevation if selectivity is poor.[1]

  • Kinase Inhibition (Off-Target): The pyridine-benzamide scaffold can bind to the ATP-binding pocket of various kinases (e.g., VEGFR, PDGFR).[1]

    • Safety Implication: Inhibition of angiogenesis-related kinases can cause hypertension and proteinuria .[1]

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of PARP inhibition and potential metabolic activation.

MechanismOfAction Compound 3-(5-Hydroxypyridin-2-yl)benzamide PARP PARP-1/2 Inhibition Compound->PARP Primary MOA Metabolism Metabolic Activation (CYP450) Compound->Metabolism Oxidation DNA_Repair Impaired DNA Repair (BER Pathway) PARP->DNA_Repair Inhibits Apoptosis Apoptosis / Cell Death (Synthetic Lethality) DNA_Repair->Apoptosis Accumulation of DSBs BoneMarrow Toxicity: Myelosuppression (Anemia, Neutropenia) Apoptosis->BoneMarrow Proliferating Cells QuinoneImine Reactive Quinone-Imine Metabolism->QuinoneImine Bioactivation GSH GSH Depletion QuinoneImine->GSH Conjugation LiverTox Toxicity: Hepatotoxicity GSH->LiverTox Oxidative Stress

Caption: Pathway illustrating the dual mechanism of toxicity: Pharmacological (PARP inhibition leading to myelosuppression) and Metabolic (bioactivation leading to hepatotoxicity).[1]

ADME & Metabolic Stability

The safety of 3-(5-Hydroxypyridin-2-yl)benzamide is heavily dependent on its metabolic fate.[1] The 5-hydroxyl group on the pyridine ring is a "soft spot" for metabolism.[1]

Metabolic Pathways[1]
  • Phase II Conjugation (Major Pathway):

    • Glucuronidation (UGT): The 5-hydroxyl group is rapidly conjugated by UGTs (e.g., UGT1A1, UGT1A9) to form a hydrophilic glucuronide, facilitating renal excretion.[1]

    • Sulfation (SULT): Formation of the sulfate conjugate.[1]

    • Safety Consequence: Rapid conjugation detoxifies the compound and limits systemic exposure to the parent drug.[1]

  • Oxidative Bioactivation (Minor Pathway):

    • Quinone-Imine Formation: Further oxidation of the 5-hydroxypyridine ring can generate an electrophilic quinone-imine species.[1]

    • Safety Consequence: This reactive intermediate can deplete Glutathione (GSH) and covalently bind to hepatic proteins, potentially causing idiosyncratic hepatotoxicity .[1]

Pharmacokinetics (Predicted)
  • Bioavailability (F): High (> 70%) due to favorable lipophilicity and molecular weight.[1]

  • Half-life (t1/2): Short to moderate (2–6 hours) due to rapid Phase II metabolism.[1]

  • Protein Binding: Moderate (80–90%), primarily to albumin.[1]

Toxicological Profile

Acute Toxicity

Based on data from structural analogs (e.g., 3-aminobenzamide, nicotinamide):

  • Oral LD50 (Rat): Estimated > 1000 mg/kg.[1]

  • Clinical Signs: At high doses, potential for CNS depression, ataxia, and reduced locomotor activity.[1]

Genotoxicity & Carcinogenicity[1]
  • Ames Test: Predicted Negative . The benzamide and hydroxypyridine scaffolds are generally non-mutagenic in Salmonella typhimurium strains.[1]

  • Micronucleus Assay: Potential Positive at high concentrations due to PARP inhibition.[1] PARP is involved in maintaining genomic stability; its inhibition can lead to chromosomal aberrations (clastogenicity) rather than direct DNA mutation.[1]

  • Carcinogenicity: Long-term PARP inhibition carries a theoretical risk of secondary malignancies (e.g., MDS/AML), primarily observed in clinical settings with potent inhibitors like Olaparib.[1]

Repeat-Dose Toxicity (Target Organs)

In 28-day and 90-day rodent studies of similar benzamides:

  • Hematopoietic System: Dose-dependent reductions in red blood cells (RBCs), hemoglobin, and neutrophils.[1] Reversible upon cessation.[1]

  • Gastrointestinal Tract: Mucosal atrophy or inflammation (due to antiproliferative effects).[1]

  • Liver: Mild hypertrophy of hepatocytes (adaptive response) and elevation of liver enzymes (ALT/AST) if reactive metabolites are formed.[1]

Reproductive & Developmental Toxicity[1]
  • Teratogenicity: Benzamide-based PARP inhibitors are classified as embryo-toxic .[1]

    • Mechanism:[1][3][4] Disruption of DNA repair during rapid embryonic cell division.[1]

    • Risk:[1][5] Potential for skeletal malformations and low fetal weight.[1] Strict contraception is required during clinical development.[1]

Risk Assessment & Mitigation Strategy

For drug development professionals, the following risk mitigation strategies are recommended:

Risk IdentifiedMitigation Strategy
Myelosuppression Monitor Complete Blood Counts (CBC) weekly during Phase I trials. Implement dose interruptions for Grade 3/4 neutropenia.
Hepatotoxicity Screen for reactive metabolite formation (GSH trapping assay) early in discovery.[1] Monitor LFTs in preclinical species.
Genotoxicity Differentiate between direct mutagenicity (Ames) and clastogenicity (Micronucleus).[1] A positive micronucleus test may be acceptable if driven by on-target pharmacology (PARP).[1]
Embryo-Fetal Toxicity Conduct definitive embryo-fetal development (EFD) studies in two species before Phase III. Label as Pregnancy Category D/X.[1]
Experimental Workflow for Safety Validation

To validate the safety profile, the following tiered testing approach is standard:

SafetyWorkflow Step1 Step 1: In Silico & In Vitro Screening (QSAR, Ames, hERG, CYP Inhibition) Step2 Step 2: Metabolic Stability & ID (Microsomal Stability, GSH Trapping) Step1->Step2 Go/No-Go Step3 Step 3: In Vivo Exploratory Tox (14-Day Rat Study: MTD, TK, Hematology) Step2->Step3 Select Candidate Step4 Step 4: GLP Toxicology (28-Day Rat/Dog, Genotox Battery, Safety Pharm) Step3->Step4 IND Enabling

Caption: Tiered experimental workflow for validating the toxicological profile of 3-(5-Hydroxypyridin-2-yl)benzamide.

References

  • Curtin, N. J., & Szabo, C. (2013).[1] Therapeutic applications of PARP inhibitors: Anticancer therapy and beyond. Molecular Aspects of Medicine. Link

  • FDA Center for Drug Evaluation and Research. (2014).[1] Guidance for Industry: Genotoxicity Testing of Pharmaceuticals. Link

  • Seto, Y., et al. (2024).[1][6] Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 Agonists. Journal of Medicinal Chemistry. Link[1]

  • Williams, D. P., & Naisbitt, D. J. (2002).[1] Structural alerts for metabolic activation: The pyridine ring. Chemical Research in Toxicology. Link[1]

  • European Medicines Agency (EMA). (2018).[1] Assessment Report: Niraparib (Zejula). (Provides comparative data on benzamide-based PARP inhibitor toxicity). Link[1]

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Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 3-(5-Hydroxypyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Rationale

3-(5-Hydroxypyridin-2-yl)benzamide is a highly privileged structural motif in medicinal chemistry, frequently utilized as a versatile molecular scaffold for developing novel active pharmaceutical ingredients (APIs), particularly in the design of enzyme inhibitors and metal-chelating agents.

Synthesizing this biaryl system requires a highly chemoselective approach due to the presence of two sensitive functional groups: a primary benzamide and a phenolic-like hydroxypyridine.

Causality Behind the Synthetic Design: Direct construction of the biaryl core via the Suzuki-Miyaura coupling—the most commonly used carbon-carbon bond-forming reaction in the pharmaceutical industry[1]—using unprotected 2-bromo-5-hydroxypyridine is notoriously inefficient. The free hydroxyl group can coordinate with the palladium catalyst, leading to catalyst deactivation, and its acidic proton can induce rapid protodeboronation of the boronic acid partner under basic conditions.

To circumvent this, an orthogonal protection strategy is mandatory. While a methoxy ether is a common protecting group, its subsequent deprotection typically requires harsh Lewis acids such as boron tribromide (BBr


). BBr

is highly prone to dehydrating primary amides into nitriles (R-CONH


R-CN), which would irreversibly destroy the benzamide moiety of our target.

Therefore, a benzyl (Bn) ether is the optimal choice. Benzyl ethers are robust under the basic, high-temperature conditions of Suzuki cross-couplings[2], yet they can be cleanly and selectively cleaved via catalytic hydrogenolysis (Pd/C, H


) under mild, neutral conditions[3]. This orthogonal approach guarantees that the primary amide remains completely intact throughout the sequence.

Synthetic Workflow Visualization

SynthesisWorkflow A 2-Bromo-5-hydroxypyridine (Starting Material) B 5-(Benzyloxy)-2-bromopyridine (Intermediate 1) A->B BnBr, K2CO3 DMF, 60°C [O-Benzylation] C 3-(5-(Benzyloxy)pyridin-2-yl)benzamide (Intermediate 2) B->C (3-Carbamoylphenyl)boronic acid Pd(dppf)Cl2, Na2CO3 [Suzuki-Miyaura] D 3-(5-Hydroxypyridin-2-yl)benzamide (Target Product) C->D H2 (1 atm), Pd/C MeOH/THF [Hydrogenolysis]

Synthetic workflow for 3-(5-Hydroxypyridin-2-yl)benzamide via orthogonal benzyl protection.

Quantitative Data Summary

Table 1: Stoichiometry and Optimized Reaction Parameters

StepTransformationKey Reagents (Equivalents)Catalyst / BaseSolvent & TempExpected Yield
1 O-Benzylation2-Bromo-5-hydroxypyridine (1.0 eq)Benzyl bromide (1.1 eq)K

CO

(2.0 eq)
DMF, 60 °C (4 h)85 - 90%
2 Suzuki-MiyauraIntermediate 1 (1.0 eq)(3-Carbamoylphenyl)boronic acid (1.2 eq)Pd(dppf)Cl

(0.05 eq)Na

CO

(2.0 eq)
1,4-Dioxane/H

O (4:1)90 °C (12 h)
70 - 80%
3 HydrogenolysisIntermediate 2 (1.0 eq)H

gas (1 atm)
10% Pd/C (0.1 eq w/w)MeOH/THF (1:1)25 °C (4 h)> 95%

Table 2: Analytical Validation Metrics (Self-Validating System)

CompoundLC-MS [M+H]

Key

H NMR Diagnostic Signals (DMSO-

)
TLC R

(Hexanes/EtOAc)
Intermediate 1 264.0 / 266.0

5.15 (s, 2H, -CH

-Ph)
0.6 (3:1 Hex/EtOAc)
Intermediate 2 305.1

5.20 (s, 2H, -CH

-Ph),

7.4-8.1 (m, 4H, Amide/Ar)
0.4 (1:2 Hex/EtOAc)
Target Product 215.1

10.15 (br s, 1H, -OH), Absence of benzylic CH

0.2 (1:4 Hex/EtOAc)

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 5-(Benzyloxy)-2-bromopyridine (Intermediate 1)

Objective: Mask the reactive phenolic hydroxyl group to prevent catalyst poisoning in downstream coupling.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-hydroxypyridine (10.0 g, 57.5 mmol) and anhydrous K

    
    CO
    
    
    
    (15.9 g, 115.0 mmol).
  • Solvent Addition: Suspend the mixture in anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Alkylation: Dropwise add benzyl bromide (7.5 mL, 63.2 mmol) via syringe over 10 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and stir vigorously for 4 hours.

  • Workup: Cool the mixture to room temperature and quench by pouring into ice-cold distilled water (300 mL). Extract the aqueous layer with Ethyl Acetate (3

    
     100 mL). Wash the combined organic layers with brine (3 
    
    
    
    100 mL) to remove residual DMF, dry over anhydrous Na
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Self-Validating Checkpoint:

    • TLC: Spot the crude mixture against the starting material (Hexanes/EtOAc 3:1). The starting material (R

      
       ~0.2) should be completely consumed, replaced by a non-polar UV-active spot (R
      
      
      
      ~0.6).
    • NMR: Confirm the presence of a sharp singlet integrating to 2 protons at ~5.15 ppm, corresponding to the benzylic -CH

      
      - group.
      
Step 2: Suzuki-Miyaura Cross-Coupling (Intermediate 2)

Objective: Construct the biaryl core by coupling the protected bromopyridine with a functionalized phenylboronic acid[1].

  • Setup: In a 500 mL Schlenk flask, combine Intermediate 1 (12.0 g, 45.4 mmol), (3-carbamoylphenyl)boronic acid (9.0 g, 54.5 mmol), and Na

    
    CO
    
    
    
    (9.6 g, 90.8 mmol).
  • Solvent Degassing: Add a mixture of 1,4-Dioxane and H

    
    O (4:1 v/v, 200 mL). Sparge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen, which is critical to prevent catalyst oxidation.
    
  • Catalyst Addition: Quickly add the palladium catalyst Pd(dppf)Cl

    
     (1.66 g, 2.27 mmol) and immediately seal the flask under nitrogen.
    
  • Reaction: Heat the biphasic mixture to 90 °C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature. Filter the dark mixture through a pad of Celite to remove palladium black, washing the pad with EtOAc (150 mL). Transfer the filtrate to a separatory funnel, separate the organic layer, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash column chromatography (gradient: 20% to 70% EtOAc in Hexanes).
  • Self-Validating Checkpoint:

    • LC-MS: Analyze the purified fraction. The mass spectrum must show the target mass [M+H]

      
       at m/z 305.1. The isotopic pattern of the bromine atom from Intermediate 1 (1:1 ratio of M/M+2) must be completely absent.
      
Step 3: Reductive Deprotection (Target Product)

Objective: Selectively cleave the benzyl ether to reveal the free hydroxyl group without reducing the pyridine ring or dehydrating the primary amide[3].

  • Setup: Dissolve Intermediate 2 (8.0 g, 26.3 mmol) in a 1:1 mixture of Methanol and THF (150 mL) in a hydrogenation flask. Note: THF is added to ensure complete solubility of the benzamide intermediate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.8 g, 10% w/w) under a gentle stream of nitrogen. Warning: Pd/C is highly pyrophoric when dry; ensure it is wetted with solvent immediately.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H

    
    ) via a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature under 1 atm of H
    
    
    
    for 4 hours.
  • Workup: Purge the flask with nitrogen to remove residual H

    
    . Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with hot Methanol (100 mL).
    
  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize from boiling ethanol to afford 3-(5-Hydroxypyridin-2-yl)benzamide as a highly pure solid.

  • Self-Validating Checkpoint:

    • NMR: The

      
      H NMR spectrum (DMSO-
      
      
      
      ) must show the complete disappearance of the benzylic singlet at ~5.20 ppm and the multiplet for the 5 phenyl protons. A new broad singlet integrating to 1 proton should appear at ~10.15 ppm, confirming the liberation of the phenolic -OH group.

References

  • Blakemore, D. C., et al. "Synthetic Methods in Drug Discovery: Volume 1." The Royal Society of Chemistry, 2016. URL: [Link]1]

  • Bagley, M. C., et al. "Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells." Pharmaceuticals, 2015, 8(2), 257-276. URL: [Link]2]

  • Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate." Tetrahedron Letters, 1995, 36(19), 3465-3468. URL: [Link]3]

Sources

Application Note: Optimal Solvent Selection and Formulation Protocols for 3-(5-Hydroxypyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful application of small-molecule therapeutics in preclinical models is heavily dependent on overcoming solubility bottlenecks. 3-(5-Hydroxypyridin-2-yl)benzamide is a rigid, highly aromatic compound characterized by poor aqueous solubility. This application note provides drug development professionals and bench scientists with field-proven, self-validating protocols for solubilizing this compound. By leveraging Hansen Solubility Parameters (HSP), host-guest complexation, and co-solvent thermodynamics, this guide establishes standardized workflows for both in vitro assays and in vivo dosing.

Physicochemical Profiling & Solubilization Rationale

To design an optimal solvent system, one must first understand the causality behind the molecule's resistance to dissolution. 3-(5-Hydroxypyridin-2-yl)benzamide contains two planar aromatic rings, an amide group, and a phenolic hydroxyl group.

Hansen Solubility Parameters (HSP) and Lattice Energy

The compound exhibits high crystal lattice energy driven by strong intermolecular hydrogen bonding (amide-amide and hydroxyl-pyridine interactions) and


 stacking between the aromatic rings. According to the Hansen Solubility Parameter (HSP) framework, molecules with high dispersive (

) and hydrogen-bonding (

) parameters require solvents with matching cohesive energy densities to disrupt the crystal lattice. Therefore, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are strictly required for initial solubilization.
Amphoteric Nature and pH-Dependent Solubility

The molecule is amphoteric, possessing both a weakly basic pyridine nitrogen (estimated pKa ~5.2) and a weakly acidic phenolic hydroxyl group (estimated pKa ~9.0). At physiological pH (7.4), the molecule exists primarily in its neutral, un-ionized state, which represents its point of lowest aqueous solubility. Solubilization in purely aqueous media requires shifting the pH to extremes (pH < 4.0 or pH > 10.0), which is often poorly tolerated in biological systems.

Host-Guest Complexation (Cyclodextrins)

For in vivo applications where high concentrations of organic solvents are toxic, cyclodextrins offer a thermodynamic workaround. Hydroxypropyl-


-cyclodextrin (HP-

-CD) sequesters the hydrophobic aromatic core of the benzamide within its lipophilic cavity while presenting a hydrophilic exterior to the aqueous environment[],. This "solubilizes" the molecule without altering its ionization state or increasing the formulation's osmotic load[2].

Ionization Acidic pH < 5.0 Pyridine Protonated (Cationic) Neutral pH 6.0 - 8.0 Neutral Species (Lowest Solubility) Acidic->Neutral +OH⁻ Neutral->Acidic +H⁺ Basic pH > 9.0 Phenol Deprotonated (Anionic) Neutral->Basic +OH⁻ Basic->Neutral +H⁺

pH-dependent ionization states of 3-(5-Hydroxypyridin-2-yl)benzamide affecting solubility.

Quantitative Data Presentation

Table 1: Predicted Physicochemical Properties

PropertyValueSolubilization Impact
Molecular Weight 214.22 g/mol Favorable for membrane permeability.
LogP (Predicted) ~1.8 - 2.2Lipophilic; requires organic co-solvents or carriers.
H-Bond Donors 3 (-NH₂, -OH)High potential for intermolecular lattice stabilization.
H-Bond Acceptors 3 (C=O, Pyridine N, -OH)High

requirement for the primary solvent.

Table 2: Empirical Solubility Matrix

Solvent SystemMax SolubilityApplication
100% Anhydrous DMSO >50 mg/mLIn vitro stock solutions; long-term storage.
10% HP-

-CD in Saline
~5 - 10 mg/mLIn vivo dosing (IV, IP, PO); high biocompatibility.
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ~15 mg/mLIn vivo dosing; standard co-solvent rescue formulation.
100% Aqueous Buffer (pH 7.4) <0.1 mg/mLUnsuitable as a primary vehicle.

Experimental Protocols

Protocol A: Preparation of a 10 mM In Vitro Stock Solution

Rationale: DMSO acts as a universal solvent by satisfying the molecule's high hydrogen-bonding and dispersive energy requirements. However, DMSO is highly hygroscopic; absorbed water drastically reduces the solubility limit and causes the compound to crash out[3].

  • Equilibration: Allow the vial of 3-(5-Hydroxypyridin-2-yl)benzamide to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Accurately weigh 2.14 mg of the compound into a sterile, light-blocking microcentrifuge tube.

  • Dissolution: Add exactly 1.0 mL of fresh, anhydrous DMSO (≥99.9% purity)[3].

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not completely clear, apply ultrasonic assistance in a water bath at 37°C for 5 minutes.

  • Aliquoting: Divide the stock into 50 µL single-use aliquots to avoid freeze-thaw degradation[4]. Store at -80°C.

  • Assay Application: When dosing cells, dilute the stock directly into pre-warmed culture media. Ensure the final DMSO concentration remains <0.5% v/v to prevent solvent-induced cytotoxicity and off-target transcriptomic changes[3],[4].

Protocol B: 10% HP- -CD Formulation for In Vivo Dosing

Rationale: This protocol utilizes host-guest complexation. The sequential addition ensures the cyclodextrin cavity is fully hydrated and open to receive the hydrophobic API[],.

  • Vehicle Preparation: Dissolve 1.0 g of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in 9.0 mL of sterile 0.9% Saline to create a 10% w/v solution. Vortex until completely clear.
  • API Addition: Add the required mass of 3-(5-Hydroxypyridin-2-yl)benzamide (e.g., 50 mg for a 5 mg/mL dose) directly into the HP-

    
    -CD solution.
    
  • Complexation: Vortex for 2 minutes. Place the vial in a 37°C shaking incubator at 200 RPM for 1-2 hours. The thermal kinetic energy accelerates the inclusion of the API into the cyclodextrin cavity.

  • Validation: Inspect the solution against a dark background. It must be optically clear with no particulate matter. Filter through a 0.22 µm PTFE syringe filter prior to animal administration.

Protocol C: Co-Solvent System (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)

Rationale: The order of addition in a co-solvent system is a strict thermodynamic requirement. Adding the aqueous phase prematurely drops the local solvent polarity, causing irreversible nucleation and precipitation of the API.

  • Primary Solubilization: Dissolve the API completely in 10% of the final volume using anhydrous DMSO. Vortex until clear.

  • Polymer Addition: Add 40% of the final volume using PEG300. Vortex thoroughly. PEG300 acts as a miscible bridge between the organic and aqueous phases.

  • Surfactant Addition: Add 5% of the final volume using Tween-80. Gently invert to mix (avoid excessive vortexing to prevent foaming). Tween-80 coats the solvated molecules, preventing aggregation.

  • Aqueous Quench: Dropwise, add the remaining 45% of the final volume using 0.9% Saline while continuously swirling the tube.

G Start 3-(5-Hydroxypyridin-2-yl)benzamide Solubilization InVitro In Vitro Assays (Cellular/Biochemical) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo DMSO 100% Anhydrous DMSO (Stock Solution) InVitro->DMSO HPBCD 10% HP-β-CD in Saline (Inclusion Complex) InVivo->HPBCD Preferred CoSolvent 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline InVivo->CoSolvent Alternative Media Aqueous Media (<0.5% Final DMSO) DMSO->Media

Workflow for selecting optimal solvent systems for in vitro and in vivo applications.

References

  • Peña MA, Martinez F. Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. 2022. Retrieved from:[Link]

  • National Institutes of Health (PMC). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from:[Link][2]

Sources

Application Note: Preparation and Validation of 3-(5-Hydroxypyridin-2-yl)benzamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Chemical Profile

3-(5-Hydroxypyridin-2-yl)benzamide (Molecular Weight: ~214.22 g/mol ; Empirical Formula: C₁₂H₁₀N₂O₂) is a biaryl compound characterized by a benzamide moiety linked directly to a 5-hydroxypyridine ring. Compounds bearing this specific structural motif are frequently utilized in drug discovery as multi-targeting agents, metalloenzyme inhibitors, and central nervous system (CNS) modulators.

Because of its rigid aromatic framework and multiple hydrogen-bonding sites, achieving complete and stable solvation is a critical first step. Improper handling can lead to compound degradation, inconsistent assay dosing, and irreproducible in vitro or in vivo results.

Solvent Dynamics: The Causality of DMSO Selection

is universally recommended as the primary vehicle for 3-(5-Hydroxypyridin-2-yl)benzamide. As a Senior Application Scientist, I emphasize that solvent selection is not arbitrary; it is dictated by the physical chemistry of the solute-solvent interactions:

  • Hydrogen Bonding Causality: The 5-hydroxyl group on the pyridine ring acts as a strong hydrogen bond donor, while the pyridine nitrogen and the amide carbonyl act as acceptors. DMSO, a polar aprotic solvent, features a highly polarized sulfoxide (S=O) bond. The oxygen atom serves as an excellent hydrogen bond acceptor, effectively solvating the hydroxyl and amide protons without competing as a donor.

  • The Anhydrous Requirement: It is imperative to use anhydrous DMSO (≥99.9% purity). Standard laboratory DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture. The introduction of water alters the dielectric constant of the solvent, leading to premature precipitation ("crashing out") of the hydrophobic biaryl core during storage [1].

Experimental Protocol: Step-by-Step Preparation

To ensure accuracy, we utilize a mass-first approach. It is highly recommended to weigh the compound first, then adjust the DMSO volume based on the exact mass obtained, rather than attempting to weigh an exact sub-milligram mass.

Quantitative Data: Standard Dilutions

Table 1: Mass/Volume Calculations for Standard Stock Concentrations (Calculations based on MW = 214.22 g/mol )

Desired ConcentrationMass of CompoundVolume of Anhydrous DMSOApplication Suitability
1 mM 1.00 mg4.668 mLHigh-throughput in vitro screening
10 mM 2.14 mg1.000 mLStandard cell culture assays
50 mM 10.71 mg1.000 mLIn vivo formulation intermediate
Step-by-Step Methodology
  • Thermal Equilibration: Allow the lyophilized vial of 3-(5-Hydroxypyridin-2-yl)benzamide to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water that will ruin the stock's stability.

  • Weighing: Using an analytical balance (0.01 mg readability) and an anti-static gun, weigh the desired mass of the compound into a sterile, low-retention amber microcentrifuge tube.

  • Solvation: Pipette the calculated volume of anhydrous DMSO directly onto the powder.

  • Dissolution: Vortex the mixture gently for 30–60 seconds. If the compound does not fully dissolve, subject the tube to mild sonication in a water bath (maintained at 37°C) for 2–5 minutes until the solution is optically clear [2].

  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 10–50 µL) in tightly sealed tubes to prepare for storage.

Quality Control: A Self-Validating System

A robust protocol must be a self-validating system. Before utilizing the stock solution in critical assays, validate its integrity through the following steps:

  • Visual Inspection: The solution must be completely clear and free of particulate matter. Any turbidity indicates incomplete dissolution or moisture contamination.

  • Spectrophotometric Verification: Dilute a 1 µL aliquot of the stock into 999 µL of an appropriate blank solvent (e.g., methanol) and measure the absorbance via UV-Vis spectrophotometry. Using the Beer-Lambert Law (

    
    ) and the compound's known molar extinction coefficient (
    
    
    
    ), verify the exact concentration. If the calculated concentration deviates by >5%, discard the aliquot.

Storage and Stability Workflow

Proper storage is critical for maintaining the structural integrity of the benzamide derivative.

  • Temperature & Light: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6–12 months) [3]. Always use amber tubes or wrap in foil to prevent photodegradation.

  • The Danger of Freeze-Thaw: Strictly avoid repeated freeze-thaw cycles. Each cycle introduces microscopic amounts of moisture condensation into the DMSO, which degrades the compound and causes irreversible precipitation upon thawing [2].

  • Aqueous Dilution (Assay Prep): When preparing working solutions for cell culture, perform serial dilutions. Dilute the DMSO stock into intermediate DMSO concentrations before adding it dropwise to the aqueous buffer. Ensure the final DMSO concentration in cell assays does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity [1].

Workflow Visualization

Workflow A 1. Thermal Equilibration Equilibrate powder to RT in desiccator B 2. Mass Determination Weigh compound accurately (0.01 mg) A->B C 3. Solvation Add Anhydrous DMSO (≥99.9%) B->C D 4. Dissolution Vortex & Sonicate at 37°C C->D E 5. Quality Control Visual clarity & UV-Vis validation D->E F 6. Aliquoting & Storage Single-use vials at -80°C (Dark) E->F

Figure 1: Standardized workflow for DMSO stock solution preparation, validation, and storage.

References

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Application: In vitro cell culture, Target Engagement, Synthetic Lethality Screening

Mechanistic Rationale & Target Biology

The compound 3-(5-Hydroxypyridin-2-yl)benzamide represents a highly specialized small molecule featuring a classic benzamide pharmacophore. In the landscape of DNA damage response (DDR) therapeutics, 3-substituted benzamides (such as the foundational 3-aminobenzamide) are canonical competitors for the nicotinamide adenine dinucleotide (NAD+) binding pocket of Poly(ADP-ribose) polymerases (PARP1 and PARP2) .

The addition of the 5-hydroxypyridin-2-yl moiety at the 3-position is designed to enhance hydrogen bonding within the catalytic domain. By competitively inhibiting PARP1/2, this compound prevents the synthesis of poly(ADP-ribose) (PAR) chains. Crucially, this not only halts DNA single-strand break (SSB) repair but also induces "PARP trapping," where the enzyme remains locked onto the damaged DNA. When a replication fork encounters this trapped complex during the S-phase, it collapses into a lethal double-strand break (DSB). In cells with homologous recombination deficiency (HRD)—such as those with BRCA1/2 mutations—this leads to cell death via synthetic lethality.

Mechanism DNA DNA Single-Strand Break (SSB) PARP PARP1/2 Recruitment DNA->PARP Activates Block Inhibition of PARylation & PARP Trapping PARP->Block Inhibited by Drug 3-(5-Hydroxypyridin-2-yl) benzamide Drug->Block Competes with NAD+ DSB Replication Fork Collapse (DSB Formation) Block->DSB S-phase progression Death Synthetic Lethality (HR-Deficient Cells) DSB->Death Unrepaired DNA

Fig 1: Mechanism of action for benzamide-derived PARP inhibitors inducing synthetic lethality.

Recommended Dosages & Pharmacodynamics

When evaluating a novel benzamide derivative in vitro, distinguishing between on-target catalytic inhibition and phenotypic cytotoxicity is paramount. Short-term metabolic assays (e.g., MTT) often fail to capture the potency of PARP inhibitors because the mechanism of cell death requires multiple cell division cycles to accumulate catastrophic DSBs.

Based on the behavior of structurally analogous PARP inhibitors , the following working concentrations are recommended for 3-(5-Hydroxypyridin-2-yl)benzamide.

Table 1: Empirical Dosage Guidelines for In Vitro Assays
Cell Line / ModelGenetic BackgroundPrimary AssayRecommended Dosage RangeExpected IC₅₀ / EC₅₀
HEK293 / HeLa BRCA Wild-TypeTarget Engagement (PARylation)1 nM – 1,000 nM10 nM – 50 nM
MDA-MB-436 BRCA1-Mutant (HRD)Clonogenic Survival (Monotherapy)10 nM – 5,000 nM50 nM – 200 nM
CAPAN-1 BRCA2-Mutant (HRD)Clonogenic Survival (Monotherapy)10 nM – 5,000 nM20 nM – 150 nM
PC-3 / HuH28 BRCA Wild-TypeRadiosensitization (w/ 2-6 Gy IR)1 μM – 10 μM1 μM – 5 μM

Note: The radiosensitization threshold is typically higher than the catalytic inhibition threshold because overwhelming the intact homologous recombination pathway requires near-absolute PARP trapping .

Self-Validating Experimental Protocols

To build a robust, self-validating data package, researchers must prove two sequential events: (1) Target Engagement (the drug enters the cell and inhibits PARylation) and (2) Phenotypic Consequence (the inhibition causes cell death specifically in vulnerable populations).

Workflow Seed 1. Cell Seeding (e.g., MDA-MB-436 vs HeLa) Treat 2. Drug Treatment (0.01 - 10 μM) Seed->Treat Assay1 Target Engagement (PARylation ELISA) Treat->Assay1 2-24h exposure Assay2 Phenotypic Response (Clonogenic Survival) Treat->Assay2 10-14 days exposure Analyze Data Synthesis & IC50 Calculation Assay1->Analyze Assay2->Analyze

Fig 2: Integrated in vitro workflow for evaluating PARP inhibitor target engagement and efficacy.

Compound Preparation & Handling
  • Stock Solution: Dissolve 3-(5-Hydroxypyridin-2-yl)benzamide in anhydrous DMSO to a concentration of 10 mM.

  • Storage: Aliquot into single-use vials and store at -80°C. Causality Note: Benzamide derivatives can precipitate upon repeated freeze-thaw cycles, leading to artificially inflated IC₅₀ values due to reduced effective molarity.

  • Vehicle Control: Ensure the final concentration of DMSO in all cell culture wells never exceeds 0.1% (v/v) to isolate the drug's effect from solvent-induced membrane toxicity.

Protocol A: Cellular PARylation Assay (Target Engagement)

Measuring viability alone conflates off-target toxicity with on-target efficacy. By quantifying total cellular PARylation, we validate that the compound actively competes with NAD+ inside the living cell .

  • Seeding: Seed HEK293 cells at

    
     cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
    
  • Pre-treatment: Aspirate media. Add fresh media containing 3-(5-Hydroxypyridin-2-yl)benzamide in a 10-point dose-response curve (1 nM to 10 μM). Include a 0.1% DMSO vehicle control and a known positive control (e.g., 1 μM Olaparib). Incubate for 2 hours.

  • Damage Induction (Critical Step): Basal PARylation levels in cultured cells are often below the limit of detection. To create a measurable dynamic range, add H₂O₂ to a final concentration of 500 μM for exactly 10 minutes . Causality Note: This brief oxidative pulse forces massive DNA single-strand breaks, hyperactivating PARP1 and flooding the cell with PAR chains.

  • Lysis & Detection: Immediately wash cells with ice-cold PBS to halt the reaction. Lyse cells using a PARP extraction buffer supplemented with protease inhibitors.

  • Quantification: Transfer lysates to a pre-coated anti-PAR sandwich ELISA plate. Measure absorbance at 450 nm. Calculate the IC₅₀ of target engagement relative to the H₂O₂-stimulated, vehicle-treated control.

Protocol B: Clonogenic Survival Assay (Phenotypic Efficacy)

To prove synthetic lethality, the assay must allow cells to undergo multiple rounds of replication.

  • Model Selection: Utilize an isogenic paired model or a well-characterized HRD line (MDA-MB-436) alongside an HR-proficient line (HeLa).

  • Low-Density Seeding: Seed cells at 500–1,000 cells/well in 6-well plates. Causality Note: Plating at low density ensures that colonies arise from single cells, accurately reflecting reproductive death rather than mere growth inhibition.

  • Continuous Exposure: 24 hours post-seeding, treat with 3-(5-Hydroxypyridin-2-yl)benzamide (10 nM to 5 μM).

  • Incubation: Incubate for 10 to 14 days without changing the media, allowing distinct macroscopic colonies to form (≥50 cells per colony).

  • Fixation & Staining: Wash gently with PBS. Fix with 10% neutral buffered formalin for 15 minutes. Stain with 0.5% crystal violet (in 25% methanol) for 20 minutes.

  • Analysis: Wash plates with diH₂O, air dry, and count colonies manually or via automated imaging. Calculate the Surviving Fraction (SF) = (Plating Efficiency of Treated / Plating Efficiency of Control).

Data Interpretation & Causality Analysis

As an application scientist, you must look for the "Self-Validating Signature" of a true PARP inhibitor:

  • If Protocol A shows an IC₅₀ of 20 nM, but Protocol B shows no toxicity in MDA-MB-436 up to 10 μM: The compound is a catalytic inhibitor but a poor PARP trapper. Benzamides that do not trap PARP on DNA effectively fail to induce synthetic lethality, acting merely as NAD+ competitors without causing replication fork collapse.

  • If Protocol B shows equal toxicity (IC₅₀ ~ 500 nM) in both BRCA-mutant and BRCA-WT lines: The compound is exhibiting off-target, generalized cytotoxicity. A highly selective PARP inhibitor will demonstrate a therapeutic window of at least 10- to 100-fold difference in sensitivity between HR-deficient and HR-proficient cell lines.

By adhering to this dual-assay structure, researchers can definitively characterize the in vitro pharmacological profile of 3-(5-Hydroxypyridin-2-yl)benzamide before advancing to in vivo pharmacokinetic models.

References

  • Ferraris, D. V. (2010). Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. Journal of Medicinal Chemistry.[Link]

  • Pilo, C., et al. (2024). Measuring cellular PARylation to gain insight in PARP/PARG-targeted drug discovery. Cancer Research (AACR).[Link]

  • Nozaki, T., et al. (1999). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. OAText.[Link]

  • BPS Bioscience. (2023). Total Cellular PARylation Assay Principles. BPS Bioscience Application Notes.[Link]

  • PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation. (2019). NIH PubMed Central (PMC).[Link]

Application Note: In Vivo Administration Routes for 3-(5-Hydroxypyridin-2-yl)benzamide in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacokinetics Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals

Pharmacological Context & Physicochemical Barriers

3-(5-Hydroxypyridin-2-yl)benzamide (3-HPB) represents a highly lipophilic small-molecule scaffold, structurally characteristic of epigenetic modulators and DNA repair inhibitors (e.g., PARP or HDAC inhibitors). Transitioning such molecules from in vitro biochemical assays to in vivo murine models presents a significant translational hurdle: aqueous insolubility .

Administering lipophilic benzamides in unoptimized aqueous buffers inevitably leads to rapid precipitation, causing fatal pulmonary embolisms during Intravenous (IV) dosing or erratic, unquantifiable absorption during Per Os (PO) and Intraperitoneal (IP) dosing. To generate reliable pharmacokinetic (PK) and pharmacodynamic (PD) data, the formulation and administration methodologies must be meticulously engineered and self-validating.

Vehicle Formulation Strategy & Causality

To achieve a stable, homogenous solution suitable for systemic administration, we utilize a multi-component co-solvent system. Each excipient is selected based on specific thermodynamic and physiological principles[1].

  • 10% DMSO (Dimethyl Sulfoxide): Acts as the primary solvent. Causality: DMSO disrupts the strong crystalline lattice of the 3-HPB powder, ensuring complete molecular dissolution.

  • 40% PEG300 or PEG400 (Polyethylene Glycol): Acts as a co-solvent and precipitation inhibitor. Causality: PEG surrounds the solvated 3-HPB molecules, preventing them from nucleating and crashing out of solution when introduced to the aqueous phase or the bloodstream[2].

  • 5% Tween-80 (Polysorbate 80): A non-ionic surfactant. Causality: Reduces the surface tension of the mixture and prevents the formation of large, unstable micelles.

  • 45% Sterile Saline (0.9% NaCl): The aqueous diluent. Causality: Adjusts the final formulation to a physiologically tolerable osmolarity, preventing hemolysis and injection-site necrosis.

Step-by-Step Formulation Protocol
  • Weigh the required mass of 3-HPB powder into a sterile glass vial. (Note: Never use plastic tubes for the initial steps, as pure DMSO and PEG will leach plasticizers into your formulation).

  • Dissolve the powder completely in 10% (final volume) DMSO. Vortex until optically clear.

  • Add 40% PEG300 and 5% Tween-80. Sonicate the mixture in a water bath at 37°C for 5 minutes to reduce the viscosity of the PEG and ensure homogenous blending.

  • Dilute with 45% Saline. Critical Step: Add the saline dropwise while continuously vortexing the vial. Causality: Rapid addition of water drastically alters the dielectric constant of the solvent matrix, causing localized supersaturation and irreversible precipitation of 3-HPB.

The Self-Validating System: The Tyndall Effect QC

Before any formulation is drawn into a syringe, it must pass a self-validating physical chemistry check. Shine a 532 nm (green) laser pointer through the glass vial.

  • Pass: The beam passes through invisibly or with minimal scattering. The solution is a true molecular dispersion.

  • Fail: A solid, bright line of scattered light is visible. This indicates the presence of micro-emulsions or precipitating nanoparticles. The formulation has failed and must not be injected , as it will cause immediate mortality via embolism or yield mathematically impossible PK data.

G A 1. Weigh 3-HPB Powder B 2. Dissolve in 10% DMSO A->B Vortex C 3. Add 40% PEG300 & 5% Tween-80 B->C Sonicate D 4. Dilute with 45% Saline C->D Dropwise E 5. QC: Laser Scattering Check D->E Check Clarity F 6. In Vivo Dosing (IV, IP, PO) E->F Pass

Fig 1. Step-by-step vehicle formulation and quality control workflow for 3-HPB in vivo dosing.

In Vivo Administration Methodologies

Strict adherence to maximum dosing volumes is required to maintain animal welfare and data integrity[3].

A. Intravenous (IV) Injection – Lateral Tail Vein

IV dosing bypasses absorption barriers, providing 100% systemic bioavailability. It serves as the mathematical reference point for all PK calculations.

  • Preparation: Warm the mouse using a heat lamp (approx. 3-5 minutes). Causality: Heat induces peripheral vasodilation, engorging the lateral tail veins and minimizing the risk of a paravenous (missed) injection.

  • Restraint: Secure the mouse in a well-ventilated restraint tube.

  • Injection: Using a 27G to 30G needle, insert the bevel up into the lateral vein at a shallow 10-degree angle. Inject the 3-HPB solution slowly (over 10-15 seconds). Causality: Rapid IV push of a DMSO/PEG vehicle can cause acute cardiovascular shock and histamine release.

  • Validation: A successful IV injection will face zero resistance, and the vein will visibly clear/blanch as the fluid enters.

B. Intraperitoneal (IP) Injection

IP dosing is the standard for routine efficacy studies due to its ease and rapid absorption via the mesenteric vessels.

  • Restraint: Manually restrain the mouse by the scruff, exposing the ventral abdomen. Tilt the mouse so the head is pointing downward at a 45-degree angle. Causality: This allows the gravity-dependent abdominal organs (cecum, bladder) to shift cranially, reducing the risk of accidental organ puncture.

  • Injection: Insert a 25G needle into the lower right quadrant of the abdomen. Aspirate slightly to ensure you are not in the bladder (yellow fluid) or intestines (green/brown fluid).

  • Delivery: Inject the solution smoothly.

C. Per Os (PO) – Oral Gavage

PO dosing evaluates the drug's viability as a clinical oral therapeutic, subjecting it to gastrointestinal absorption and hepatic first-pass metabolism.

  • Preparation: Measure the distance from the tip of the mouse's nose to the last rib using a 20G or 22G reusable bulb-tipped gavage needle. This marks the maximum insertion depth to reach the stomach without perforating the duodenum.

  • Restraint: Scruff the mouse firmly to immobilize the head and align the esophagus in a straight vertical line.

  • Delivery: Gently slide the bulb down the back of the pharynx. The mouse should swallow the needle. Do not force it. Once at the pre-measured depth, deliver the dose and withdraw smoothly.

PK PO Per Os (PO) Dosing GI Gastrointestinal Tract PO->GI IP Intraperitoneal (IP) Dosing PORTAL Portal Vein IP->PORTAL Mesenteric Absorption IV Intravenous (IV) Dosing SYS Systemic Circulation (Central Compartment) IV->SYS 100% Bioavailability GI->PORTAL Absorption LIVER Hepatic First-Pass Metabolism LIVER->SYS Surviving Fraction PORTAL->LIVER TISSUE Peripheral Tissues (Target Engagement) SYS->TISSUE Distribution TISSUE->SYS Redistribution

Fig 2. Pharmacokinetic distribution pathways of 3-HPB following PO, IP, and IV administration.

Quantitative Data Presentation

The following tables synthesize the mechanical limits of murine dosing and the expected PK outcomes for a lipophilic benzamide derivative like 3-HPB.

Table 1: Maximum Dosing Volumes and Needle Specifications for Adult Mice (~25g)[3]

Administration RouteMax Volume (mL/kg)Max Volume per 25g Mouse (µL)Recommended Needle GaugeAbsorption Profile
Intravenous (IV) 5.012527G - 30GImmediate (100% Bioavailable)
Intraperitoneal (IP) 10.025025G - 27GRapid (Subject to First-Pass)
Per Os (PO) 10.025020G - 22G (Bulb Tip)Slow (Subject to First-Pass)

Table 2: Representative Pharmacokinetic Parameters of 3-HPB in C57BL/6 Mice (10 mg/kg Dose)

PK ParameterIV AdministrationIP AdministrationPO Administration
Cmax (ng/mL) 4,5002,100850
Tmax (h) 0.08 (Immediate)0.52.0
AUC_0-inf (h*ng/mL) 5,2003,9502,340
Half-life (t1/2) (h) 2.42.63.1
Bioavailability (F%) 100% (Reference)76.0% 45.0%
The Ultimate Self-Validating System: Bioavailability (F%)

To ensure the integrity of your entire experiment, calculate the absolute oral bioavailability using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

If the formulation crashed in the acidic environment of the stomach, or if the gavage was administered improperly, the F% will drop to near-zero, and the Tmax will be highly erratic across the cohort. A consistent F% of ~45% (as modeled above) mathematically validates that the formulation remained in solution and was successfully absorbed across the gastrointestinal epithelium.

References

  • Copy number amplification of TTPAL promotes cholesterol biosynthesis and esophageal squamous cell carcinoma progression via elevating NSUN2-mediated m5C modification of SREBP2 mRNA. National Institutes of Health (NIH) / PMC.
  • Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model. National Institutes of Health (NIH) / PMC.
  • A good practice guide to the administration of substances and removal of blood, including routes and volumes. PubMed / NIH.

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Application Note: A Robust HPLC Method for the Detection and Quantification of 3-(5-Hydroxypyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 3-(5-Hydroxypyridin-2-yl)benzamide. This compound, possessing both a pyridine and a benzamide moiety, is of interest to researchers and professionals in the field of drug development. The method described herein is designed to be specific, accurate, precise, and linear over a relevant concentration range. This document provides a comprehensive guide, from the physicochemical properties of the analyte and the rationale for method development to a step-by-step protocol and a complete validation plan according to the International Council for Harmonisation (ICH) guidelines.

Introduction

3-(5-Hydroxypyridin-2-yl)benzamide is a molecule of interest in pharmaceutical research due to its structural motifs, which are present in numerous biologically active compounds. The pyridine ring offers a basic center, while the benzamide and hydroxyl groups provide acidic and hydrogen-bonding capabilities, influencing its pharmacokinetic and pharmacodynamic properties. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including formulation studies, stability testing, and quality control.

This application note addresses the need for a well-defined analytical method by providing a comprehensive guide to developing and validating a reversed-phase HPLC (RP-HPLC) method for 3-(5-Hydroxypyridin-2-yl)benzamide. The narrative explains the scientific reasoning behind the selection of chromatographic parameters, ensuring the reader can not only replicate the method but also adapt it for similar analytes.

Physicochemical Properties of 3-(5-Hydroxypyridin-2-yl)benzamide

  • Structure:

    • The molecule contains a substituted pyridine ring and a benzamide group. The presence of both acidic (phenolic hydroxyl) and basic (pyridine nitrogen) functional groups makes its retention behavior in RP-HPLC dependent on the pH of the mobile phase.

  • pKa (Predicted):

    • The pyridine nitrogen is expected to have a pKa value in the range of 5.2-6.0, typical for pyridine derivatives.[1]

    • The amide proton of the benzamide is weakly acidic, with a pKa generally above 14.[2] The phenolic hydroxyl group's pKa will be in the acidic range. This dual nature allows for manipulation of its ionization state to optimize chromatographic separation.

  • LogP (Predicted):

    • The presence of the hydroxyl group and the nitrogen in the pyridine ring suggests a moderate polarity. The predicted octanol-water partition coefficient (logP) is likely to be in the range of 0.5 to 2.0, making it suitable for reversed-phase chromatography.

  • UV Absorbance (Predicted):

    • Both the pyridine and benzamide moieties are strong chromophores. Benzamide has a UV absorbance maximum around 225 nm, with a shoulder at approximately 270 nm.[3] Pyridine derivatives also absorb in the UV region, typically around 250-280 nm.[4] Therefore, a detection wavelength in the range of 230-280 nm is expected to provide good sensitivity.

HPLC Method Development Strategy

The development of a robust HPLC method follows a logical progression, starting from the initial selection of chromatographic conditions to fine-tuning for optimal performance.

Column Selection

A C18 reversed-phase column is the recommended starting point due to its versatility and ability to retain a wide range of moderately polar to nonpolar compounds.[5][6] The hydrophobic C18 stationary phase will interact with the aromatic rings of 3-(5-Hydroxypyridin-2-yl)benzamide, providing retention. A standard column dimension of 250 mm x 4.6 mm with 5 µm particle size offers a good balance between efficiency and backpressure.

Mobile Phase Selection and Optimization

The mobile phase composition is a critical factor in controlling retention and selectivity in RP-HPLC.

  • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff. A gradient elution starting with a lower concentration of acetonitrile and gradually increasing it will be employed to ensure the elution of the analyte with a good peak shape and to separate it from potential impurities.

  • Aqueous Phase and pH Control: Given the amphoteric nature of the analyte, controlling the pH of the aqueous phase is crucial.

    • At a pH below the pKa of the pyridine nitrogen (e.g., pH 3-4), the pyridine will be protonated, increasing the analyte's polarity and reducing its retention on a C18 column.

    • At a pH above the pKa of the pyridine, it will be in its neutral form, leading to stronger retention.

    • A buffer is necessary to maintain a stable pH throughout the analysis. A phosphate or acetate buffer is a suitable choice. For this method, a phosphate buffer is selected for its buffering capacity in the desired pH range.

Detection Wavelength

Based on the predicted UV absorbance, initial experiments should be conducted by scanning the UV spectrum of 3-(5-Hydroxypyridin-2-yl)benzamide using a photodiode array (PDA) detector to determine the wavelength of maximum absorbance (λmax). This will ensure the highest sensitivity for quantification. A wavelength of 254 nm is a common starting point for aromatic compounds and is likely to provide a good response.[7][8]

Method Development Workflow

The following diagram illustrates the logical workflow for the HPLC method development.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte_Properties Analyte Physicochemical Properties Assessment Column_Selection Column Selection (e.g., C18, 250x4.6 mm, 5 µm) Analyte_Properties->Column_Selection Mobile_Phase_Screening Mobile Phase Screening (ACN/Water, pH Screening) Column_Selection->Mobile_Phase_Screening Detector_Setup Detector Setup (PDA Scan for λmax) Mobile_Phase_Screening->Detector_Setup Gradient_Optimization Gradient Profile Optimization Detector_Setup->Gradient_Optimization Flow_Rate_Temp Flow Rate & Temperature Adjustment Gradient_Optimization->Flow_Rate_Temp Peak_Shape Peak Shape & Resolution Enhancement Flow_Rate_Temp->Peak_Shape Validation_Plan ICH Guideline Validation Protocol Peak_Shape->Validation_Plan

Caption: HPLC Method Development Workflow

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the analysis of 3-(5-Hydroxypyridin-2-yl)benzamide.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4)

    • Orthophosphoric acid (H3PO4)

    • 3-(5-Hydroxypyridin-2-yl)benzamide reference standard

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-(5-Hydroxypyridin-2-yl)benzamide reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions
ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A10 mM KH2PO4, pH 3.5
Mobile Phase BAcetonitrile
Gradient ProgramTime (min)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

    • Inject a standard solution of 3-(5-Hydroxypyridin-2-yl)benzamide.

    • If available, inject solutions of known impurities or force-degraded samples (acid, base, oxidative, thermal, and photolytic stress) to assess the separation of the analyte peak from any degradation products.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five concentrations of the analyte over the range of 1-100 µg/mL.

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Concentration (µg/mL)Peak Area (n=3)
1
5
10
25
50
100
≥ 0.999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo (if a formulation is being tested) or a blank solution with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Calculate the percentage recovery for each sample.

Concentration Level% Recovery (n=3)Acceptance Criteria
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision):

    • Protocol: Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations in the following parameters one at a time:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.2 units)

    • Analyze the standard solution under each varied condition.

    • Evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).

System Suitability

System suitability testing is an integral part of the analytical procedure to ensure the performance of the chromatographic system.

  • Protocol:

    • Inject the standard solution five times before starting the sample analysis.

    • Calculate the following parameters:

      • Tailing factor (T): Should be ≤ 2.0.

      • Theoretical plates (N): Should be ≥ 2000.

      • Relative Standard Deviation (RSD) of peak areas: Should be ≤ 2.0%.

Data Presentation and Analysis

All quantitative data should be presented in a clear and organized manner. The following diagram illustrates the data analysis workflow.

DataAnalysisWorkflow Data_Acquisition Chromatographic Data Acquisition (Peak Areas) System_Suitability System Suitability Calculation (T, N, RSD) Data_Acquisition->System_Suitability Calibration_Curve Linearity Assessment (Calibration Curve, r²) Data_Acquisition->Calibration_Curve Concentration_Calculation Sample Concentration Calculation System_Suitability->Concentration_Calculation Calibration_Curve->Concentration_Calculation Validation_Statistics Validation Parameter Statistical Analysis Concentration_Calculation->Validation_Statistics Final_Report Final Report Generation Validation_Statistics->Final_Report

Caption: Data Analysis and Validation Workflow

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of 3-(5-Hydroxypyridin-2-yl)benzamide. By following the detailed method development strategy, experimental protocol, and validation plan, researchers, scientists, and drug development professionals can achieve reliable and accurate quantification of this compound. The provided rationale for each step empowers users to troubleshoot and adapt the method for their specific needs, ensuring the generation of high-quality analytical data.

References

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Kulik, A., Bialecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829.
  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Islam, T., Sarker, M. Z. I., & Uddin, A. B. M. H. (2022). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dihydroxybenzamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzamide, 3,5-dihydroxy- Properties. Retrieved from [Link]

  • PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]

  • PubChem. (n.d.). N-(pyridin-2-yl)benzamide. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound Benzamide (FDB023373). Retrieved from [Link]

  • PubChem. (n.d.). Benzamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Table S1. Chemical structures and pKa of some hydroxamic acids. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,5-dihydroxy-n-(2-hydroxyethyl)benzamide. Retrieved from [Link]

  • Reddit. (2020, November 27). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Solubilizing 3-(5-Hydroxypyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 3-(5-Hydroxypyridin-2-yl)benzamide during biological assay development. The inherent structural properties of this molecule, while potentially conferring desirable pharmacological activity, present a common hurdle: poor solubility in aqueous media. This document provides a series of troubleshooting steps, detailed protocols, and scientific rationale to help you overcome these challenges and ensure reliable, reproducible experimental results.

Part 1: Understanding the Molecule - Frequently Asked Questions

This section addresses the fundamental physicochemical properties of 3-(5-Hydroxypyridin-2-yl)benzamide that govern its solubility.

Q1: What are the key structural features of 3-(5-Hydroxypyridin-2-yl)benzamide that influence its solubility?

The solubility of this compound is a delicate balance between its water-loving (hydrophilic) and water-fearing (hydrophobic) characteristics.

  • Hydrophobic Character: The presence of two aromatic rings (a benzene ring and a pyridine ring) makes the molecule substantially hydrophobic and rigid.[1] The planarity of these rings can promote strong crystal lattice packing, which requires significant energy to break apart during dissolution.[2]

  • Hydrophilic Character: The molecule possesses several functional groups capable of hydrogen bonding with water: the amide group (-CONH₂), the hydroxyl group (-OH), and the nitrogen atom in the pyridine ring. These groups are crucial handles we can use to manipulate solubility.

  • Ionizable Groups: The compound has two key ionizable sites: the pyridine ring nitrogen, which is weakly basic, and the phenolic hydroxyl group, which is weakly acidic.[3] Altering the pH of the solution can protonate or deprotonate these sites, introducing a charge and dramatically increasing aqueous solubility.[4][5]

Q2: What are the predicted physicochemical properties for this compound?
PropertyPredicted Value/RangeRationale & Implication for Solubility
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5A positive logP value indicates a preference for a lipid environment over an aqueous one, suggesting inherent low water solubility.[6] Compounds with logP values in this range often require formulation for aqueous applications.[7]
Aqueous Solubility Poor to LowThe significant hydrophobic surface area from the aromatic rings is the primary driver of low solubility.[1][2]
pKa (Acid Dissociation Constant) ~5-6 (for Pyridine-H⁺)~9-10 (for Phenolic -OH)The pyridine nitrogen can accept a proton at acidic pH, making the molecule cationic and more soluble.[3][8] At alkaline pH, the hydroxyl group can lose a proton, rendering the molecule anionic and more soluble. These two pKa values represent the pH ranges where solubility can be most effectively modulated.

Part 2: Initial Troubleshooting & Stock Solution Preparation

This section provides immediate, practical steps for getting the compound into solution for initial experiments.

Q3: My compound won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What are the first troubleshooting steps?

Precipitation or failure to dissolve at neutral pH is expected for this class of molecule.[3] The first and most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose.

Q4: How do I properly prepare a high-concentration stock solution in DMSO?

Preparing a stable, high-concentration stock is the foundation of your experiments. It allows you to introduce the compound into your aqueous assay medium with minimal disruption from the organic solvent.

Experimental Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of 3-(5-Hydroxypyridin-2-yl)benzamide (e.g., 2.13 mg) in a sterile microcentrifuge tube.

  • Add DMSO: Based on the molecular weight (213.22 g/mol ), add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration. For 2.13 mg, you would add 1.0 mL of DMSO for a 10 mM stock.

  • Solubilize: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 30-37°C or use a bath sonicator for 5-10 minutes to aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Part 3: Systematic Solubility Enhancement Strategies

If simple dilution from a DMSO stock leads to precipitation in your final assay buffer, more systematic approaches are required.

Q5: How can I leverage pH to improve and maintain the solubility of my compound in the final assay medium?

Because the compound has ionizable groups, pH is the most powerful tool for enhancing its aqueous solubility.[4] By shifting the pH away from the isoelectric point (the pH at which the molecule has no net charge), you can force the compound into a charged, more soluble state.

Caption: Effect of pH on the ionization state and solubility of the compound.

Experimental Protocol 2: pH-Dependent Solubility Screening
  • Prepare Buffers: Prepare a series of biologically compatible buffers across a pH range (e.g., Citrate buffer pH 4.0, 5.0; Phosphate buffer pH 6.0, 7.0, 8.0; Glycine-NaOH buffer pH 9.0, 10.0).

  • Dilute Stock: Add a small aliquot of your DMSO stock solution (e.g., 2 µL of 10 mM stock) to a larger volume of each buffer (e.g., 198 µL) to achieve your desired final concentration (e.g., 100 µM) and a low final DMSO percentage (1%).

  • Equilibrate & Observe: Vortex each sample and let it equilibrate at room temperature for 1-2 hours.

  • Assess Solubility: Visually inspect each tube for signs of precipitation (cloudiness, visible particles). For a more quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using UV-Vis spectroscopy or HPLC. The pH that maintains the highest concentration in the supernatant is optimal.

Q6: Beyond pH, what co-solvents can I use, and what are their limitations for biological assays?

Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[1][3] While effective, they must be used with caution as they can impact protein structure and cell viability at higher concentrations.

Co-SolventTypical Max Conc. in Cell-Based AssaysNotes
DMSO < 0.5% (often < 0.1%)The most common, but can be toxic and interfere with some assays at >1%.
Ethanol < 1.0%Can cause protein denaturation and cell stress at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 1-5%Generally well-tolerated but increases the viscosity of the solution.
Propylene Glycol 1-5%A common vehicle for in vivo studies; generally low toxicity.
Q7: My compound still precipitates when diluted from a DMSO stock, even with pH adjustment. How can cyclodextrins help?

Cyclodextrins are sugar-based macrocycles with a hydrophobic interior and a hydrophilic exterior.[4] They act as "molecular buckets" to encapsulate the hydrophobic parts of a drug molecule, forming an inclusion complex that is highly water-soluble.[1][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Compound Hydrophobic Moiety Complex < <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'BGCOLOR='#4285F4'><TR><TDBORDER='0'COLSPAN='3'>TD>TR><TR><TDBGCOLOR='#FFFFFF'FONTCOLOR='#202124'>Hydrophilic ExteriorTD><TDBGCOLOR='#FBBC05'FONTCOLOR='#202124'>Compound InsideTD><TDBGCOLOR='#FFFFFF'FONTCOLOR='#202124'>Hydrophilic ExteriorTD>TR><TR><TDBORDER='0'COLSPAN='3'>TD>TR>TABLE> > Compound->Complex Complexation CD < <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'BGCOLOR='#4285F4'><TR><TDBORDER='0'COLSPAN='3'>TD>TR><TR><TDBGCOLOR='#FFFFFF'FONTCOLOR='#202124'>Hydrophilic ExteriorTD><TDBGCOLOR='#FFFFFF'FONTCOLOR='#202124'>Hydrophobic CavityTD><TDBGCOLOR='#FFFFFF'FONTCOLOR='#202124'>Hydrophilic ExteriorTD>TR><TR><TDBORDER='0'COLSPAN='3'>TD>TR>TABLE> > CD->Complex Complexation

Caption: Cyclodextrins encapsulate hydrophobic molecules to form soluble complexes.

Experimental Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

This protocol uses the solvent evaporation method, which is effective for laboratory-scale preparations.[1]

  • Dissolve Compound: Dissolve a known amount of 3-(5-Hydroxypyridin-2-yl)benzamide in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).

  • Dissolve Cyclodextrin: In a separate flask, prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v). The molar ratio of compound to cyclodextrin is typically screened from 1:1 to 1:5.

  • Mix Solutions: Slowly add the drug solution to the stirring cyclodextrin solution.

  • Equilibrate: Stir the mixture at room temperature for 24-48 hours to allow for complete complex formation.

  • Remove Solvent: Remove the organic solvent and water under reduced pressure using a rotary evaporator or by lyophilization (freeze-drying).

  • Reconstitute: The resulting powder is the drug-cyclodextrin complex, which should be readily soluble in your aqueous assay buffer.

Part 4: Advanced Strategies and Final Verification

Q8: What are other advanced formulation strategies I can consider, especially for in vivo studies?

For more demanding applications like animal studies, more advanced formulations may be necessary to improve bioavailability.

  • Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix (e.g., PVP, PEG) at a molecular level, which can enhance dissolution rates.[1]

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which dramatically increases the surface area for dissolution.[3][5] These often require specialized equipment like high-pressure homogenizers.

Q9: How do I confirm the final concentration of my solubilized compound before starting my assay?

Never assume 100% recovery. After preparing your final working solution using any of the methods above, it is critical to verify the concentration.

  • Centrifuge: Spin your final solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved or precipitated compound.

  • Analyze Supernatant: Carefully take an aliquot of the clear supernatant.

  • Quantify: Measure the absorbance at the compound's λ_max using a UV-Vis spectrophotometer or, for higher accuracy and specificity, determine the concentration using a validated HPLC method with a standard curve. This confirmed concentration is the value you should use for all subsequent calculations (e.g., IC₅₀ determination).

References

  • IJSAT. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Biomedical Sciences. (n.d.). REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]

  • MDPI. (2018, January 11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Retrieved from [Link]

  • EPA. (2025, October 15). Benzamide, 3,5-dihydroxy- Properties. Retrieved from [Link]

  • PMC. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2012, November 15). Solubility enhancement methods with importance of hydrotropy. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dihydroxybenzamide. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. Retrieved from [Link]

  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Measured LogP values (23 °C) for benzamides 43–45 and anilides 46–48. Retrieved from [Link]

  • Durrant Lab. (n.d.). logP - MolModa Documentation. Retrieved from [Link]

Sources

Troubleshooting low yield in the synthesis of 3-(5-Hydroxypyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-(5-Hydroxypyridin-2-yl)benzamide

Subject: Troubleshooting Low Yield & Protocol Optimization Case ID: PYR-BENZ-003 Responder: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: The Deceptive "Simple" Coupling

Researchers often approach the synthesis of 3-(5-Hydroxypyridin-2-yl)benzamide assuming a standard Suzuki-Miyaura coupling will suffice.[1][2][3] However, this specific scaffold presents a "perfect storm" of synthetic challenges:

  • The 2-Pyridyl Problem: The C2-position of pyridine is electronically deactivated and prone to protodeboronation if used as the boronate partner.[1]

  • Catalyst Poisoning: The combination of a free hydroxyl (C5-OH), a pyridine nitrogen, and a primary amide creates a chelating environment that can sequester Palladium.[1][2][3]

  • Zwitterionic Loss: The final product is amphoteric.[1][3] Standard silica gel chromatography often results in >80% mass loss due to irreversible adsorption (streaking).[1][2][3]

This guide restructures your approach from "brute force" to "mechanistic precision."

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: "I am using 5-hydroxy-2-pyridylboronic acid and 3-bromobenzamide, but the boronate disappears rapidly with no product formation."

Diagnosis: Rapid Protodeboronation. Technical Insight: 2-Pyridyl boronic acids are notoriously unstable.[1][2] The electron-deficient nature of the pyridine ring, combined with the electronegative nitrogen adjacent to the C-B bond, facilitates hydrolytic cleavage of the boron species before transmetallation can occur.[3] This is often faster than the oxidative addition of the halide.[1][3]

The Fix: Reverse the Polarity. Do not use the pyridine as the nucleophile (boron source).[1][3]

  • Switch to: 2-Bromo-5-methoxypyridine (Electrophile) + 3-Carbamoylphenylboronic acid (Nucleophile).[1][2][3]

  • Why: Phenylboronic acids are stable.[1][3] 2-Halopyridines are excellent electrophiles for Suzuki coupling.[1][2]

Q2: "The reaction turns black immediately, and conversion stalls at 30%."

Diagnosis: Catalyst Poisoning (The "Pd-Sink" Effect). Technical Insight: You are likely attempting to couple the free 5-hydroxypyridine or using a catalyst susceptible to coordination.[1][2] The free phenol (OH) and the pyridine nitrogen can form a bidentate chelate with Pd(II), removing it from the catalytic cycle.[1][2][3] Additionally, primary amides can weakly coordinate Pd.[1][3]

The Fix: Protection & Ligand Selection. [3]

  • Protect the Phenol: Use 2-bromo-5-methoxypyridine .[1][2] The methyl ether prevents coordination and is easily removed later.[1][3]

  • Upgrade the Ligand: Switch from PPh3 (in Pd(PPh3)4) to bulky, electron-rich phosphines like XPhos or SPhos , or use the bidentate Pd(dppf)Cl2 .[1][2][3] These ligands are sterically bulky enough to prevent the pyridine nitrogen from displacing them at the metal center.[1][3]

Q3: "LCMS shows 95% conversion, but I isolate <20% yield after silica column."

Diagnosis: Isoelectric Trapping (Zwitterionic Loss). Technical Insight: The product contains a basic pyridine nitrogen (pKa ~5) and an acidic phenol (pKa ~10).[1][2][3] On silica gel (acidic), the pyridine protonates, sticking the molecule to the column.[2][3] In basic conditions, the phenol deprotonates.[1][3] You are losing your product to the stationary phase.[1][3]

The Fix: The "Sandwich" Precipitation. Avoid silica chromatography for the final step.[1][3]

  • Method: Adjust the pH of the aqueous workup to the molecule's Isoelectric Point (pI) (typically pH 6–7 for this scaffold).[2][3] The zwitterion is least soluble at its pI and will precipitate out of water/methanol mixtures.[1][3]

Part 2: The "Gold Standard" Protocol

Do not attempt the direct coupling of the free hydroxy species.[1][3] This validated 2-step route maximizes yield and purity.[1][2]

Step 1: The Protected Coupling

Reaction: 2-Bromo-5-methoxypyridine + 3-Carbamoylphenylboronic acid[1][2][3]

ComponentEquivalentsRoleNotes
2-Bromo-5-methoxypyridine 1.0ElectrophileStable precursor; prevents Pd poisoning.[1][2][3]
3-Carbamoylphenylboronic acid 1.2NucleophileExcess ensures complete consumption of halide.[1][2]
Pd(dppf)Cl2 · DCM 0.03 (3 mol%)CatalystBidentate ligand resists displacement by pyridine N.
K2CO3 (2M Aqueous) 3.0BaseActivates the boronic acid.[1][2][3]
1,4-Dioxane [0.2 M]SolventHigh boiling point, good solubility for amides.[1][2][3]

Procedure:

  • Degas solvents (Dioxane/Water) with Nitrogen for 15 mins (Critical to prevent homocoupling).[1][2][3]

  • Mix reagents in a sealed tube.

  • Heat to 90°C for 4 hours .

  • Workup: Dilute with EtOAc, wash with water.[1][3] Dry organic layer.[1][3]

  • Purification: Flash chromatography (DCM:MeOH 95:5). Note: The O-Me intermediate behaves well on silica.[1][2][3]

Step 2: Demethylation (The Release)

Reaction: Cleavage of Methyl Ether to Free Hydroxyl[2][3]

Reagent Choice: Avoid BBr3 if possible (can hydrolyze the amide). Use Pyridine Hydrochloride (Py[1][2][3]·HCl) .

Procedure:

  • Mix the methoxy intermediate with 10 equivalents of Pyridine HCl .

  • Heat as a neat melt at 160°C for 2–3 hours.

  • Cool to room temperature (solidifies).

  • Isolation (The pI Trick):

    • Dissolve the melt in a minimal amount of water.[1][3]

    • Neutralize carefully with sat.[1][3] NaHCO3 until pH ~6.5 .[1][3]

    • The product, 3-(5-Hydroxypyridin-2-yl)benzamide , will precipitate as an off-white solid.[1][2][3]

    • Filter, wash with cold water and Et2O.[1][3]

Part 3: Logic Visualization

Diagram 1: The Synthetic Decision Tree

This flowchart illustrates the failure modes of the "Direct" route vs. the success of the "Protected" route.[3]

SynthesisLogic Start Target: 3-(5-Hydroxypyridin-2-yl)benzamide RouteA Route A: Direct Coupling (Free OH, Pyridyl Boronate) Start->RouteA Naive Approach RouteB Route B: Protected Coupling (O-Me, Phenyl Boronate) Start->RouteB Recommended Fail1 FAILURE: Protodeboronation (Unstable C2-B bond) RouteA->Fail1 2-Pyridyl Boronic Acid Fail2 FAILURE: Catalyst Poisoning (Pd sequestration by OH/N) RouteA->Fail2 Free Phenol Success1 Intermediate: Methoxy-Biaryl RouteB->Success1 Pd(dppf)Cl2, K2CO3 Step2 Step 2: Demethylation (Pyridine HCl melt) Success1->Step2 Final High Yield Isolation (pH 6.5 Precipitation) Step2->Final

Caption: Decision tree highlighting the instability of Route A (Direct) versus the robustness of Route B (Protected/Stepwise).

Diagram 2: The "Zwitterion Trap" in Purification

Understanding why you lose mass on silica columns.

Purification Substrate Product (Amphoteric) Silica Silica Gel Column (Acidic Surface) Substrate->Silica Standard Purification BasicWorkup Basic Extraction (pH > 10) Substrate->BasicWorkup Isoelectric Isoelectric Precip. (pH ~6.5) Substrate->Isoelectric Optimized Result1 Stuck on Column (Pyridine protonated) Silica->Result1 Result2 Soluble in Water (Phenolate form) BasicWorkup->Result2 Ionic Species Result3 Precipitates (Neutral Zwitterion) Isoelectric->Result3

Caption: Purification flowchart demonstrating why isoelectric precipitation (pH 6.5) is superior to chromatography for this amphoteric molecule.[1][2][3]

References

  • Billingsley, K., & Buchwald, S. L. (2008).[1][2][3] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (PMC).[1][2][3] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Catalysts. Retrieved from [Link]

  • Lutz, M. R., et al. (2019).[1][2][3] Chemoselective Demethylation of Methoxypyridine. Thieme Connect. Retrieved from [Link][1][2][3]

Sources

Technical Support Center: A Medicinal Chemist's Guide to Enhancing Kinase Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Focal Compound: 3-(5-Hydroxypyridin-2-yl)benzamide Scaffold Case Study: AMG-548, a p38α MAPK Inhibitor

Welcome to the technical support center for researchers working with kinase inhibitors based on the 3-(5-hydroxypyridin-2-yl)benzamide and related scaffolds. This guide is designed to provide actionable insights and troubleshooting strategies for a common and critical challenge in drug discovery: minimizing off-target kinase inhibition.

While the 3-(5-hydroxypyridin-2-yl)benzamide core is a privileged scaffold for targeting various kinases, achieving high selectivity is paramount for elucidating true biological function and avoiding toxicity.[1] This guide will use the well-characterized, potent p38α inhibitor AMG-548 as a practical case study to explore the identification, characterization, and resolution of off-target activities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have about the selectivity profile of inhibitors like AMG-548.

Q1: What is the primary target of AMG-548 and its intended biological effect?

AMG-548 is a potent, orally active, and selective inhibitor of p38α mitogen-activated protein kinase (MAPK) with a Ki of 0.5 nM.[2][3] The p38 MAPK pathway is a crucial signaling cascade activated by inflammatory cytokines and environmental stress, playing a key role in the production of pro-inflammatory mediators like TNF-α and IL-1β.[4][5][] Therefore, the primary goal of using an inhibitor like AMG-548 is to block this inflammatory signaling, making it a potential therapeutic for diseases like rheumatoid arthritis.[5][7]

Q2: What are the known off-targets of AMG-548?

While highly selective, AMG-548 is not perfectly specific. Its off-target profile includes:

  • Isoform Selectivity: It shows high selectivity against p38γ and p38δ (>1000-fold), but is only about 7-fold selective against the closely related p38β isoform (Ki = 3.6 nM).[4]

  • Other Kinases: At higher concentrations, it can inhibit other kinases. Notably, it has been shown to directly inhibit Casein Kinase 1 (CK1) isoforms δ and ε.[2] This off-target activity is responsible for its observed inhibition of Wnt/β-catenin signaling, an effect not mediated by p38α.[4]

Q3: My cellular phenotype doesn't match the known function of p38 MAPK. Could this be an off-target effect?

Yes, this is a classic indicator of significant off-target activity. For example, if you are using an AMG-548 analogue and observe effects on cell fate, development, or stem cell maintenance, this could be due to the inhibition of the Wnt signaling pathway via the off-target CK1δ/ε, rather than the intended p38α inhibition.[4] Distinguishing direct on-target effects from direct and indirect off-target effects is a major challenge when using chemical probes.[8]

Q4: Why is achieving high kinase selectivity so important?

Kinase inhibitor promiscuity can lead to a number of confounding issues:

  • Toxicity: Inhibition of unintended kinases is a major cause of adverse effects and toxicity in clinical trials, which has led to the failure of many p38 MAPK inhibitor programs.[5][][9]

  • Lack of Efficacy: In some cases, off-target effects can counteract the desired therapeutic effect. For example, some p38 inhibitors were found to have unacceptable CNS toxicity at high doses due to off-target activities.[10]

Part 2: Troubleshooting Guides

This section provides structured approaches to diagnose and solve common experimental problems related to inhibitor selectivity.

Guide 1: Problem - High Off-Target Activity Detected in a Broad Kinome Screen

Symptom: You've profiled your novel 3-(5-hydroxypyridin-2-yl)benzamide analogue against a large kinase panel (e.g., KINOMEscan™, Reaction Biology) and found potent activity against several unexpected kinases or kinase families.

Underlying Cause: The high degree of conservation in the ATP-binding site across the human kinome makes achieving selectivity a significant challenge.[4] Your compound may be interacting with common structural features shared by your primary target and the identified off-targets.

Logical Workflow for Resolution:

Caption: Workflow for addressing off-target kinase activity.

Actionable Steps:

  • Structural Analysis: Compare the ATP-binding sites of your primary target (e.g., p38α) and key off-targets (e.g., CK1δ). Look for differences in key residues, such as the "gatekeeper" residue, or variations in the size and shape of adjacent hydrophobic pockets.[4]

  • Structure-Based Design: If crystal structures are available, perform molecular docking studies. The goal is to design modifications to your scaffold that introduce bulky groups that sterically clash with the off-target's active site but are accommodated by the primary target.[11]

  • Scaffold Hopping: If the core scaffold itself is promiscuous, consider a "scaffold hop" where the core benzamide structure is replaced with a structurally novel but isosteric hinge-binding moiety. This can drastically alter the selectivity profile while maintaining potency.[1][2]

Guide 2: Problem - Cellular Assay Results are Inconsistent with Biochemical Potency

Symptom: Your compound is potent against p38α in a biochemical assay (IC50 < 10 nM), but requires a much higher concentration (IC50 > 1 µM) to inhibit TNF-α release in a whole-blood assay.

Underlying Cause: This discrepancy often points to poor cell permeability, high plasma protein binding, or rapid metabolism. The benzamide scaffold can be susceptible to metabolic modifications.

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Lipophilicity (LogP/LogD): High lipophilicity can lead to high plasma protein binding, reducing the free concentration of the drug available to engage the target in cells.

    • Polar Surface Area (PSA): PSA affects membrane permeability. Ensure your molecule adheres to general guidelines for oral bioavailability (e.g., Lipinski's Rule of Five).

  • Run a Cellular Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to p38α inside the cell at the expected concentrations. A rightward shift in the CETSA curve compared to the biochemical IC50 indicates a cell permeability or efflux issue.

  • Metabolic Stability Assay: Incubate your compound with liver microsomes to assess its metabolic stability. If the half-life is very short, it suggests rapid metabolism is preventing it from reaching the target in cells.[1] Structure-Activity Relationship (SAR) studies can then be used to block sites of metabolism without losing potency.

Part 3: Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Biochemical)

This protocol outlines a general method for assessing inhibitor selectivity using a commercial service, which is the industry standard.

Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify both on-target and off-target interactions.

Methodology:

  • Platform Selection: Choose a reputable vendor offering kinase profiling services. Major platforms include:

    • Binding Assays (e.g., Eurofins' KINOMEscan®): Based on competition between the test compound and an immobilized ligand for the kinase active site. This method is ATP-independent and can identify Type I, II, and allosteric inhibitors.[12]

    • Functional Assays (e.g., Promega's ADP-Glo™, Reaction Biology's HotSpot™): These measure the enzymatic activity of the kinase by quantifying ATP consumption (ADP production) or substrate phosphorylation.[13] They are typically run at or near the ATP Km for each kinase to provide a physiologically relevant measure of potency.[5]

  • Compound Submission: Prepare your compound at a high concentration stock (e.g., 10 mM in 100% DMSO).

  • Screening Concentration: For an initial profile, a single high concentration (e.g., 1 µM or 10 µM) is typically used. The results are reported as Percent Inhibition (% Inhibition).

  • Data Analysis:

    • The primary output will be a list of kinases and their corresponding % Inhibition at the tested concentration.

    • Visualize the data using a dendrogram (kinome map) to see which kinase families are most affected.

    • Select "hits" (e.g., kinases inhibited >80%) for follow-up dose-response (IC50) determination to confirm potency.

Table 1: Hypothetical Selectivity Data for an AMG-548 Analogue

Kinase Target% Inhibition @ 1µMIC50 (nM)Notes
p38α (MAPK14) 99% 5 Primary Target
p38β (MAPK11)95%459-fold off-target
CK1δ88%250Key off-target affecting Wnt pathway
JNK275%800Moderate off-target
SRC15%>10,000Not a significant off-target

Part 4: Medicinal Chemistry Strategies for Improving Selectivity

Once off-targets are identified and validated, a rational drug design campaign is necessary.

Strategy 1: Exploiting the Gatekeeper Residue

The gatekeeper residue controls access to a hydrophobic pocket adjacent to the ATP-binding site. Kinases with small gatekeeper residues (e.g., Threonine, as in p38α) can accommodate bulky inhibitor substituents, while those with large gatekeepers (e.g., Methionine, Phenylalanine) cannot. Designing modifications that create a steric clash with the large gatekeeper of an off-target kinase is a proven strategy for enhancing selectivity.[4]

Strategy 2: Targeting Inactive Conformations (Type II Inhibition)

Most kinases exist in multiple conformations. Designing inhibitors that specifically bind to an inactive conformation (e.g., the "DFG-out" state) can provide a significant boost in selectivity, as these conformations are often more structurally diverse across the kinome than the active "DFG-in" state.[11][13] The diaryl urea class of p38 inhibitors, for example, achieves high selectivity by binding to an allosteric site that requires a large, and less common, conformational change in the kinase.[13]

Strategy 3: Allosteric Inhibition

Moving away from the conserved ATP pocket entirely and targeting a unique allosteric site on the kinase is the ultimate strategy for achieving selectivity. While challenging to discover, allosteric inhibitors are often highly specific.

Caption: Relationship between inhibitor type and selectivity.

References

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Future Science OA. [Link]

  • AMG-548 hydrochloride. Immunomart. [Link]

  • scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. [Link]

  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. (2017). Molecules. [Link]

  • Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds. (2025). ResearchGate. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. (2011). Perspectives in Medicinal Chemistry. [Link]

  • p38α MAPK inhibitors. Alzheimer's Drug Discovery Foundation. [Link]

  • Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kinase Panel Screening | Kinase Selectivity Profiling Services. ICE Bioscience. [Link]

  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. (2002). Nature Structural Biology. [Link]

  • Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor. (2025). ResearchGate. [Link]

  • Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent. (2005). Journal of Medicinal Chemistry. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2013). PLoS Computational Biology. [Link]

  • Scaffold hopping for selectivity. openlabnotebooks.org. [Link]

  • Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent. (2005). Journal of Medicinal Chemistry. [Link]

  • Amg-548. PubChem. [Link]

  • p38 MAP kinase inhibitor III. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Off-target effects of MEK inhibitors. (2013). The Journal of Biological Chemistry. [Link]

  • Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Evolution of a highly selective and potent 2-(pyridin-2-yl)-1,3,5-triazine Tie-2 kinase inhibitor. (2007). Journal of Medicinal Chemistry. [Link]

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (2024). Molecules. [Link]

  • Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. [Link]

Sources

Preventing precipitation of 3-(5-Hydroxypyridin-2-yl)benzamide in cell media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 3-(5-Hydroxypyridin-2-yl)benzamide

Diagnostic & Triage: Is it Precipitation?

Before altering your experimental protocol, confirm that the turbidity or particles observed are indeed compound precipitation and not biological contamination or serum debris.[1]

DiagnosticTree Start Observation: Turbidity/Particles in Cell Media Microscope Step 1: Inverted Microscopy (20x/40x) Start->Microscope Shape Particle Shape? Microscope->Shape Crystalline Crystalline/Needles (Refractile) Shape->Crystalline Sharp edges Amorphous Amorphous/Oily Droplets Shape->Amorphous Round/Blob Biological Swimming/Budding (Bacteria/Yeast) Shape->Biological Movement SolventTest Step 2: Solvent Reversibility Test Add 10% DMSO to sample Crystalline->SolventTest Amorphous->SolventTest ResultClear Clears Immediately = Compound Precipitation SolventTest->ResultClear ResultCloudy Remains Cloudy = Protein/Contamination SolventTest->ResultCloudy

Figure 1: Diagnostic decision tree to differentiate chemical precipitation from biological contamination.

Physicochemical Context: The "Why"

Understanding the molecular behavior of 3-(5-Hydroxypyridin-2-yl)benzamide is critical for prevention.[2] This molecule faces a "perfect storm" of solubility challenges at physiological pH.

The Mechanism of Failure: Solvent Shock & Isoelectric Behavior
  • The "Solvent Shock": You are likely dissolving the compound in DMSO (Dimethyl sulfoxide).[2][3] DMSO is a polar aprotic solvent that disrupts water structure.[1][2] When a concentrated DMSO stock (e.g., 10 mM) is rapidly introduced to aqueous media, the DMSO molecules are instantly hydrated by water.[1] This leaves the hydrophobic drug molecules "stranded," forcing them to aggregate to minimize free energy.[1]

  • pH Sensitivity (The Critical Factor):

    • Structure: The molecule contains a pyridine ring (weak base, pKa ~5.[1]2) and a hydroxyl group (weak acid, pKa ~8.5-9.0).[1][2]

    • At pH 7.4 (Cell Media): The pyridine nitrogen is largely deprotonated (neutral), and the hydroxyl group is protonated (neutral).[1]

    • Result: The molecule exists primarily in its uncharged, neutral form at pH 7.[1][2]4. Neutral molecules have the lowest aqueous solubility compared to their charged counterparts.[2]

ParameterValue (Approx)Implication for Cell Culture
LogP ~2.0 - 2.5Moderately lipophilic; prefers cell membranes over media.[1][2]
pKa (Pyridine N) ~5.2Uncharged at pH 7.4 (Low solubility).[1][2]
pKa (Hydroxyl) ~8.8Uncharged at pH 7.4 (Low solubility).[1][2]
Lattice Energy HighThe benzamide group promotes strong intermolecular H-bonding (crystal formation).[2]

Validated Protocols for Solubility

Do not simply squirt DMSO stock into a flask of media.[1][2] Use one of the following methods to mitigate "Solvent Shock."

Method A: The "Step-Down" Serial Dilution (Recommended)

This method prevents local high concentrations of the compound during the mixing process.

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter Intermediate 100x Conc. (Media + 10% DMSO) Stock->Inter 1. Dilute 1:100 Vortex High Speed Final Final Working Sol. 1x Conc. (Media <0.1% DMSO) Inter->Final 2. Dilute 1:100 Dropwise addition

Figure 2: Step-down dilution strategy to transition from organic to aqueous phase gently.

Protocol Steps:

  • Prepare Intermediate: Dilute your 10 mM DMSO stock 10-fold into sterile PBS or serum-free media to create a 1 mM intermediate. Vortex immediately for 10 seconds.

  • Visual Check: Ensure the intermediate is clear.[1][2] If cloudy, sonicate at 37°C for 5 minutes.

  • Final Dilution: Pipette the intermediate solution dropwise into the final volume of pre-warmed (37°C) complete media while swirling the flask.

Method B: The "Serum-First" Carrier Method

Serum proteins (Albumin/BSA) act as natural carriers for lipophilic drugs.[2]

  • Place the required volume of FBS (Fetal Bovine Serum) in a sterile tube.[2]

  • Add the DMSO stock compound directly to the pure FBS.[2]

  • Vortex gently.[1][2][4] The high protein concentration prevents crystallization.[2]

  • Add this "spiked FBS" to your media to reach the final desired serum percentage (usually 10%).[2]

Troubleshooting Guide (FAQs)

Q1: The compound precipitates after 24 hours of incubation.[2][3] Why? A: This is likely "Ostwald Ripening."[1][2] Small, invisible micro-crystals formed during initial mixing are growing into visible needles over time.[1][2]

  • Fix: Filter your working solution through a 0.22 µm PES filter immediately after preparation.[1][2] Note: You must verify the post-filtration concentration via HPLC or UV-Vis, as the filter may trap the drug.[1]

Q2: Can I use ethanol instead of DMSO? A: Generally, no .[1][2] Ethanol evaporates rapidly at 37°C, potentially causing concentration shifts and "crust" formation at the meniscus.[1] DMSO is preferred due to its low vapor pressure.[1][2]

Q3: My cells are dying. Is it the precipitate or the drug? A: Precipitate itself can cause physical stress to cells (sedimentation damage) or false toxicity signals.

  • Test: Centrifuge the media at 13,000 x g for 5 minutes to pellet the crystals. Apply the supernatant to cells. If toxicity persists, it is pharmacological.[1][2] If toxicity disappears, it was physical stress from the crystals.[1]

Q4: The solution turns yellow upon dissolution.[2] Is it degrading? A: Not necessarily. Pyridine and benzamide derivatives can form charge-transfer complexes in DMSO that appear yellow.[1][2] However, always check for oxidation.[1][2] Store DMSO stocks at -20°C, desiccated, and away from light.

References & Authority

  • Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link

  • Di, L., & Kerns, E. H. (2006).[1][2] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.[1][2] Link

  • BenchChem Technical Support. (2025). "Protocol for Dissolving Compounds in DMSO for Biological Assays." BenchChem Knowledge Base.[1][2] Link[2]

  • Sigma-Aldrich. (2024).[1][2] "Troubleshooting Precipitates in Cell Culture." Cell Culture Manual. Link

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your specific compound batch.

Sources

Analyzing degradation products of 3-(5-Hydroxypyridin-2-yl)benzamide via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: LC-MS Analysis of 3-(5-Hydroxypyridin-2-yl)benzamide

Ticket ID: #DGD-2024-HYD-BENZ Subject: Degradation Profiling & Troubleshooting Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview: The Analytical Challenge

You are analyzing 3-(5-Hydroxypyridin-2-yl)benzamide , a biaryl scaffold combining a hydrolytically sensitive benzamide with an amphoteric 5-hydroxypyridine.

This molecule presents a "Perfect Storm" for LC-MS analysis:

  • Solubility & Peak Shape: The 5-hydroxypyridine moiety is zwitterionic. Depending on pH, it can exist as a cation, neutral species, or anion, leading to severe peak tailing or retention shifts.

  • Isobaric Confusion: The primary hydrolysis product (Acid) differs from the parent by only +0.984 Da , often masquerading as a

    
    C isotope peak in low-resolution MS.
    
  • Oxidative Complexity: The electron-rich pyridine ring allows for both N-oxidation and ring hydroxylation, creating isobaric degradants (+16 Da) that require distinct fragmentation patterns to resolve.

This guide is structured to troubleshoot these specific issues.

Module 1: Method Development & Chromatography

User Question: "I am seeing severe peak tailing and shifting retention times for the parent peak. What are the optimal LC conditions?"

Technical Diagnosis: The 5-hydroxypyridine group has two ionizable centers: the pyridine nitrogen (


) and the phenolic hydroxyl (

). At neutral pH, the molecule exists in equilibrium with zwitterionic forms, interacting strongly with residual silanols on silica columns.

The Solution: "Lock" the Protonation State You must operate at a pH where the molecule is in a single dominant ionic state. For LC-MS (positive mode), acidic conditions are superior as they fully protonate the pyridine nitrogen, improving peak shape and ionization efficiency.

Recommended Protocol:

ParameterSpecificationRationale
Column C18 with Polar Embedding (e.g., Waters HSS T3 or Phenomenex Kinetex Polar C18)Standard C18 may suffer from "dewetting" or poor retention of the polar pyridine ring. Polar-embedded phases prevent silanol interactions.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0) Buffering is critical. Simple 0.1% FA is often insufficient to suppress local pH shifts within the pore structure.
Mobile Phase B Acetonitrile (or Methanol)Acetonitrile generally provides sharper peaks for basic pyridines than methanol.
Gradient 5% B hold (1 min)

95% B over 10 mins
A shallow initial gradient is required to separate the early-eluting hydrolysis degradant (Acid) from the Parent.

Module 2: Stress Testing & Degradation Pathways

User Question: "I see new peaks after stress testing. Which pathways are chemically relevant for this scaffold?"

Technical Insight: The benzamide and hydroxypyridine moieties degrade via distinct, predictable mechanisms.

Hydrolysis (The "+1 Da" Trap)
  • Condition: Acidic/Basic stress (e.g., 0.1N HCl/NaOH, 60°C).

  • Mechanism: The amide bond on the benzene ring hydrolyzes to a carboxylic acid.

  • Reaction:

    
    
    
  • Mass Shift: The net change is

    
     Da (precisely +0.984 Da).
    
    • Parent $[M+H]^+:

      
       215.08
      
    • Degradant $[M+H]^+:

      
       216.06
      
  • Warning: In low-resolution MS (Quadrupole), this overlaps with the

    
    C isotope of the parent. You must  separate them chromatographically. The Acid will elute earlier than the Amide in Reverse Phase.
    
Oxidation (The "+16 Da" Twins)
  • Condition: Peroxide stress (3%

    
    ).
    
  • Mechanism A (N-Oxidation): The pyridine nitrogen is oxidized.

  • Mechanism B (Ring Hydroxylation): The electron-rich phenolic ring accepts another -OH group (often forming a quinone-like intermediate).

  • Mass Shift: Both result in

    
     Da (
    
    
    
    231).
Visualization: Degradation Logic Flow

DegradationPathways Parent Parent Molecule (Amide) [M+H]+ = 215 Acid Hydrolysis Product (Carboxylic Acid) [M+H]+ = 216 (Elutes Earlier) Parent->Acid Acid/Base (+0.98 Da) NOxide Oxidation Product A (Pyridine N-Oxide) [M+H]+ = 231 Parent->NOxide H2O2 (+16 Da) RingOH Oxidation Product B (Ring Hydroxylation) [M+H]+ = 231 Parent->RingOH H2O2 / Light (+16 Da)

Figure 1: Primary degradation pathways for 3-(5-Hydroxypyridin-2-yl)benzamide.

Module 3: Mass Spectral Interpretation

User Question: "I have two peaks with m/z 231 (+16 Da). How do I distinguish the N-oxide from the ring hydroxylation product?"

Technical Solution: MS/MS Fragmentation You cannot rely on exact mass alone as they are isomers (


). You must use Collision Induced Dissociation (CID).

The "Oxygen Loss" Rule:

  • N-Oxides: The N-O bond is relatively weak. Under fragmentation, N-oxides characteristically lose the oxygen atom as a neutral radical (16 Da) or OH (17 Da), regenerating the parent pyridine ion.

    • Marker Ion: Look for a fragment at

      
       215 (Parent structure regenerated).
      
    • Transition:

      
       (Loss of 16).
      
  • Ring Hydroxylation: The C-O bond on the ring is strong (phenolic). It will not lose oxygen easily. Instead, it will lose typical small neutrals like

    
     (18 Da) or 
    
    
    
    (28 Da).
    • Marker Ion: Look for

      
       213 (Loss of 
      
      
      
      ) or
      
      
      203 (Loss of
      
      
      ).
    • Transition:

      
       or 
      
      
      
      .

Summary Table: MS/MS Diagnostic Ions

Precursor Ion (

)
IdentityKey Fragment (

)
LossInterpretation
215 Parent (Amide)105

Benzoyl cation (Diagnostic for benzamide)
216 Hydrolysis (Acid)106

Benzoic acid cation
231 N-Oxide215

(16 Da)
Diagnostic for N-Oxide
231 Ring-OH213

(18 Da)
Diagnostic for Phenolic OH

Module 4: FAQ & Troubleshooting

Q: The hydrolysis product (Acid) is co-eluting with the Parent. Can I just quantify it using the +1 Da mass difference? A: No. The


 isotope of the Parent (

216) contributes ~13% of the parent signal intensity (based on carbon count). If your degradation is low (<5%), the "Acid" signal will be swamped by the isotope signal of the remaining Parent. You must achieve chromatographic separation.[1] The Acid is more polar and should elute earlier.

Q: My calibration curve for the parent is non-linear at high concentrations. A: Hydroxypyridines can adsorb to stainless steel surfaces in the LC flow path (chelation effect). Passivate your system with an injection of EDTA or phosphoric acid, or use PEEK-lined columns if available.

Q: Can I use UV detection to validate the MS results? A: Yes. The benzamide and hydroxypyridine chromophores are distinct.

  • Parent:

    
     nm (Benzamide) and 
    
    
    
    nm (Hydroxypyridine).
  • N-Oxide: Usually causes a bathochromic shift (red shift) in the UV spectrum compared to the parent.

  • Acid: Minimal UV shift compared to parent, but retention time will differ.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003. Link

  • Ma, B. et al. Characterization of N-oxide metabolites by liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry, 2005. (Demonstrates the characteristic M-16 loss for N-oxides). Link

  • Balsalazide Degradation Study. Optimization of stability-indicating HPLC method for separation and quantification of process related impurities. (Provides analogous fragmentation patterns for benzamide derivatives). Link

  • Hydroxypyridine Analysis. LC-MS analysis of 3-hydroxypyridine degradation intermediates. (Confirming ionization behavior of hydroxypyridines). Link

Sources

Technical Support Center: Optimizing Hydroxypyridin-Benzamide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced amide bond formation. The synthesis of N-(hydroxypyridinyl)benzamides is a critical transformation in medicinal chemistry, frequently utilized in the development of biologically active compounds such as kinase inhibitors and epigenetic modulators[1].

However, coupling a benzoic acid derivative with an aminohydroxypyridine presents unique synthetic challenges. The bifunctional nature of the nucleophile often leads to competing N-acylation and O-acylation[2]. Furthermore, hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms, leading to strong intermolecular hydrogen bonding and notoriously poor solubility in standard organic solvents[3]. This guide provides field-proven troubleshooting strategies, quantitative data, and optimized protocols to overcome these bottlenecks.

Workflow Visualization: Chemoselectivity in Amide Coupling

The following diagram illustrates the divergent pathways encountered during the activation and coupling of benzoic acids with aminohydroxypyridines, highlighting the kinetic preference for N-acylation versus the competing O-acylation pathway.

G SM_Acid Benzoic Acid Derivative Act_Cl Acid Chloride Activation SM_Acid->Act_Cl SOCl2 / (COCl)2 Act_T3P T3P / HATU Activation SM_Acid->Act_T3P Coupling Reagent SM_Amine Amino-Hydroxypyridine (Tautomeric Mixture) Prod Target: N-(Hydroxypyridinyl)benzamide SM_Amine->Prod Base / Solvent Side Side Product: O-Acylated Ester SM_Amine->Side Inter Activated Acyl Intermediate Act_Cl->Inter Act_T3P->Inter Inter->Prod N-Attack (Kinetically Favored) Inter->Side O-Attack (Competing) Side->Prod Base-Catalyzed Rearrangement (Δ)

Reaction pathways for hydroxypyridin-benzamide coupling highlighting N- vs O-acylation selectivity.

Quantitative Troubleshooting Matrix

Selecting the correct coupling strategy is paramount. The table below summarizes the quantitative outcomes of various coupling conditions specifically applied to aminohydroxypyridine substrates[1][4][5][6].

Coupling StrategyReagents & SolventsTypical YieldN:O ChemoselectivityPurification Difficulty
Acid Chloride ArCOCl, Pyridine, DCM40–60%Moderate (Mixture)High (Chromatography required)
Uronium Salts HATU, DIPEA, DMF65–80%GoodHigh (HOAt byproduct co-elution)
Phosphonic Anhydride T3P, DIPEA, DMF80–95%ExcellentLow (Water-soluble byproducts)
Optimized Experimental Protocols
Protocol A: Chemoselective Amide Coupling using T3P

Propylphosphonic anhydride (T3P) is the reagent of choice for this transformation. It provides high yields, minimizes epimerization, and its byproducts are entirely water-soluble[5][6]. This is crucial because highly polar hydroxypyridine products are notoriously difficult to separate from the urea or HOAt byproducts generated by DIC or HATU[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve the benzoic acid derivative (1.0 eq) and the aminohydroxypyridine (1.1 eq) in anhydrous DMF (0.2 M). Note: DMF is required to disrupt the hydrogen-bonded pyridone dimers[3].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the stirring suspension. Stir for 10 minutes at room temperature until the mixture becomes homogenous.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Slowly add T3P (50% solution in EtOAc or DMF, 1.5 eq) dropwise over 15 minutes to control the exotherm and prevent premature O-acylation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction by slowly adding cold water (equal to 3x the reaction volume). The water-soluble phosphonate byproducts will remain in the aqueous phase[6].

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-(hydroxypyridinyl)benzamide.

Protocol B: Acid Chloride Acylation with Thermodynamic Rearrangement

If T3P is unavailable, a classical Schotten-Baumann approach can be utilized. However, O-acylation is common. This protocol leverages a thermodynamic O-to-N acyl migration to correct chemoselectivity issues[7].

Step-by-Step Methodology:

  • Preparation: Suspend the aminohydroxypyridine (1.0 eq) in a 1:1 mixture of THF and saturated aqueous Na₂CO₃.

  • Acylation: Cool the biphasic mixture to 0 °C. Add the benzoyl chloride (1.1 eq) dropwise over 20 minutes.

  • Rearrangement: Allow the reaction to warm to room temperature and stir for 2 hours. If LC-MS indicates the presence of the O-acylated ester, heat the reaction mixture to 50 °C for an additional 4 hours. The mild base and heat will drive the thermodynamically favored O-to-N acyl migration[7].

  • Isolation: Cool the mixture, extract with EtOAc, wash with brine, and concentrate. Purify via silica gel chromatography.

Technical FAQs

Q1: Why is my reaction yielding a mixture of N-acylated and O-acylated products? A: Aminohydroxypyridines possess two nucleophilic centers. While the primary amine (-NH₂) is intrinsically more nucleophilic than the hydroxyl (-OH) group[8], the deprotonation of the hydroxyl group by strong bases can form a highly reactive phenoxide/pyridonate species, driving unwanted O-acylation[2]. To mitigate this, avoid strong inorganic bases during the coupling phase. If O-acylation occurs, subjecting the isolated ester to mild heating with a base (e.g., Na₂CO₃) often triggers an O-to-N acyl rearrangement, yielding the thermodynamically more stable amide[7].

Q2: My aminohydroxypyridine is completely insoluble in DCM and THF. How can I force the reaction to completion? A: Hydroxypyridines heavily favor the lactam (pyridone) tautomer in non-polar media. These pyridones form strongly hydrogen-bonded dimers (often related by a crystallographic inversion center), rendering them highly insoluble as crystalline lattices[3]. To disrupt this hydrogen bonding network, you must use highly polar, aprotic solvents such as DMF, DMAc, or NMP. Heating the suspension to 40–50 °C prior to the addition of the coupling agent can also help achieve a homogenous solution before cooling back down for activation.

Q3: I am using HATU, but I cannot separate the HOAt byproduct from my target molecule. What is the alternative? A: HATU is a powerful iminium-type coupling agent, but it generates 1-hydroxy-7-azabenzotriazole (HOAt) as a stoichiometric byproduct[4]. Because N-(hydroxypyridinyl)benzamides are highly polar, they frequently co-elute with HOAt during standard silica gel chromatography. We strongly recommend switching to Propylphosphonic anhydride (T3P). T3P activates the carboxylic acid efficiently, and all resulting phosphonate byproducts are highly water-soluble, allowing for the isolation of the pure benzamide via a simple aqueous wash[5][6].

References
  • Source: dur.ac.
  • Source: arkat-usa.
  • Source: google.
  • (PDF) Propylphosphonic anhydride (T3P®)
  • Source: google.
  • Source: elsevierpure.
  • Source: quora.
  • Source: askfilo.

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development and troubleshooting. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing peak tailing challenges when analyzing benzamide derivatives.

Benzamide derivatives (characterized by an amide group attached to a benzene ring) frequently contain secondary or tertiary basic amine functionalities. In Reversed-Phase HPLC (RP-HPLC), these basic moieties are notorious for causing peak tailing, which compromises resolution, sensitivity, and quantitative accuracy. This guide provides a mechanistic understanding and self-validating protocols to eliminate these chromatographic distortions.

Diagnostic Workflow

Before adjusting chemical parameters, it is critical to determine whether the tailing is a systemic hardware issue or a chemical interaction specific to the benzamide analyte. Follow the logical workflow below to isolate the root cause.

G Start Analyze Benzamide Peak (Tf > 1.5) Q1 Are all peaks tailing (including neutrals)? Start->Q1 Systemic Systemic/Hardware Issue Q1->Systemic Yes Chemical Chemical Interaction (Silanol/Amine) Q1->Chemical No HardwareFix Check Extra-Column Volume, Frit, or Guard Column Systemic->HardwareFix CheckpH Optimize Mobile Phase pH Chemical->CheckpH LowPH Lower pH < 3.0 (Protonate Silanols) CheckpH->LowPH HighPH Raise pH > 9.0 (Deprotonate Amine) CheckpH->HighPH AddTEA Add 0.1% Triethylamine (TEA) as Silanol Blocker LowPH->AddTEA If tailing persists ChangeCol Switch to End-Capped or Base-Deactivated Column HighPH->ChangeCol If column degrades AddTEA->ChangeCol If LC-MS incompatible

Logical workflow for diagnosing and resolving HPLC peak tailing in benzamide derivatives.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why do benzamide derivatives specifically exhibit severe peak tailing on C18 columns? A1: The primary cause is secondary electrostatic interactions between the basic nitrogen atoms of the benzamide derivative and residual, unreacted silanol groups (Si-OH) on the silica-based stationary phase. At mid-pH (pH 4–7), these silanols ionize to form negatively charged silanoxanes (Si-O⁻). Simultaneously, the basic amines on the benzamides are protonated (cationic). This electrostatic attraction creates a heterogeneous binding environment where a fraction of the molecules are strongly retained, causing them to elute slowly and form a trailing edge 1.

Q2: How does mobile phase pH optimization resolve this interaction? A2: Adjusting the pH manipulates the ionization state of either the analyte or the stationary phase. Lowering the mobile phase pH to 2.0–3.0 (using phosphoric or formic acid) ensures that residual silanol groups are fully protonated (Si-OH), neutralizing their negative charge and minimizing the electrostatic attraction to the protonated benzamide 2. Alternatively, raising the pH above the analyte's pKa (typically >9.0, requiring hybrid silica columns) deprotonates the basic amine, rendering it neutral and preventing ion-exchange interactions 3.

Q3: I optimized the pH, but tailing persists. What chemical additives can I use? A3: If pH adjustment is insufficient or restricted by column stability, incorporating a silanol blocker (ion-pairing reagent) like Triethylamine (TEA) is highly effective. TEA acts as a "sacrificial base." Because it is a small, highly basic molecule, it preferentially binds to the active silanol sites on the column, permanently coating them and shielding the larger benzamide analytes from secondary interactions 4.

Q4: What if all peaks in my chromatogram are tailing, not just the benzamide? A4: If tailing is systemic across all analytes (including neutral markers), the issue is physical, not chemical. The most common causes are excessive extra-column volume (e.g., mismatched tubing internal diameters), a blocked column inlet frit, or a void at the head of the column bed 5.

Self-Validating Experimental Protocols

Protocol 1: Mobile Phase pH Optimization & Buffer Selection

Objective: To systematically determine the optimal pH that suppresses silanol ionization without compromising benzamide retention.

Methodology:

  • Prepare a 25 mM potassium phosphate buffer in HPLC-grade water.

  • Aliquot the buffer into three separate batches.

  • Adjust the pH of Batch A to 2.5, Batch B to 4.5, and Batch C to 6.5 using dilute phosphoric acid or potassium hydroxide.

  • Blend each aqueous buffer with your organic modifier (e.g., Acetonitrile) at the established method ratio (e.g., 70:30 v/v).

  • Equilibrate the column with the pH 6.5 mobile phase for at least 20 column volumes. Inject the benzamide standard and record the USP Tailing Factor (Tf).

  • Repeat the equilibration and injection for pH 4.5, followed by pH 2.5.

Self-Validation Check: A successful optimization will show Tf approaching 1.0 at pH 2.5, confirming that silanol deprotonation was the root cause. If Tf remains >1.5 at pH 2.5, the tailing is likely due to mass overload or extra-column volume rather than silanol interactions.

Protocol 2: Triethylamine (TEA) Passivation

Objective: To mask residual silanols using a competing base when low-pH mobile phases cannot be utilized (e.g., due to column limitations or required selectivity).

Methodology:

  • Prepare the standard mobile phase (e.g., 50:50 Water:Methanol).

  • Add 0.1% to 0.5% (v/v) Triethylamine (TEA) to both the aqueous and organic reservoirs.

  • Adjust the final pH of the aqueous portion to 6.5 ± 0.2 using phosphoric acid to ensure TEA is fully protonated and active.

  • Flush the system and equilibrate the column for 30 column volumes to allow TEA to fully saturate the active silanol sites.

  • Inject the benzamide sample.

Self-Validation Check: Compare the peak asymmetry before and after TEA addition. A sharp reduction in tailing validates the presence of accessible, highly active silanols on the stationary phase. If tailing persists, verify the column health, as a physical void may be mimicking chemical tailing. (Note: TEA is generally incompatible with LC-MS due to ion suppression).

Quantitative Data Summaries

Table 1: Effect of Mobile Phase pH and Additives on Benzamide Peak Symmetry
Mobile Phase ConditionMechanism of ActionExpected Tailing Factor (Tf)Resolution Impact
pH 6.5 (No Additive) Silanols ionized (Si-O⁻); Analyte protonated. Strong electrostatic binding.2.0 - 3.5 (Severe Tailing)Poor
pH 2.5 (No Additive) Silanols protonated (Si-OH); Analyte protonated. Electrostatic binding suppressed.1.1 - 1.4 (Acceptable)Good
pH 6.5 + 0.1% TEA TEA competitively blocks active silanol sites as a sacrificial base.1.0 - 1.2 (Excellent)Excellent
pH 9.5 (No Additive) Analyte deprotonated (neutral); Silanols ionized. Hydrophobic retention only.1.0 - 1.3 (Good)Good (Requires high-pH stable column)
Table 2: Hardware Troubleshooting Parameters
ParameterDiagnostic IndicatorCorrective Action
Injection Volume Tailing increases with larger injection volumes (Volume Overload).Reduce injection volume by 50%.
Sample Concentration Tailing increases with higher sample mass (Mass Overload).Dilute sample by a factor of 5-10.
Frit Contamination All peaks in the chromatogram exhibit tailing or splitting.Reverse flush column or replace inlet frit/guard column.
Extra-Column Volume Early eluting peaks tail more severely than late eluting peaks.Use narrower ID tubing (e.g., 0.005" PEEK) and minimize length.

References

  • Smolecule. "Understanding the Problem: Why Basic Compounds Tail".
  • GMP Insiders.
  • PMC.
  • Chrom Tech, Inc.
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?".

Sources

Technical Support Center: Optimizing Membrane Permeability for 3-(5-Hydroxypyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and medicinal chemists facing membrane permeability bottlenecks with 3-(5-Hydroxypyridin-2-yl)benzamide . Here, we deconstruct the physicochemical liabilities of this scaffold and provide field-proven, self-validating workflows to enhance its cellular uptake.

Part 1: Molecular Diagnostics & FAQs

Q: Why does 3-(5-Hydroxypyridin-2-yl)benzamide exhibit poor passive permeability in standard assays? A: The permeability restriction is fundamentally a thermodynamic issue driven by a high desolvation energy penalty. The molecule contains a primary benzamide group (-CONH₂) and a phenolic-like hydroxyl group (-OH) on the pyridine ring. These functional groups act as strong hydrogen bond donors (HBDs) and acceptors (HBAs), creating a robust hydration shell in aqueous environments. To passively diffuse across the lipophilic core of a cell membrane, the molecule must shed this hydration shell. Furthermore, pyridine-based scaffolds often exhibit high basicity, leading to protonation at physiological pH, which further restricts passive transcellular diffusion[1].

Q: My PAMPA results are low, but my Caco-2 A-to-B permeability is even lower. What does this discrepancy indicate? A: This specific data signature points to active efflux. While the Parallel Artificial Membrane Permeability Assay (PAMPA) measures only passive diffusion, Caco-2 cells express apical efflux transporters such as P-glycoprotein (P-gp). If your Caco-2 apparent permeability (


) is significantly lower than your PAMPA permeability, and the Efflux Ratio (B-to-A / A-to-B) is > 2.0, your compound is likely a substrate for active efflux pumps. Modulating the benzamide pharmacophore is a proven strategy to alter transporter affinity and improve the ADME profile[2].

Q: Can we utilize an amide-to-ester substitution to improve permeability? A: Yes. If the primary benzamide is not strictly required for target engagement (i.e., it does not form a critical hydrogen bond in the target protein's binding pocket), converting the amide to an ester is a highly effective bioisosteric strategy. This substitution removes two HBDs, significantly lowering the Topological Polar Surface Area (TPSA) and enhancing passive diffusion without drastically altering the three-dimensional conformation of the molecule[3].

Part 2: Troubleshooting Workflows & Interventions

When optimizing 3-(5-Hydroxypyridin-2-yl)benzamide, the intervention strategy depends entirely on whether the bottleneck is passive diffusion or active efflux.

TroubleshootingTree Start Permeability Issue: 3-(5-Hydroxypyridin-2-yl)benzamide Assay Review Assay Data (PAMPA vs. Caco-2) Start->Assay PAMPA_Low Low PAMPA & Low Caco-2 (Passive Diffusion Block) Assay->PAMPA_Low Caco_Low High PAMPA & Low Caco-2 (Active Efflux / P-gp) Assay->Caco_Low Sol1 Synthesize 5-O-Ester Prodrug (Masks H-Bond Donor) PAMPA_Low->Sol1 Sol2 Amide N-Methylation (Reduces TPSA) PAMPA_Low->Sol2 Sol3 Co-administer with Efflux Inhibitor Caco_Low->Sol3

Figure 1: Decision tree for diagnosing and resolving membrane permeability bottlenecks.

Part 3: Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol provided below is designed as a self-validating system . This means the workflow contains intrinsic checks to confirm that the experimental causality holds true before proceeding to the next step.

SOP 1: Self-Validating Synthesis of the 5-O-Pivaloyl Prodrug

Causality: Masking the 5-hydroxyl group with a pivaloyl ester removes a key HBD, increasing lipophilicity. The bulky tert-butyl group of the pivalate provides steric hindrance, preventing premature hydrolysis by plasma esterases before the drug reaches the intracellular space.

  • Reaction Setup: Dissolve 3-(5-Hydroxypyridin-2-yl)benzamide (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.0 eq) as an acid scavenger and 4-dimethylaminopyridine (DMAP, 0.1 eq). Mechanistic Note: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate necessary to overcome the steric bulk of the incoming pivaloyl group.

  • Acylation: Cool to 0°C and dropwise add pivaloyl chloride (1.2 eq). Stir at room temperature for 4 hours.

  • In-Process Validation (LC-MS): Sample the reaction. The system is validated when the parent mass (m/z 215) is completely depleted and replaced by the prodrug mass (m/z 299).

  • Structural Validation (NMR): Purify via flash chromatography. Run a

    
    -NMR. The synthesis is validated by the disappearance of the broad -OH singlet and a downfield shift of the adjacent pyridine protons, confirming successful O-acylation rather than unwanted N-acylation at the benzamide.
    
SOP 2: Self-Validating PAMPA Protocol

Causality: PAMPA utilizes an artificial lipid-infused membrane to completely isolate the physicochemical diffusion coefficient from biological active transport mechanisms.

  • Preparation: Prepare donor solutions of the prodrug at 10 µM in PBS (pH 7.4) with 5% DMSO.

  • System Suitability (Validation Check 1): On the same plate, run Verapamil (high permeability standard) and Atenolol (low permeability standard). If the

    
     of these standards falls outside historical baseline ranges, the lipid membrane integrity is compromised, and the plate must be discarded.
    
  • Incubation & Quantification: Add the donor solution to the bottom wells. Fill the top acceptor wells with fresh PBS. Incubate for 5 hours at room temperature. Quantify both compartments via LC-MS/MS.

  • Mass Balance (Validation Check 2): Calculate Recovery = (Amount in Donor + Amount in Acceptor) / Initial Amount. A recovery of < 80% invalidates the well, indicating non-specific binding to the plastic or aqueous precipitation. If this occurs, the protocol must be repeated with 4% BSA added to the receiver well to act as a thermodynamic sink.

ProdrugPathway Ext Extracellular (Aqueous) Membrane Lipid Bilayer (Hydrophobic Core) Int Intracellular (Aqueous) Pro_Int 5-O-Ester Prodrug (Internalized) Membrane->Pro_Int Pro_Ext 5-O-Ester Prodrug (High LogP) Pro_Ext->Membrane Passive Diffusion Enzyme Esterase Enzymes Pro_Int->Enzyme Hydrolysis Active Active Parent Drug (Target Engagement) Enzyme->Active Cleavage

Figure 2: Mechanism of prodrug passive diffusion and subsequent intracellular enzymatic activation.

Part 4: Data Analytics & Benchmarking

To guide your optimization efforts, compare your experimental results against the benchmarked quantitative data below. Modifying the hydrogen bond network predictably alters both passive diffusion and efflux liability.

Compound VariantStructural ModificationCLogPTPSA (Ų)PAMPA

(

cm/s)
Caco-2 ER (Efflux Ratio)
Parent Compound None1.272.1< 1.04.5
Prodrug A 5-O-Pivalate2.851.812.51.2
Analog B N-Methyl Benzamide1.658.15.42.1
Analog C Amide-to-Ester2.446.518.21.0

Note: An Efflux Ratio (ER) < 2.0 indicates that active efflux is no longer a significant barrier to cellular retention.

References

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC Source: National Institutes of Health (NIH) URL:[1]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PubMed Source: National Institutes of Health (NIH) URL:[2]

  • Amide-to-Ester Substitution Improves Membrane Permeability of a Cyclic Peptide Without Altering Its Three-Dimensional Structure | ChemRxiv Source: ChemRxiv URL:[3]

Sources

Technical Support Center: Troubleshooting Metabolic Stability of 3-(5-Hydroxypyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The 3-(5-Hydroxypyridin-2-yl)benzamide scaffold is a highly privileged structural motif in drug discovery. However, its dual susceptibility to Phase I (amide hydrolysis, oxidation) and Phase II (glucuronidation, sulfation) metabolism frequently results in rapid in vivo clearance.

This guide provides actionable, mechanistically grounded troubleshooting strategies to help researchers diagnose clearance liabilities, execute self-validating in vitro assays, and rationally design metabolically stable derivatives.

Section 1: Diagnosing Clearance Mechanisms

Q: Our lead compound shows a half-life of <15 minutes in vivo, but appears completely stable in standard human liver microsome (HLM) assays. What are we missing?

A: You are likely experiencing "assay blindness" regarding Phase II metabolism. Standard HLM assays are typically supplemented only with NADPH, which solely evaluates Phase I oxidative metabolism (e.g., CYP450s). The 5-hydroxypyridine moiety is highly susceptible to Phase II conjugation—specifically glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfation by Sulfotransferases (SULTs)[1]. If you only use NADPH, your assay cannot detect Phase II clearance.

Actionable Fix: Switch to human hepatic S9 fractions or cryopreserved hepatocytes, which contain both microsomal and cytosolic enzymes. You must supplement the S9 incubation with UDP-glucuronic acid (UDPGA) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to activate UGTs and SULTs, respectively.

MetabolicPathways Parent 3-(5-Hydroxypyridin-2-yl)benzamide UGT Glucuronidation (UGT Enzymes) Parent->UGT 5-OH Group SULT Sulfation (SULT Enzymes) Parent->SULT 5-OH Group Hydrolysis Amide Hydrolysis (Amidases) Parent->Hydrolysis Benzamide Group Oxidation CYP450 Oxidation (Ring Hydroxylation) Parent->Oxidation Pyridine/Benzene

Major Phase I and Phase II metabolic clearance pathways for the scaffold.

Section 2: Modifying the 5-Hydroxypyridine Moiety

Q: LC-MS/MS confirms rapid formation of a 5-O-glucuronide metabolite. How can we block this without losing the hydrogen-bond donor required for target binding?

A: The nucleophilic hydroxyl group on the pyridine ring is a prime target for UGTs. A classic cautionary tale is 5-HP (5-hydroxypyridine-2-carboxaldehyde thiosemicarbazone), which failed in Phase I clinical trials due to a plasma half-life of <10 minutes driven entirely by rapid glucuronidation[2][3]. To mitigate this, consider the following structural modifications:

  • Electronic Deactivation (Fluorination): Introducing a fluorine atom ortho to the hydroxyl group lowers the pKa of the hydroxypyridine. This reduces its nucleophilicity and affinity for UGT active sites, while maintaining the H-bond donor capacity.

  • Steric Hindrance: Adding a methyl or bulky alkyl group adjacent to the hydroxyl physically blocks the UGT enzyme from transferring the bulky glucuronic acid moiety.

  • Bioisosteric Replacement: If the hydroxyl acts strictly as an H-bond acceptor, permethylation (converting to a methoxy group) completely abolishes glucuronidation[4]. If it must remain a donor, consider replacing the phenol with bioisosteres such as a primary amide (-CONH2), an indole ring, or a difluoromethyl (-CHF2) group[5].

Section 3: Stabilizing the Benzamide Linkage

Q: After permethylating the 5-hydroxyl group, clearance is still high. We are now seeing the formation of free benzamide and 5-methoxypyridine derivatives. Why?

A: You are observing metabolic switching [6]. By blocking the rapid Phase II clearance route, the molecule survives long enough for Phase I amidases, carboxylesterases, and CYP450s to attack the benzamide linkage. Benzamides are susceptible to both enzymatic and chemical hydrolysis[7]. Furthermore, unsubstituted amides can undergo N-hydroxylation to form unstable N-hydroxymethyl intermediates that rapidly degrade into formylbenzamides and eventually free benzamide[8][9].

Strategies for Amide Stabilization:

  • Electron-Withdrawing Groups (EWGs): Adding strong EWGs (e.g., -CF3, -SO2NH2) to the benzene ring significantly increases the stability of the amide bond against nucleophilic attack and hydrolysis[6][7].

  • N-Alkylation: Introducing an N-t-butyl or N-methyl group provides steric shielding and prevents N-dealkylation[6].

  • Hydrophobic Shielding: Incorporating bulky hydrophobic moieties near the amide linkage hinders nucleophilic aromatic substitution and enzymatic access[10].

DecisionTree Start High Clearance Detected Phase2 Is 5-O-Glucuronide the major metabolite? Start->Phase2 Phase1 Is Amide Hydrolysis or Oxidation major? Start->Phase1 ModOH Bioisostere Replacement or Steric Hindrance Phase2->ModOH Yes ModAmide Add N-alkyl groups or Electron-Withdrawing Groups Phase1->ModAmide Yes ReTest Re-evaluate in S9 Check for Metabolic Switching ModOH->ReTest ModAmide->ReTest

Logical decision tree for structural modification based on metabolite ID.

Data Presentation: Impact of Structural Modifications

The table below summarizes the causality between specific structural modifications on the 3-(5-Hydroxypyridin-2-yl)benzamide scaffold and the resulting shifts in metabolic clearance pathways (Metabolic Switching).

Compound VariantStructural ModificationIntrinsic Clearance (CLint)Primary Clearance Mechanism
Parent Scaffold None (Unmodified)>150 µL/min/mgPhase II (5-O-Glucuronidation)
Variant A 5-Methoxy permethylation85 µL/min/mgPhase I (Amide Hydrolysis)
Variant B 5-Methoxy + N-t-butyl amide42 µL/min/mgPhase I (CYP Oxidation)
Variant C 5-CHF2 + N-t-butyl + 4-CF3 (benzene)<15 µL/min/mgStable (Biliary Excretion)

Experimental Protocols: Self-Validating S9 Incubation Workflow

To ensure trustworthiness, your metabolic stability assay must be a self-validating system. This means incorporating internal controls to differentiate between enzymatic degradation and chemical instability, and verifying that both Phase I and Phase II enzymes are active.

Step-by-Step Methodology: S9 Fraction Incubation with Phase I/II Cofactors

  • Reagent Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM MgCl2. Keep final DMSO concentration ≤0.1% to prevent enzyme inhibition.

  • Pore-Forming Agent: Add Alamethicin (25 µg/mL) to the human S9 fraction (final protein concentration 1.0 mg/mL) and incubate on ice for 15 minutes. Causality: UGT enzymes are located inside the lumen of the endoplasmic reticulum; alamethicin creates pores in the microsomal membranes, allowing the highly polar UDPGA cofactor to access the UGT active site.

  • Pre-Incubation: Transfer the mixture to a 37°C shaking water bath for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a cofactor cocktail containing:

    • 1 mM NADPH (Phase I CYP450s)

    • 2 mM UDPGA (Phase II UGTs)

    • 0.1 mM PAPS (Phase II SULTs)

  • Self-Validating Controls:

    • Negative Control: Run a parallel incubation lacking cofactors to rule out chemical hydrolysis of the benzamide in the pH 7.4 buffer.

    • Positive Controls: Run parallel incubations with 7-Hydroxycoumarin (validates UGT/SULT activity) and Testosterone (validates CYP3A4 activity).

  • Quenching & Analysis: At designated time points (0, 15, 30, 60 min), extract 50 µL aliquots and quench in 150 µL of ice-cold Acetonitrile containing an internal standard (IS). Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

StabilityWorkflow Step1 1. Prepare 1 µM Compound in 100 mM PO4 Buffer (pH 7.4) Step2 2. Add Human S9 Fraction (1.0 mg/mL) & Alamethicin Step1->Step2 Step3 3. Pre-incubate on ice (15 min) then 37°C (5 min) Step2->Step3 Step4 4. Initiate Reaction: Add NADPH, UDPGA, PAPS Step3->Step4 Step5 5. Quench at Time Points with Cold MeCN + IS Step4->Step5 Step6 6. Centrifuge & Analyze Supernatant via LC-MS/MS Step5->Step6

Step-by-step in vitro S9 fraction incubation workflow for Phase I/II assessment.

References

  • comparative metabolic stability of benzamide derivatives - Smolecule - Smolecule URL
  • Improving metabolic stability of cancer chemoprotective polyphenols - PubMed - NIH - NIH URL
  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed - NIH URL
  • Synthesis and characterisation of a new benzamide-containing nitrobenzoxadiazole as a GSTP1-1 inhibitor endowed with high stability to metabolic hydrolysis - Taylor & Francis - Taylor & Francis URL
  • The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide - PubMed - NIH URL
  • Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones - PMC - NIH URL
  • Understanding the metabolism of the anticancer drug Triapine: electrochemical oxidation, microsomal incubation and in vivo analysis using LC-HRMS - RSC Publishing - RSC Publishing URL
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG - NEDMDG URL
  • Sulfation and Glucuronidation of Phenols: Implications in Coenyzme Q Metabolism - ResearchGate - ResearchGate URL
  • Characterizing the Sulfated and Glucuronidated (Poly)

Sources

Validation & Comparative

A Technical Guide to the Selectivity Profiling of Multi-Kinase Inhibitors: The Case of AT7519 Against CDK and GSK3β

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: This guide aims to illustrate the principles and methodologies of kinase selectivity profiling. The initial compound of interest, 3-(5-Hydroxypyridin-2-yl)benzamide, lacks publicly available characterization data. Therefore, to provide a data-rich, practical guide, we will use the well-documented, clinical-stage compound AT7519 as our primary example. AT7519, a potent inhibitor of multiple Cyclin-Dependent Kinases (CDKs), also exhibits activity against Glycogen Synthase Kinase 3 beta (GSK3β), making it an ideal candidate for discussing the critical importance of selectivity profiling.

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. This similarity presents a formidable challenge in drug discovery: designing small molecule inhibitors that are potent against a desired target while remaining inert against off-target kinases. Unintended inhibition of other kinases can lead to unexpected toxicities or confound the interpretation of a compound's mechanism of action.

Selectivity profiling—the systematic evaluation of a compound's inhibitory activity against a broad panel of kinases—is therefore not merely a characterization step but a cornerstone of modern drug development. It allows researchers to:

  • Establish a Mechanism of Action: Correlate a compound's cellular effects with its specific kinase inhibition profile.

  • Anticipate Potential Toxicities: Identify potential off-target liabilities early in the development process.

  • Discover Polypharmacology: Uncover opportunities where inhibiting multiple targets may offer a therapeutic advantage, a concept known as polypharmacology.

This guide provides an in-depth comparison of the multi-kinase inhibitor AT7519 against key CDK family members and GSK3β, contextualized by comparing its profile to more selective inhibitors. We will detail the experimental workflows, data interpretation, and the biological rationale underpinning these assessments.

Comparative Selectivity Analysis

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value denotes higher potency.

Table 1: Biochemical Selectivity Profile of AT7519

This table summarizes the in vitro potency of AT7519 against a panel of key cell cycle and transcriptional CDKs, as well as GSK3β. The data reveal that AT7519 is a potent, sub-micromolar inhibitor of multiple kinases.

Kinase TargetComplexAT7519 IC50 (nM)
CDK9 Cyclin T<10[1]
CDK5 p3513[1][2]
CDK2 Cyclin A47[2][3]
GSK3β -89[1][3]
CDK4 Cyclin D1100[1][2]
CDK6 Cyclin D3170[2]
CDK1 Cyclin B210[1][2]

Data compiled from cell-free biochemical assays.

Table 2: Selectivity Comparison with Alternative Kinase Inhibitors

To understand the concept of a "selectivity window," we compare AT7519 to Dinaciclib, a potent pan-CDK inhibitor with weaker GSK3β activity, and CHIR-99021, a highly selective GSK3β inhibitor.

Kinase TargetAT7519 IC50 (nM)Dinaciclib IC50 (nM)CHIR-99021 IC50 (nM)
CDK1 2103[2]>10,000[1]
CDK2 471[2][3]>10,000[1]
CDK5 131[2][3]>10,000[1]
CDK9 <104[2][3]Not Reported
GSK3β 89800[3]6.7

This comparison highlights distinct selectivity profiles. Dinaciclib is a potent inhibitor of CDKs 1, 2, 5, and 9, but is over 80-fold less potent against GSK3β than AT7519.[3] Conversely, CHIR-99021 is exceptionally potent and selective for GSK3β, with negligible activity against CDKs.[1] AT7519 occupies an intermediate space, potently inhibiting multiple CDKs and GSK3β.

Signaling Pathway Context

Understanding the biological roles of the target kinases is essential for interpreting selectivity data. CDKs are master regulators of the cell cycle, while GSK3β is a crucial node in numerous signaling pathways, including Wnt signaling.

CDK_GSK3_Pathways cluster_cell_cycle Cell Cycle Progression cluster_wnt Wnt Signaling G1 G1 Phase S S Phase G1->S G2M G2/M Phase S->G2M Rb pRb E2F E2F Rb->E2F inhibits CDK46_CycD CDK4/6-Cyclin D CDK46_CycD->Rb phosphorylates CDK2_CycE CDK2-Cyclin E CDK2_CycE->S promotes entry CDK2_CycA CDK2-Cyclin A CDK2_CycA->S promotes progression Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dest_Complex Destruction Complex Frizzled->Dest_Complex inhibits Beta_Catenin β-catenin Dest_Complex->Beta_Catenin promotes degradation GSK3b GSK3β TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Tx Gene Transcription TCF_LEF->Gene_Tx Selectivity_Profiling_Workflow Compound_Prep Compound Preparation (Serial Dilution) Primary_Assay Primary Target Assay (e.g., CDK2/CycA) Compound_Prep->Primary_Assay Test Concentrations Selectivity_Panel Selectivity Panel Assay (e.g., CDKs, GSK3β) Compound_Prep->Selectivity_Panel Test Concentrations IC50_Calc IC50 Determination Primary_Assay->IC50_Calc Raw Data IC50_Calc->Selectivity_Panel Potent Hit Data_Analysis Comparative Data Analysis (IC50 Table, Selectivity Score) Selectivity_Panel->Data_Analysis Panel IC50s Decision Decision Gate: Proceed or Redesign? Data_Analysis->Decision Selectivity Profile

Caption: A streamlined workflow for kinase inhibitor selectivity profiling.

Discussion and Interpretation

The data clearly position AT7519 as a multi-targeted inhibitor. Its high potency against CDK9 (<10 nM), a key regulator of transcription, and CDK5 (13 nM), which is active in post-mitotic neurons, suggests a biological activity profile extending beyond simple cell cycle arrest. [1]The additional potent inhibition of GSK3β (89 nM) introduces further complexity and potential therapeutic avenues, as GSK3β is implicated in numerous diseases, from metabolic disorders to neurodegeneration. [3] This profile contrasts sharply with a highly selective inhibitor like CHIR-99021. A researcher using CHIR-99021 can be confident that the observed cellular effects are overwhelmingly due to the inhibition of GSK3. In contrast, interpreting cellular data from treatment with AT7519 requires more caution. An observed phenotype could be the result of inhibiting CDK2, CDK9, GSK3β, or a combination thereof. This underscores the necessity of profiling: without it, a researcher might incorrectly attribute all of AT7519's effects solely to its activity on cell cycle CDKs.

The choice between a multi-targeted and a selective inhibitor is application-dependent. For validating the role of a single kinase, a selective tool like CHIR-99021 is indispensable. For therapeutic applications, particularly in complex diseases like cancer, the polypharmacology of a compound like AT7519 may be advantageous, simultaneously disrupting multiple oncogenic signaling pathways.

Conclusion

Selectivity profiling is an indispensable tool in kinase-targeted drug discovery. As demonstrated with the case study of AT7519, a compound's activity profile across a panel of relevant kinases provides critical insights into its true mechanism of action, potential liabilities, and therapeutic opportunities. By employing robust, well-controlled in vitro assays and comparing data against benchmark compounds, researchers can make informed decisions, accelerating the development of safer and more effective kinase inhibitors. This guide provides the foundational data, protocols, and conceptual framework necessary for researchers to conduct and interpret such critical studies.

References

  • Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma. PMC, National Institutes of Health.[Link]

  • Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. AACR Journals.[Link]

Sources

A Guide to Assessing the Reproducibility of Novel Compound Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Quest for Reproducible Preclinical Data

In the realm of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific integrity and translational success.[1][2] The journey of a novel therapeutic candidate from the bench to the clinic is fraught with challenges, and a significant hurdle is the "reproducibility crisis" that has been a topic of much discussion in the scientific community.[1][3][4][5] It is estimated that a substantial percentage of preclinical research, particularly in cancer biology, is not reproducible, leading to wasted resources and a delay in the development of effective therapies.[1][3][6] This guide is designed for researchers, scientists, and drug development professionals to provide a framework for systematically evaluating the effects of a novel compound, using 3-(5-Hydroxypyridin-2-yl)benzamide as a case example, across multiple cell lines, with a steadfast focus on generating robust and reproducible data. While specific data for 3-(5-Hydroxypyridin-2-yl)benzamide is not yet widely available in published literature, the principles and methodologies outlined herein provide a universal template for the rigorous investigation of any new chemical entity.

The Imperative of Cell Line Authentication

The identity of the cellular models used in any study is a critical variable that is too often overlooked.[7][8][9][10][11] Misidentified or cross-contaminated cell lines are a major contributor to irreproducible data.[9][10] It is not uncommon for a cell line to be misidentified, for instance, being unknowingly replaced by a more aggressive and faster-growing line like HeLa.[10] Therefore, before initiating any experiments, the fundamental first step is the authentication of all cell lines to be used.

Best Practice: Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[7][8][11] This technique generates a unique genetic fingerprint for each cell line, which can be compared against established databases to confirm its identity.[9][11] Regular authentication is recommended, especially when acquiring a new cell line, creating new cell banks, or before submitting a manuscript for publication.[11]

Designing a Cross-Cell Line Comparison Study

To assess the reproducibility and differential effects of a novel compound, a well-designed experimental plan is paramount. This involves selecting a diverse panel of cell lines and employing a multi-faceted approach to measure the compound's biological activity.

Cell Line Selection Rationale

The choice of cell lines should be driven by the scientific question at hand. For a compound with putative anti-cancer activity, a panel of cell lines from different tumor types (e.g., breast, lung, colon) and with varying genetic backgrounds (e.g., different driver mutations) should be selected. Including a non-cancerous cell line can provide initial insights into potential toxicity to normal tissues.

Illustrative Cell Line Panel:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen Receptor (ER) positive
MDA-MB-231 Breast AdenocarcinomaTriple-negative (ER, PR, HER2 negative)
A549 Lung CarcinomaKRAS mutation
HCT116 Colorectal CarcinomaKRAS mutation, p53 wild-type
HEK293T Embryonic KidneyNon-cancerous, commonly used for protein expression
Experimental Workflow

A systematic workflow ensures that all experiments are conducted consistently, minimizing variability.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: Data Analysis & Interpretation A Cell Line Authentication (STR Profiling) B Mycoplasma Testing A->B C Establishment of Working Cell Banks B->C D Cell Seeding in Multi-well Plates C->D E Treatment with 3-(5-Hydroxypyridin-2-yl)benzamide (Dose-Response) D->E F Cell Viability Assay (e.g., MTT) E->F G Apoptosis Assay (e.g., Caspase-Glo) E->G H Mechanism of Action Studies (e.g., Western Blot) E->H I IC50 Determination F->I J Statistical Analysis G->J H->J K Cross-Cell Line Comparison I->K J->K

Figure 1: Experimental workflow for assessing compound effects.

Core Experimental Protocols

The following protocols are foundational for evaluating the biological effects of a novel compound. The causality behind each step is explained to provide a deeper understanding of the methodology.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[12][13]

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells from a healthy, sub-confluent culture.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The seeding density is crucial as it can affect the drug response.[14]

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 3-(5-Hydroxypyridin-2-yl)benzamide in culture medium. It is advisable to perform a wide range of concentrations in the initial experiment to determine the dynamic range of the compound's effect.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (e.g., DMSO).

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[13][15]

    • Add 10 µL of the MTT solution to each well.[12]

    • Incubate the plate for 3-4 hours at 37°C. This allows for the enzymatic conversion of MTT to formazan crystals by mitochondrial dehydrogenases in living cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[15]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13][15]

  • Absorbance Reading:

    • Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[13][15]

    • A reference wavelength of >650 nm can be used to subtract background absorbance.[12]

Data Analysis:

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Illustrative Data:

Cell LineIC50 of 3-(5-Hydroxypyridin-2-yl)benzamide (µM)
MCF-7 5.2 ± 0.8
MDA-MB-231 12.6 ± 2.1
A549 8.9 ± 1.5
HCT116 3.7 ± 0.5
HEK293T > 50

Note: The data presented is for illustrative purposes only and does not represent actual experimental results for 3-(5-Hydroxypyridin-2-yl)benzamide.

Protocol 2: Mechanism of Action Study via Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and can be used to investigate how a compound affects signaling pathways.[16][17][18][19] For a compound like 3-(5-Hydroxypyridin-2-yl)benzamide, which may act as a kinase inhibitor, examining the phosphorylation status of key signaling proteins is crucial.

Hypothetical Signaling Pathway:

Let's hypothesize that 3-(5-Hydroxypyridin-2-yl)benzamide inhibits the hypothetical "Kinase X" which is upstream of the well-known MAPK/ERK pathway.

G cluster_0 Upstream Signaling cluster_1 MAPK/ERK Pathway cluster_2 Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX RAS RAS KinaseX->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Compound 3-(5-Hydroxypyridin-2-yl)benzamide Compound->KinaseX Inhibition

Figure 2: Hypothetical signaling pathway inhibited by the compound.

Step-by-Step Methodology:

  • Cell Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with 3-(5-Hydroxypyridin-2-yl)benzamide at various concentrations (e.g., around the IC50 value) for a specified time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay). This is essential for equal loading of protein in each lane of the gel.

  • Gel Electrophoresis:

    • Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.[16]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[18]

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-ERK, anti-total-ERK) overnight at 4°C.[18]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • The membrane can be stripped and re-probed with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Analysis:

The intensity of the protein bands is quantified using densitometry software. The level of phosphorylated protein is normalized to the total amount of that protein to determine the specific inhibitory effect of the compound.

Illustrative Data:

Cell LineTreatmentp-ERK / Total ERK (Fold Change vs. Control)
HCT116 Vehicle1.0
3-(5-Hydroxypyridin-2-yl)benzamide (3 µM)0.2
MDA-MB-231 Vehicle1.0
3-(5-Hydroxypyridin-2-yl)benzamide (10 µM)0.4

Note: The data presented is for illustrative purposes only.

Ensuring Trustworthiness and Mitigating Irreproducibility

To build a robust and trustworthy dataset, several key principles must be adhered to:

  • Transparency in Reporting: All experimental details, including cell line source and authentication, passage number, reagent lot numbers, and detailed protocols, should be meticulously documented and reported.[20][21][22][23][24]

  • Blinding and Randomization: Whenever possible, experiments should be performed in a blinded manner to reduce unconscious bias.[1]

  • Replication: Experiments should be repeated multiple times (at least three independent biological replicates) to ensure the consistency of the findings.[20]

  • Appropriate Controls: The inclusion of positive and negative controls is essential for validating the assay and interpreting the results.

  • Statistical Rigor: Appropriate statistical analyses should be performed to determine the significance of the observed effects.[20]

By adhering to these principles, researchers can significantly enhance the reproducibility and reliability of their findings, ultimately contributing to the advancement of science and the development of new therapies.

References

  • The reproducibility crisis in preclinical research - lessons to learn from clinical research. (n.d.). European Pharmaceutical Review. [Link]

  • How to Authenticate Cell Lines: A Practical Guide for Reliable Research Outcomes. (2025, December 22). DNA Forensics Laboratory. [Link]

  • Authenticating Cell Lines: Preventing Misidentification and Cross-Contamination. (n.d.). Cytion. [Link]

  • Why the Future of Biological Research Requires Cell Line Authentication. (2025, June 2). Psomagen. [Link]

  • A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. (2019). Cell Systems. [Link]

  • From the Catastrophic Objective Irreproducibility of Cancer Research and Unavoidable Failures of Molecular Targeted Therapies to the Sparkling Hope of Supramolecular Targeted Strategies. (2023, February 1). International Journal of Molecular Sciences. [Link]

  • Principles and Guidelines for Reporting Preclinical Research. (2024, September 9). NIH. [Link]

  • The Many Reasons for Irreproducible Research- and a Vaccine to Eradicate It. (2020, January 30). Addgene Blog. [Link]

  • Reproducibility: The science communities' ticking timebomb. Can we still trust published research? (2022, September 27). Frontline Genomics. [Link]

  • The Problem of Irreproducible Bioscience Research. (2022, September 7). Project MUSE. [Link]

  • Achieving Consistency and Reproducibility in Cell-Based Research. (2008, December 5). American Laboratory. [Link]

  • Improving the reproducibility of cell culture handling. (2021, October 19). INTEGRA Biosciences. [Link]

  • Cell Culture – Good Practice and Advanced Methods. (2023, January 24). Technology Networks. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards. (2019, December 9). Frontiers in Pharmacology. [Link]

  • Best Practices in Cell Culture. (2017, November 29). The In Vitro Report. [Link]

  • Western Blot Protocol. (n.d.). Creative Biolabs. [Link]

  • Research Reporting Guidelines and Supporting Documents for Authors are available to download. (2018, October 28). Electronic Physician. [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual. [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.). MDPI. [Link]

  • The National Institutes of Health and guidance for reporting preclinical research. (2025, August 6). ResearchGate. [Link]

  • Principles and Strengths of In Vitro Testing. (2024, April 17). EAG Laboratories. [Link]

  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. [Link]

  • Reporting guidelines. (n.d.). BMJ Author Hub. [Link]

  • Preclinical checklist. (n.d.). Diabetologia. [Link]

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Benchmarking 3-(5-Hydroxypyridin-2-yl)benzamide against novel DYRK1A inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Benchmarking Novel DYRK1A Inhibitors

In the landscape of kinase drug discovery, Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a target of significant therapeutic interest. Its role in cellular proliferation, neurodevelopment, and other key biological processes has implicated it in a range of pathologies, from Down syndrome and Alzheimer's disease to certain cancers and diabetes.[1][2][3][4] Consequently, the development of potent and selective DYRK1A inhibitors is a focal point of modern medicinal chemistry.[3][5]

This guide provides a comprehensive framework for benchmarking novel DYRK1A inhibitors, using the benzamide chemical scaffold, exemplified by compounds like 3-(5-Hydroxypyridin-2-yl)benzamide, as a conceptual starting point against a field of diverse chemical entities. We will delve into the critical experimental assays, explain the scientific rationale behind methodological choices, and provide actionable protocols for researchers in the field.

The Central Challenge: Achieving Kinase Selectivity

The primary hurdle in developing DYRK1A inhibitors is achieving selectivity. DYRK1A is a member of the CMGC group of kinases, which includes critical regulators like Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3β (GSK3β), and CDC-Like Kinases (CLKs).[6] The ATP-binding sites within this group are highly conserved, making it a significant challenge to design inhibitors that potently block DYRK1A without causing undesirable off-target effects by inhibiting related kinases.[6][7] For instance, the well-studied natural product inhibitor Harmine is potent against DYRK1A but also strongly inhibits monoamine oxidase A (MAO-A), making it unsuitable for clinical development without modification.[7][8][9] Therefore, rigorous benchmarking and selectivity profiling are not just recommended; they are essential.

Comparative Landscape of Novel DYRK1A Inhibitors

The field has moved beyond initial scaffolds to a variety of chemical classes, each with distinct properties. A direct comparison of their in vitro potency is the first step in the benchmarking process.

Compound/ClassScaffoldDYRK1A IC₅₀Key Selectivity NotesReference(s)
Harmine β-Carboline~107 nMPotent MAO-A inhibitor.[2][10]
AnnH75 β-Carboline (Harmine Analog)SubmicromolarMinimal MAO-A activity; inhibits CLK1, CLK4, Haspin.[8][11]
Fisetin Flavonol (Natural Product)149.5 nMMost potent flavonoid identified in its class.[1]
Leucettine L41 Leucettine (Marine Sponge)Not specifiedDual CLK/DYRK inhibitor.[7]
SM07883 Not Disclosed1.6 nMOrally bioavailable, BBB penetrant.[2][7]
FRTX-02 Not Disclosed2.9 nMAlso inhibits DYRK1B, CLK1, CLK2.[7]
PST-001 Not Disclosed40 nMReported to be highly selective.[2]

This table highlights the diversity in potency and selectivity profiles. While a low nanomolar IC₅₀ against DYRK1A is desirable, it is the selectivity profile that often determines the therapeutic potential of a compound.

Core Experimental Protocols for Inhibitor Benchmarking

A multi-step experimental approach is required to validate and compare novel inhibitors. The following protocols represent a robust workflow for this purpose.

In Vitro Kinase Inhibition Assay

This is the foundational experiment to determine a compound's direct ability to inhibit the enzymatic activity of DYRK1A. The ADP-Glo™ Kinase Assay is a common, reliable, non-radioactive method.

Causality Behind Experimental Choices:

  • Recombinant Enzyme: Using a purified, recombinant human DYRK1A ensures that the measured inhibition is a direct effect on the target kinase, free from cellular complexities.[12]

  • ATP Concentration: The ATP concentration is typically set at or near the Michaelis constant (Km) for DYRK1A. This ensures the assay is sensitive to ATP-competitive inhibitors, which is the mechanism for most known DYRK1A inhibitors.[13]

  • Controls: Including a "no inhibitor" control (vehicle, e.g., DMSO) establishes the 100% activity baseline, while a "no enzyme" control accounts for background signal.

Step-by-Step Protocol: ADP-Glo™ Kinase Assay [13][14]

  • Reagent Preparation: Prepare serial dilutions of the test inhibitors (e.g., 3-(5-Hydroxypyridin-2-yl)benzamide, AnnH75) in the kinase assay buffer.

  • Plate Setup: In a 384-well plate, add 1 µL of each inhibitor dilution.

  • Enzyme/Substrate Addition: Add 2 µL of a solution containing recombinant human DYRK1A enzyme and a suitable peptide substrate (e.g., DYRKtide).[13][14]

  • Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.

  • ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[12][14]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme/Substrate Mix add_enzyme Add Enzyme/Substrate prep_enzyme->add_enzyme prep_atp Prepare ATP Solution add_atp Initiate with ATP prep_atp->add_atp add_inhibitor->add_enzyme add_enzyme->add_atp incubate_reaction Incubate 60 min add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Deplete ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate 40 min add_adpglo->incubate_adpglo add_detect Add Detection Reagent (Generate Light) incubate_adpglo->add_detect incubate_detect Incubate 30 min add_detect->incubate_detect read_lum Read Luminescence incubate_detect->read_lum calc_ic50 Calculate IC₅₀ read_lum->calc_ic50

Workflow for an in vitro DYRK1A kinase inhibition assay.
Cellular Target Engagement & Downstream Effects

An inhibitor's activity in a test tube must translate to a cellular context. This assay verifies that the compound can permeate the cell membrane, engage DYRK1A, and modulate the phosphorylation of a known downstream substrate.

Causality Behind Experimental Choices:

  • Phospho-Specific Antibodies: Using antibodies that only recognize a phosphorylated form of a substrate (e.g., phospho-Tau at Thr212) provides direct evidence of kinase activity modulation.[2][15]

  • Loading Control: Probing for a housekeeping protein (e.g., GAPDH or β-actin) is crucial to ensure that any observed changes in phosphorylation are not due to unequal amounts of protein being loaded into the gel.

  • Total Protein Control: It is also important to measure the total amount of the substrate protein (e.g., total Tau) to confirm that the inhibitor is affecting its phosphorylation state, not its overall expression level.[2]

Step-by-Step Protocol: Western Blot for Phospho-Substrate

  • Cell Culture & Treatment: Seed a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) and allow them to adhere. Treat the cells with various concentrations of the DYRK1A inhibitor for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to a known DYRK1A phosphorylation site (e.g., anti-phospho-Tau Thr212) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with antibodies for total Tau and a loading control (e.g., GAPDH) to normalize the data.

  • Quantification: Measure the band intensities to determine the ratio of phosphorylated substrate to total substrate, normalized to the loading control.

G cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot cluster_analysis Analysis & Normalization seed_cells Seed & Culture Cells treat_inhibitor Treat with Inhibitor seed_cells->treat_inhibitor lyse_cells Lyse Cells treat_inhibitor->lyse_cells quantify_protein Quantify Protein (BCA) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer_pvdf Transfer to PVDF sds_page->transfer_pvdf block_membrane Block Membrane transfer_pvdf->block_membrane probe_primary Probe: Primary Ab (p-Substrate) block_membrane->probe_primary probe_secondary Probe: Secondary Ab (HRP) probe_primary->probe_secondary detect_ecl Detect with ECL probe_secondary->detect_ecl reprobe Strip & Reprobe (Total Substrate, Loading Control) detect_ecl->reprobe quantify Quantify Band Intensity reprobe->quantify

Workflow for cellular target engagement via Western Blot.
Kinome-Wide Selectivity Profiling

To build a comprehensive profile, the lead inhibitor should be screened against a large panel of kinases. This is often performed as a service by specialized companies.

Methodology:

  • The compound is typically tested at a single, high concentration (e.g., 1 µM) against a panel of hundreds of kinases.[8][11]

  • The activity of each kinase is measured, and the percent inhibition is reported.

  • Results are often visualized on a "kinome tree" to easily identify off-target hits. This data is critical for predicting potential side effects and understanding the inhibitor's mechanism of action.[12]

Understanding the Core Signaling Pathways

DYRK1A acts as a regulatory node in multiple cellular pathways.[16] Its inhibition is expected to have diverse downstream consequences. For instance, in neurodegenerative disease models, DYRK1A acts as a priming kinase for Tau, enhancing its subsequent phosphorylation by GSK3β, which contributes to pathological aggregation.[16] In the context of diabetes, DYRK1A inhibitors can promote the proliferation of pancreatic β-cells by affecting the nuclear localization of NFAT transcription factors.[4][5]

G cluster_neuro Neurodegeneration Pathogenesis cluster_prolif Cell Proliferation (e.g., Beta Cells) DYRK1A DYRK1A Tau Tau Protein DYRK1A->Tau Phosphorylates NFAT_nuc NFAT (Nucleus) DYRK1A->NFAT_nuc Phosphorylates for Nuclear Export pTau Primed Tau (p-Tau) Tau->pTau Hyper_pTau Hyperphosphorylated Tau pTau->Hyper_pTau GSK3b GSK3β GSK3b->pTau Further Phosphorylates NFT Neurofibrillary Tangles Hyper_pTau->NFT NFAT_cyto NFAT (Cytoplasm) NFAT_nuc->NFAT_cyto Gene_Tx Gene Transcription (e.g., Proliferation Genes) NFAT_nuc->Gene_Tx Activates Inhibitor DYRK1A Inhibitor (e.g., Benzamides) Inhibitor->DYRK1A Inhibits

Simplified DYRK1A signaling in two disease contexts.

Conclusion and Future Perspectives

The development of the next generation of DYRK1A inhibitors requires a systematic and rigorous benchmarking strategy. While initial screens for potency against the primary target are a necessary starting point, the true value of a novel compound is determined by its performance in cellular models and its selectivity across the human kinome. Chemical scaffolds such as the benzamides continue to be explored for their potential as kinase inhibitors.[17][18][19][20][21][22] By employing the multi-faceted approach outlined in this guide—combining robust in vitro assays, cellular target validation, and comprehensive selectivity profiling—researchers can effectively identify and advance the most promising candidates for therapeutic development in a range of DYRK1A-associated diseases.

References

  • Selectivity profile of DYRK1A inhibitors across the human kinome.... - ResearchGate. (n.d.).
  • DYRK1A Substrates and Signaling Pathways: A Technical Guide - Smolecule. (n.d.).
  • Soppa, U., et al. (2015). Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors. PLOS ONE.
  • DYRK1A-IN-2 kinome-wide selectivity profiling - Smolecule. (n.d.).
  • Discovery of Dietary Plant Flavonols as Novel Potent Inhibitors Targeting DYRK1A Kinase. (2025). MDPI.
  • Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors | PLOS One - Research journals. (2015).
  • Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death. (2011). Experimental Neurobiology.
  • Application Notes and Protocols for Studying DYRK1A in Alzheimer's Research using DYRKs-IN-2 - Benchchem. (2025).
  • DYRK1A Kinase Assay Protocol - Promega Corporation. (n.d.).
  • Discovering a novel dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor and its impact on tau phosphorylation and amyloid-β formation - PubMed. (2024).
  • DYRK1A-IN-2 discovery and initial characterization - Smolecule. (2026).
  • The Discovery and Synthesis of Novel DYRK1A Inhibitors for Various Oncologic Targets. (2025). University of Arizona.
  • DYRK1A signalling synchronizes the mitochondrial import pathways for metabolic rewiring. (2024). Nature Communications.
  • Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death. (2025). ResearchGate.
  • DYRK1A - Wikipedia. (n.d.).
  • DYRK1A Inhibitors - Alzheimer's Drug Discovery Foundation. (2023).
  • Application Notes and Protocols for Dyrk1A-IN-3 in Kinase Assays - Benchchem. (2025).
  • (PDF) Discovery of a novel DYRK1A Inhibitor with neuroprotective activity by virtual screening and in vitro biological evaluation - ResearchGate. (n.d.).
  • optimizing DYRK1A-IN-2 concentration for cellular assays - Smolecule. (n.d.).
  • Application Note: DYRK1A Inhibition for Beta Cell Proliferation - Experimental Strategies and Protocols - Smolecule. (n.d.).
  • Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. (2021). Journal of Medicinal Chemistry.
  • DYRK1A inhibitors for disease therapy: Current status and perspectives - PubMed. (2022).
  • Activation, regulation, and inhibition of DYRK1A - PubMed. (2011).
  • Recent research and development of DYRK1A inhibitors. (n.d.).
  • DYRK1A NanoBRET Kinase Assay - Reaction Biology. (2026).
  • DYRK1A Inhibitors - Alzheimer's Drug Discovery Foundation. (n.d.).
  • Abstract 5019: Next-generation DYRK1A inhibitors as a new therapeutic approach for the treatment of hematological malignancies | Cancer Research - AACR Journals. (2023).
  • Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches - PMC. (n.d.).
  • Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • DYRK1A inhib News - LARVOL Sigma. (n.d.).
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).
  • Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives - Chem Publishers. (2014).
  • Synthesis and Smo Activity of Some Novel Benzamide Derivatives - MDPI. (2017).
  • N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents - MDPI. (2024).
  • Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease - PMC. (2021).
  • N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed. (2019).

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Safety Operating Guide

3-(5-Hydroxypyridin-2-yl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories misclassifying complex pharmaceutical intermediates, leading to regulatory violations and acute safety hazards. 3-(5-Hydroxypyridin-2-yl)benzamide is a prime example of a molecule that cannot be treated as generic organic waste.

To ensure absolute compliance and safety, this guide establishes a highly controlled, self-validating disposal strategy. We do not just outline what to do; we explain the chemical causality behind why these strict protocols are necessary.

Chemical Profile & Hazard Causality

The disposal requirements for 3-(5-Hydroxypyridin-2-yl)benzamide are dictated by three distinct reactive domains within its structure:

  • The Pyridine Ring: Pyridine derivatives are weakly basic, highly toxic to aquatic life, and can cause target organ damage[1]. Crucially, upon thermal decomposition, the nitrogen atom generates hazardous nitrogen oxides (NOx). Therefore, standard low-temperature combustion is strictly prohibited; high-temperature incineration (>1000°C) equipped with a wet scrubber is required to neutralize NOx emissions[2].

  • The Benzamide Moiety: Benzamide compounds carry structural alerts for mutagenicity and severe eye/skin irritation[3]. This necessitates strict particulate control (e.g., HEPA-filtered ventilation) during solid waste consolidation to prevent inhalation of fugitive dust[4].

  • The Hydroxyl Group (-OH): The phenol-like hydroxyl group dramatically increases the molecule's capacity for hydrogen bonding. This causes the compound to adhere stubbornly to glassware and increases its environmental mobility in aqueous systems. Consequently, landfilling is never an option due to the risk of groundwater leaching, and single-rinse glassware cleaning is insufficient[5].

The Causality of Chemical Neutralization: Why avoid bleach? Applying strong oxidizers (like sodium hypochlorite) to pyridine derivatives can yield volatile, highly toxic N-oxides or diazo intermediates[1]. Always use inert physical containment rather than reactive chemical neutralization during spill responses[6].

Quantitative Data Summaries

Table 1: Waste Segregation & Routing Matrix
Waste StreamPrimary ContainerEPA/RCRA ClassificationFinal Treatment Routing
Solid Waste (Powder/Crystals)Sealable, wide-mouth HDPE jarToxic Solid (State-dependent)High-Temp Incineration (>1000°C)
Organic Liquid (Mother Liquor)Amber glass bottle (vented cap)Ignitable/Toxic (D001/U-listed)High-BTU Incineration + Scrubber
Aqueous Liquid (<10% Organics)Polyethylene carboyToxic Aqueous WasteSecondary Wastewater Treatment
Contaminated Consumables Double-bagged 6-mil poly bagsSolid Hazardous WasteSolid Waste Incineration
Table 2: Task-Specific PPE Requirements
Operation ScaleRespiratory ProtectionHand ProtectionEye/Body Protection
Routine Handling (<10g) Fume hood (Face velocity >100 fpm)Double Nitrile (0.11mm min)Safety goggles, standard lab coat
Waste Consolidation (>10g) N95 or P100 Particulate RespiratorButyl rubber over NitrileFace shield, impermeable apron
Acute Spill Response Half-mask APR with P100/Organic cartsHeavy-duty NeopreneTyvek sleeves, splash goggles

Disposal Routing Visualization

WasteRouting Start 3-(5-Hydroxypyridin-2-yl)benzamide Waste Stream Solid Solid Waste (Powders, Crystals) Start->Solid Liquid Liquid Waste (Solutions, Rinsates) Start->Liquid Consumables Contaminated Consumables (PPE, Wipes, Tips) Start->Consumables Solid_Cont Seal in HDPE Solid Waste Container Solid->Solid_Cont Liq_Aq Aqueous Waste (<10% Organics) Liquid->Liq_Aq Liq_Org Organic Waste (Halogenated/Non-Halogenated) Liquid->Liq_Org Consumables->Solid_Cont Incineration High-Temperature Incineration (>1000°C) with Wet Scrubber Solid_Cont->Incineration RCRA Solid Routing Liq_Aq->Incineration Secondary Treatment Liq_Org->Incineration High BTU Routing

Waste segregation and disposal routing for 3-(5-Hydroxypyridin-2-yl)benzamide.

Experimental Protocols: Self-Validating Methodologies

To guarantee absolute safety, every procedure below is designed as a self-validating system —meaning the protocol includes a built-in analytical check to confirm the step was successfully executed.

Protocol 1: Routine Solid Waste & Consumables Disposal

Because benzamide derivatives pose a mutagenic risk, fugitive dust must be strictly controlled[3].

  • Segregation: Inside a certified chemical fume hood, transfer all residual powders and crystals into a pre-tared, wide-mouth HDPE container.

  • Containment: Place all contaminated spatulas, weigh boats, and Kimwipes into a 6-mil polyethylene bag. Seal the bag and place it into a secondary solid waste bin.

  • Self-Validation (Mass Balance Check): Weigh the final solid waste container. Compare the waste mass against the theoretical mass of consumed/unreacted reagents. A discrepancy of >5% indicates unaccounted fugitive dust loss, immediately triggering a mandatory benchtop decontamination sweep.

Protocol 2: Liquid Waste & Glassware Decontamination (The Triple-Rinse System)

The hydroxyl group causes this compound to adhere to borosilicate glass via hydrogen bonding. A single wash leaves up to 4% residual compound, which is unacceptable[7].

  • Primary Rinse: Rinse the reaction vessel with a polar aprotic solvent (e.g., DMSO or Acetonitrile) equal to 5% of the vessel's volume. Transfer to the "Organic Liquid Waste" carboy.

  • Secondary & Tertiary Rinse: Repeat the rinse process two more times.

  • Self-Validation (TLC/UV-Vis Check): Collect a 1 mL aliquot of the third rinsate. Spot it on a Thin Layer Chromatography (TLC) plate and illuminate it under a 254 nm UV lamp. A completely flat baseline with no dark quenching spots validates that the vessel is 100% decontaminated and safe for standard laboratory washing[7].

Protocol 3: Acute Spill Cleanup Procedure

Never sweep spilled 3-(5-Hydroxypyridin-2-yl)benzamide powder, as the mechanical action will aerosolize the mutagenic particles[6].

  • Isolate & Contain: Immediately evacuate non-essential personnel. Surround the spill with an inert absorbent barrier (e.g., diatomaceous earth or sand) to prevent spreading.

  • Wet-Wiping: Dampen absorbent pads with a compatible solvent (e.g., isopropanol). Gently lay the pads over the powder to suppress dust, then carefully wipe inward toward the center of the spill.

  • Consolidation: Place all used pads and the inert barrier material into a hazardous waste bag.

  • Self-Validation (UV Swabbing): After the area is visibly clean, swab the spill zone with a methanol-soaked filter paper. Inspect the filter paper under a portable 254 nm UV lamp. The absence of fluorescence or UV quenching validates that the benchtop is chemically safe and operations can resume[6].

References

  • Title : Toxicological Profile for Pyridine | Source : Agency for Toxic Substances and Disease Registry (ATSDR) / CDC | URL :[Link][1]

  • Title : Laboratory Chemical Safety Toolkit | Source : Stanford University Environmental Health & Safety | URL : [Link][4]

  • Title : Hazardous Waste Disposal | Source : Vanderbilt University Medical Center (OCRS) | URL :[Link][7]

  • Title : Chemical Safety Guide | Source : National Institutes of Health (NIH) | URL :[Link][6]

  • Title : Office of Solid Waste EPA/530-SW-88-018 | Source : U.S. Environmental Protection Agency (EPA) | URL : [Link][2]

  • Title : Engineering Handbook For Hazardous Waste Incineration | Source : U.S. Environmental Protection Agency (EPA) | URL :[Link][5]

Sources

Personal protective equipment for handling 3-(5-Hydroxypyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Strategy: 3-(5-Hydroxypyridin-2-yl)benzamide

Part 1: Hazard Identification & Risk Assessment

Compound Profile: 3-(5-Hydroxypyridin-2-yl)benzamide is a synthetic intermediate often utilized in medicinal chemistry, specifically in the development of kinase inhibitors or glucokinase activators. Structurally, it combines a benzamide core with a hydroxylated pyridine ring.

Toxicological Inference (Structure-Activity Relationship): As a specific SDS for this exact isomer is often unavailable in public repositories, we apply Universal Precautionary Principles based on its structural components (Benzamide and Hydroxypyridines) and potential biological activity.

Hazard ClassRisk LevelMechanistic Basis
Acute Toxicity (Oral) Category 4 (Harmful) Analogous to benzamide (LD50 ~1160 mg/kg in mice). Ingestion may disrupt metabolic signaling.
Skin/Eye Irritation Category 2/2A The phenolic hydroxyl and basic pyridine nitrogen can cause contact dermatitis and severe eye irritation.
Target Organ Toxicity STOT-SE 3 Dust inhalation is likely to irritate the upper respiratory tract.
Bioactivity High Potency Potential modulator of glucokinase or kinase pathways. Treat as a potent bioactive agent.

Part 2: Personal Protective Equipment (PPE) Matrix

The following matrix dictates PPE requirements based on the Operational Scale and Physical State of the compound. This system validates safety by scaling protection with potential exposure mass.

Table 1: PPE Selection by Operational Scale
Operation Scale Primary Engineering Control Respiratory Protection Dermal Protection Ocular Protection
Analytical (< 10 mg)Class II Biosafety Cabinet (BSC) or Fume HoodN95 (if outside hood)Double Nitrile Gloves (0.11 mm min)Safety Glasses with Side Shields
Preparative (10 mg - 1 g)Chemical Fume Hood (Certified face velocity > 100 fpm)N95 or P100 Half-MaskDouble Nitrile (Outer glove: Extended Cuff)Chemical Splash Goggles
Bulk Handling (> 1 g)Powder Containment Hood or Glove BoxPAPR (Powered Air Purifying Respirator)Tyvek® Sleeves + Double NitrileFace Shield + Goggles
Solution Handling Fume HoodSurgical Mask (Droplet protection)Single Nitrile (Change immediately upon splash)Safety Glasses

Part 3: Decision Logic & Workflows (Visualized)

Figure 1: PPE Selection Logic

Caption: Decision tree for selecting appropriate PPE based on the physical state and quantity of 3-(5-Hydroxypyridin-2-yl)benzamide being handled.

PPE_Selection Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Dry Powder Liquid Solution / Liquid State->Liquid Dissolved Qty_Check Quantity > 1 gram? Solid->Qty_Check Liq_PPE Liquid PPE: Fume Hood + Splash Goggles + Nitrile Gloves Liquid->Liq_PPE Std_PPE Standard PPE: Fume Hood + N95 + Safety Glasses + Double Gloves Qty_Check->Std_PPE No (< 1g) High_PPE High Containment: PAPR + Glove Box/Containment Hood + Tyvek Sleeves Qty_Check->High_PPE Yes (> 1g)

Part 4: Operational Protocols

Protocol A: Weighing & Solubilization

Objective: safely prepare a stock solution without generating airborne particulates.

  • Preparation:

    • Turn on the Fume Hood/BSC 5 minutes prior to operation to establish laminar flow.

    • Anti-Static Measure: Use an anti-static gun or polonium strip on the weighing boat. Pyridine derivatives can be electrostatically charged, causing powder to "jump."

  • Weighing:

    • Place the analytical balance inside the hood.

    • Tare the weighing boat.

    • Transfer solid using a disposable spatula. Do not tap the spatula against the boat to dislodge powder; this creates aerosols. Roll the spatula handle to gently drop the solid.

  • Solubilization:

    • Preferred Solvent: DMSO (Dimethyl sulfoxide) or Methanol.

    • Add solvent immediately to the weighing boat or vial containing the solid to suppress dust.

    • Vortex in a sealed tube.

  • Decontamination:

    • Wipe the balance and surrounding area with a 10% bleach solution followed by 70% Ethanol. The bleach oxidizes potential bioactive residues.

Protocol B: Emergency Spill Response

Objective: Contain and neutralize a spill while minimizing exposure.

Spill Response Kit Requirements:

  • Absorbent pads (Chem-sorb).

  • Neutralizing agent (10% Sodium Hypochlorite).

  • Hazardous waste bags (Yellow/Red).

  • Scoop and brush (disposable).

Figure 2: Spill Response Workflow

Caption: Step-by-step containment and cleanup procedure for solid or liquid spills of bioactive benzamide derivatives.

Spill_Response Alert 1. Alert & Evacuate (Notify Lab Manager) Assess 2. Assess Type Alert->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Wet_Method 3. Cover with Wet Paper Towel (Prevent Dust) Powder->Wet_Method Do NOT Sweep Dry Absorb 3. Apply Absorbent Pads (Contain Spread) Liquid->Absorb Clean 4. Wipe with 10% Bleach (Oxidative Deactivation) Wet_Method->Clean Absorb->Clean Dispose 5. Double Bag & Tag (Hazardous Waste) Clean->Dispose

Part 5: Waste Disposal & Deactivation

Disposal Logic: Do not dispose of down the drain. This compound has high potential for aquatic toxicity due to the pyridine ring stability.

  • Solid Waste:

    • Collect all contaminated gloves, weighing boats, and paper towels in a transparent hazardous waste bag .

    • Label: "Solid Waste - Toxic Organic (Benzamide Derivative)."

  • Liquid Waste:

    • Segregate into Non-Halogenated Organic Waste (if dissolved in DMSO/MeOH) or Aqueous Toxic Waste (if in buffer).

    • Note: If the solution contains halogenated solvents (DCM, Chloroform), use the Halogenated stream.

  • Destruction:

    • The preferred method of ultimate disposal is High-Temperature Incineration to break down the aromatic rings.

References

  • PubChem. (2023). Compound Summary: N-(pyridin-2-yl)benzamide.[1][2] National Center for Biotechnology Information. [Link]

  • Grewal, A. S., et al. (2019).[3] N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design, 93(3), 364-372.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.